molecular formula C7H7BrN2S B1223331 1-(2-Bromophenyl)-2-thiourea CAS No. 5391-30-0

1-(2-Bromophenyl)-2-thiourea

Cat. No.: B1223331
CAS No.: 5391-30-0
M. Wt: 231.12 g/mol
InChI Key: QIGMVYSPXPXCPN-UHFFFAOYSA-N
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Description

(2-bromophenyl)thiourea is a member of thioureas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMVYSPXPXCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202186
Record name Thiourea, (2-bromophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5391-30-0
Record name Thiourea, (2-bromophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (2-bromophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromophenyl)-2-thiourea
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Bromophenyl)-2-thiourea, including its physicochemical characteristics, synthesis protocols, and known biological activities. The information is compiled from available scientific literature and is intended to serve as a foundational resource for research and development purposes.

Physicochemical Properties

Table 1: Physicochemical and Crystallographic Data

PropertyValueSource
Molecular Formula C₇H₇BrN₂S[2][3]
Molecular Weight 231.11 g/mol [3]
CAS Number 5391-30-0[2][3]
Melting Point 428.1-429.3 K (155-156.2 °C)[4]
Crystal System Monoclinic[1]
Space Group C2/c
Unit Cell Dimensions a = 15.181 Å, b = 7.7952 Å, c = 15.312 Å, β = 90.803°[1]
Dihedral Angle The thiourea unit is almost perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82°.[1]
pKa (estimated) ~9.62 (Estimated based on the pKa of 1-phenyl-2-thiourea)[5]
Solubility Data for the parent compound, thiourea, indicates solubility in water, ethanol, and methanol, and near insolubility in diethyl ether and hexane. Specific quantitative data for this compound is not available.[6][7]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described, involving the reaction of o-bromoaniline with an in-situ generated acyl isothiocyanate, followed by hydrolysis.[1]

Materials:

  • Ammonium thiocyanate (NH₄SCN)

  • Benzoyl chloride (C₆H₅COCl)

  • Acetone

  • o-Bromoaniline (BrC₆H₄NH₂)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Preparation of Benzoyl Isothiocyanate: A solution of ammonium thiocyanate (0.38 g, 0.005 mol) in 15 ml of acetone is added to a 20 ml acetone solution containing benzoyl chloride (0.70 g, 0.005 mol).

  • The resulting solution is filtered to remove ammonium chloride precipitate.

  • Reaction with o-Bromoaniline: The filtrate, containing benzoyl isothiocyanate, is transferred to a 100 ml two-neck round-bottom flask. o-Bromoaniline (0.86 g, 0.005 mol) is added to the flask.

  • The reaction mixture is refluxed for 2 hours.

  • Precipitation: The final solution is poured into a beaker containing ice cubes, leading to the formation of a precipitate (1-benzoyl-3-(2-bromophenyl)thiourea).

  • The precipitate is collected by filtration.

  • Hydrolysis: The collected precipitate is added to a beaker containing 50 ml of a 7 g aqueous sodium hydroxide solution.

  • The solution is heated to boiling for 10 minutes to hydrolyze the benzoyl group.

  • Crystallization: The solution is allowed to stand at room temperature for a week, during which colorless crystals of this compound are obtained. The reported yield is 81%.[4]

G cluster_prep Step 1: Isothiocyanate Formation cluster_reaction Step 2: Thiourea Synthesis cluster_workup Step 3: Isolation & Purification A Ammonium Thiocyanate + Benzoyl Chloride (in Acetone) B Filtration A->B Reaction C Benzoyl Isothiocyanate (Filtrate) B->C Separation E Reflux for 2 hours C->E D o-Bromoaniline D->E F Pour into Ice Water E->F G Filter Precipitate F->G H Hydrolysis with NaOH (boiling) G->H I Crystallization at RT H->I J This compound (Final Product) I->J

Caption: General workflow for the synthesis of this compound.

Biological Properties and Potential Applications

Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory effects.[8][9][10]

General Activities of Thiourea Scaffolds
  • Antitubercular Activity: Many thiourea derivatives have been investigated for their potential against Mycobacterium tuberculosis.[11][12][13] For instance, a halogenated copper (II) complex of a related derivative, 1-(2-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, has been studied for its antitubercular capabilities.[8]

  • Antiviral Activity: Phenylthioureas have been noted as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]

  • Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes. This includes urease, which is a virulence factor in some pathogenic bacteria, and cholinesterases (AChE and BChE), which are targets in Alzheimer's disease research.[14][15][16] The inhibitory mechanism often involves the thiocarbonyl sulfur atom coordinating with metal ions in the enzyme's active site.[16]

  • Anticancer Activity: Certain thiourea derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[8][9]

While the broader class of thioureas shows significant biological potential, there is a lack of specific quantitative data (e.g., IC₅₀ or Kᵢ values) and detailed signaling pathway analysis for this compound itself in the reviewed literature. The primary biological role mentioned is as an analogue to other biologically active phenylthioureas.[1]

G Inhibitor Thiourea Derivative (e.g., this compound) ActiveSite Enzyme Active Site Inhibitor->ActiveSite Binds to Blocked Biological Process Inhibited Inhibitor->Blocked Prevents formation of Product Enzyme Target Enzyme (e.g., Urease, Reverse Transcriptase) Product Product Enzyme->Product Catalyzes conversion Enzyme->Blocked Substrate Natural Substrate Substrate->Enzyme Binds to Product->Blocked Leads to ActiveSite->Enzyme Part of

Caption: Generalized mechanism of competitive enzyme inhibition by thiourea derivatives.

Conclusion

This compound is a readily synthesizable compound with well-characterized structural features. While specific data on its basicity and solubility are limited, its structural similarity to other biologically active thioureas suggests potential for further investigation in drug discovery and development. The diverse activities of the thiourea scaffold, particularly in antimicrobial and enzyme inhibition contexts, mark this compound as a compound of interest for screening and lead optimization programs. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential biological activities, drawing upon the known attributes of structurally related compounds. While specific quantitative biological data for this compound is limited in publicly available literature, this document consolidates information on analogous compounds to highlight its potential as a scaffold in drug discovery and development. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research into this promising molecule.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antitubercular, and enzyme inhibitory properties. The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a wide range of pharmacological profiles. This compound, with its distinct substitution pattern, presents an interesting candidate for investigation within medicinal chemistry. The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a foundational understanding of this compound to stimulate and support further scientific inquiry.

Chemical Properties

PropertyValueReference
CAS Number 5391-30-0[1][2]
Molecular Formula C₇H₇BrN₂S[2]
Molecular Weight 231.11 g/mol [2]
IUPAC Name 1-(2-bromophenyl)thioureaN/A
Synonyms N-(2-Bromophenyl)thiourea, (2-Bromophenyl)thiourea[3]
Appearance Colourless crystals[3]
Melting Point 428.1-429.3 K (155-156.2 °C)[3]

Synthesis

A common and effective method for the synthesis of N-arylthioureas involves the reaction of the corresponding amine with an isothiocyanate precursor. A detailed protocol for the synthesis of this compound is adapted from the literature.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Coupling and Hydrolysis reagents Benzoyl chloride + Ammonium thiocyanate in Acetone intermediate Benzoyl isothiocyanate (in situ) reagents->intermediate Reflux coupling N-(2-Bromophenyl)-N'-benzoylthiourea intermediate->coupling Addition of 2-Bromoaniline, Reflux amine 2-Bromoaniline amine->coupling hydrolysis This compound coupling->hydrolysis Aqueous NaOH, Heat

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a modification of the method described by Frank and Smith.

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • 2-Bromoaniline

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate (0.005 mol) in acetone (15 ml).

  • To this solution, add a solution of benzoyl chloride (0.005 mol) in acetone (20 ml).

  • Reflux the mixture for a short period to form benzoyl isothiocyanate in situ.

  • Add 2-bromoaniline (0.005 mol) to the reaction mixture.

  • Reflux the resulting mixture for 2 hours.

  • Pour the reaction mixture into a beaker containing ice to precipitate the N-(2-bromophenyl)-N'-benzoylthiourea intermediate.

  • Filter the precipitate.

  • Add the precipitate to a beaker containing an aqueous solution of sodium hydroxide (e.g., 50 ml of a 14% w/v solution).

  • Heat the mixture to boiling for 10 minutes to hydrolyze the benzoyl group.

  • Allow the solution to stand at room temperature. Crystals of this compound will form over time.

  • Collect the crystals by filtration, wash with water, and dry.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound are not extensively documented, the broader class of N-arylthiourea derivatives exhibits a range of activities. This section outlines potential areas of investigation for this compound based on the activities of its analogues.

Antitubercular Activity

Thiourea derivatives have shown significant promise as antitubercular agents. Some act as prodrugs that are activated by mycobacterial enzymes.[4] For instance, the thiourea drug isoxyl is known to inhibit the synthesis of oleic acid, a key component of the mycobacterial cell wall, by targeting the Δ9-desaturase, DesA3.[1][5]

Potential Mechanism of Action:

Antitubercular_Mechanism Potential Antitubercular Mechanism of Thiourea Derivatives Thiourea Thiourea Derivative (e.g., this compound) Activation Mycobacterial Enzyme (e.g., EtaA - Flavin Monooxygenase) Thiourea->Activation Bioactivation ActiveMetabolite Reactive Metabolite Activation->ActiveMetabolite TargetEnzyme Target Enzyme (e.g., Δ9-desaturase - DesA3) ActiveMetabolite->TargetEnzyme Binding Inhibition Inhibition of Enzyme Activity TargetEnzyme->Inhibition Effect Disruption of Mycolic Acid Synthesis & Inhibition of Bacterial Growth Inhibition->Effect

Caption: Potential mechanism of antitubercular activity for thiourea derivatives.

Quantitative Data for Analogous Compounds:

While data for the title compound is unavailable, other thiourea derivatives have shown potent antitubercular activity. For example, certain 1,3-diaryl substituted pyrazole-based thiourea derivatives have exhibited Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against Mycobacterium tuberculosis.[6] A series of isonicotinyl hydrazones containing a phenylthiourea moiety produced a compound with an MIC of 0.49 µM against both sensitive and INH-resistant M. tuberculosis.[7]

Antiviral Activity

N-phenylthiourea derivatives have been reported to possess antiviral properties against a range of viruses, including picornaviruses and hepatitis C virus (HCV).[8][9] The mechanism of action can vary, with some compounds inhibiting viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.[10]

Quantitative Data for Analogous Compounds:

Specific EC₅₀ values for this compound are not available. However, for other thiourea derivatives, potent antiviral activity has been observed. For instance, a thiourea derivative with a six-carbon alkyl linker was identified as a potent anti-HCV inhibitor with an EC₅₀ of 0.047 µM.[9] Another study on acylthiourea derivatives reported a compound with an EC₅₀ of 0.25 µM against vaccinia virus and 0.27 µM against La Crosse virus.[11]

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Thiourea derivatives are known to be effective inhibitors of this enzyme.[12] The mechanism often involves the interaction of the thiourea sulfur atom with the nickel ions in the active site of the urease enzyme.

Potential Mechanism of Action:

Urease_Inhibition Mechanism of Urease Inhibition by Thiourea Derivatives Urease Urease Active Site (with Ni²⁺ ions) Binding Coordination of Thiourea Sulfur to Ni²⁺ ions Urease->Binding Thiourea This compound Thiourea->Urease Binding Inhibition Inhibition of Urea Hydrolysis Binding->Inhibition

Caption: Proposed mechanism of urease inhibition by thiourea derivatives.

Quantitative Data for Analogous Compounds:

While specific IC₅₀ values for this compound against urease are not documented, related compounds have demonstrated significant inhibitory activity. For example, some N-monoarylacetothioureas have shown IC₅₀ values as low as 0.16 µM against H. pylori urease.[12] Tryptamine-derived thioureas have also exhibited potent urease inhibition, with IC₅₀ values in the range of 11.4 to 24.2 µM.[13]

Experimental Protocols for Biological Assays

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

This assay is used to determine the cytotoxic effect of a compound on cell lines.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity cell_seeding Seed cells in 96-well plate treatment Treat cells with this compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 1.5-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC₅₀ absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Urease Inhibition Assay: Indophenol Method

This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and a phosphate buffer with urea.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control (e.g., thiourea) and a negative control (without inhibitor).

  • Incubation: Incubate the plate at 30°C for 15 minutes.

  • Color Development: Add a phenol reagent (containing phenol and sodium nitroprusside) followed by an alkali reagent (containing NaOH and NaOCl) to each well.

  • Second Incubation: Incubate the plate for 50 minutes at 30°C to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to a class of molecules with demonstrated potential in various therapeutic areas. While specific biological data for this particular derivative is sparse, the known antitubercular, antiviral, and urease inhibitory activities of its analogues strongly suggest that it is a valuable candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the cytotoxic and enzymatic inhibitory properties of this compound. Future research should focus on generating robust quantitative data on its biological activities, elucidating its specific mechanisms of action, and exploring its structure-activity relationships to optimize its potential as a lead compound in drug discovery programs. The identified knowledge gaps present clear opportunities for novel research contributions in the field of medicinal chemistry.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-thiourea, a versatile chemical compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and biological activities, supported by experimental protocols and visual diagrams.

Chemical and Physical Properties

This compound, with the CAS number 5391-30-0, is a substituted thiourea derivative.[1][2] Its fundamental properties are summarized in the table below. The molecular structure consists of a thiourea core substituted with a 2-bromophenyl group.

PropertyValueReference
Molecular Formula C₇H₇BrN₂S[1][2]
Molecular Weight 231.11 g/mol [1]
CAS Number 5391-30-0[1][2]
Appearance Colorless crystals[3]
Melting Point 428.1-429.3 K[3]
Estimated pKa ~9.62 (for 1-phenyl-2-thiourea)[4]
Solubility Soluble in water (137 g/L at 20°C for thiourea), soluble in polar protic and aprotic organic solvents, insoluble in non-polar solvents (for thiourea).[5]

Crystal Structure:

Single-crystal X-ray diffraction studies have revealed that in N-(2-Bromophenyl)thiourea, the thiourea unit is nearly perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82 (16)°.[3][6] The crystal structure is stabilized by intermolecular N—H···S hydrogen bonds, forming linear chains.[3][6]

Synthesis and Purification

A detailed protocol for the synthesis of this compound is provided below, adapted from established methodologies.

Experimental Protocol: Synthesis of this compound

This protocol involves the reaction of 2-bromoaniline with benzoyl isothiocyanate, followed by hydrolysis.

Materials:

  • 2-Bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide

  • Ice

Procedure:

  • Preparation of Benzoyl Isothiocyanate: In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g, 0.005 mol) in 15 mL of acetone. To this, add a solution of benzoyl chloride (0.70 g, 0.005 mol) in 20 mL of acetone.

  • Reaction with 2-Bromoaniline: Filter the resulting solution and add o-bromoaniline (0.86 g, 0.005 mol) to the filtrate in the flask.

  • Reflux: Reflux the reaction mixture for 2 hours.

  • Precipitation: Pour the final solution into a beaker containing ice to precipitate the intermediate product.

  • Filtration: Filter the precipitate.

  • Hydrolysis and Purification: Add the precipitate to a beaker containing 50 mL of a 7 g aqueous solution of sodium hydroxide. Heat the solution to boiling for 10 minutes.

  • Crystallization: Allow the solution to stand at room temperature for a week. Colorless crystals of this compound will form.

  • Isolation: Collect the crystals by filtration. The reported yield is 81%.[3]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents Benzoyl Chloride + Ammonium Thiocyanate in Acetone intermediate Benzoyl Isothiocyanate Solution reagents->intermediate Formation reaction_mixture Reaction Mixture intermediate->reaction_mixture aniline 2-Bromoaniline aniline->reaction_mixture reflux Reflux for 2 hours reaction_mixture->reflux precipitate_intermediate Precipitation on Ice reflux->precipitate_intermediate hydrolysis Hydrolysis with NaOH (aq) precipitate_intermediate->hydrolysis crystallization Crystallization at Room Temperature hydrolysis->crystallization product This compound Crystals crystallization->product

Synthesis workflow for this compound.

Biological Activities and Experimental Protocols

Thiourea derivatives are known for a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, its structural analogs have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Thiourea derivatives, including those with bromophenyl substitutions, have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The anticancer activity is often assessed using the MTT assay.

This protocol outlines the steps to determine the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., SW480, PC3)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

G cluster_mtt MTT Assay Workflow seed_cells Seed Cells in 96-well Plate incubate_attach Incubate for 24h seed_cells->incubate_attach add_compound Add Serial Dilutions of Compound incubate_attach->add_compound incubate_treat Incubate for 24-48h add_compound->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity

Thiourea derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[9][10][11] The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC).

This protocol describes a quantitative method to determine the MIC of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic Broth Microdilution Workflow prepare_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells with Microorganism prepare_inoculum->inoculate serial_dilution Perform Serial Dilutions of Compound in 96-well Plate serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Workflow for determining the Minimum Inhibitory Concentration.
Urease Inhibitory Activity

Thiourea and its derivatives are known inhibitors of the urease enzyme, which is a virulence factor in some pathogenic bacteria.[12][13][14]

This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.[15]

Materials:

  • Urease enzyme

  • Urea solution

  • Phosphate buffer

  • This compound

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add the buffer, urease enzyme solution, and different concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Initiate Reaction: Add the urea solution to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C.

  • Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound.

G cluster_urease Urease Inhibition Assay Workflow prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubate Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubate start_reaction Add Urea to Initiate Reaction pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction develop_color Add Berthelot Reagents for Color Development incubate_reaction->develop_color read_absorbance Read Absorbance at ~630 nm develop_color->read_absorbance calculate_inhibition Calculate Percentage Inhibition read_absorbance->calculate_inhibition

Workflow for the colorimetric urease inhibition assay.

Potential Mechanism of Action: Antiviral Activity

Phenylthiourea derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Proposed Signaling Pathway for NNRTI Action

G cluster_pathway General Mechanism of NNRTI Action NNRTI This compound (NNRTI) NNIBP NNRTI Binding Pocket (Allosteric Site) NNRTI->NNIBP Binds to RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Polymerase Active Site NNIBP->ActiveSite Induces Conformational Change ProviralDNA Proviral DNA Synthesis ActiveSite->ProviralDNA Catalyzes Inhibition Inhibition ActiveSite->Inhibition ViralRNA Viral RNA Template ViralRNA->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds

General mechanism of action for Non-Nucleoside Reverse Transcriptase Inhibitors.

Conclusion

This compound is a compound with a well-defined chemical structure and a straightforward synthesis protocol. While specific biological activity data for this particular molecule is an area for further investigation, the broader class of thiourea derivatives, especially those with halogenated phenyl rings, demonstrates significant potential as anticancer, antimicrobial, and antiviral agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs. Further studies, including quantitative biological assays and molecular modeling, are warranted to fully elucidate its mechanism of action and potential applications in drug development.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea (CAS 5391-30-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. This class of molecules has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety (-NH-C(S)-NH-) provides a versatile scaffold for structural modifications, allowing for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and a review of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates data from closely related bromophenyl-containing thiourea derivatives to provide a valuable resource for researchers.

Chemical Properties and Synthesis

This compound is characterized by a molecular formula of C₇H₇BrN₂S and a molecular weight of 231.11 g/mol [1][2]. The structure consists of a 2-bromophenyl group attached to a thiourea backbone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5391-30-0[1][2]
Molecular Formula C₇H₇BrN₂S[1][2]
Molecular Weight 231.11 g/mol [1][2]
Melting Point 125-129 °C[3]
SMILES NC(=S)Nc1ccccc1Br[3]
InChI Key QIGMVYSPXPXCPN-UHFFFAOYSA-N[3]
Synthesis

The synthesis of this compound can be achieved through the reaction of 2-bromoaniline with an isothiocyanate precursor. A common method involves the in situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with 2-bromoaniline.

Biological Activities and Potential Therapeutic Applications

Thiourea derivatives are known to exhibit a wide range of biological activities[4][5]. While specific data for this compound is scarce, studies on structurally similar bromophenyl-containing thioureas provide valuable insights into its potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives, with several bromophenyl-containing analogs demonstrating significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of protein kinases involved in cancer progression[5][6][7]. For instance, some thiourea derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis[7].

Table 2: Cytotoxicity of Structurally Related Bromophenyl Thiourea Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (colon)9.0[6]
SW620 (colon)1.5[6]
K562 (leukemia)6.3[6]
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)MG-U87 (glioblastoma)2.496 ± 0.0324[8]
HEK-293 (normal kidney)2.096 ± 0.0487[8]
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(4-bromophenyl)thioureaH460 (lung)14.52 ± 0.10[9]
MCF-7 (breast)16.96 ± 0.17[9]
Antimicrobial Activity

Thiourea derivatives have also been investigated for their antibacterial and antifungal properties. The presence of halogen substituents on the phenyl ring can influence the antimicrobial potency.

Table 3: Antimicrobial Activity of a Structurally Related Bromophenyl Thiourea Derivative

CompoundMicroorganismMIC (µg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaE. coli1024[10]
S. enteritidis512[10]
P. aeruginosa1024[10]
S. aureus32[10]
Candida spp.32-256[10]
Antiviral Activity

Phenylthiourea derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase[11]. While specific EC₅₀ values for this compound are not available, a related compound showed significant activity against HIV-1 and HIV-2.

Table 4: Antiviral Activity of a Structurally Related Thiourea Derivative

CompoundVirusIC₅₀ (µg/mL)Reference
1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-ethylthioureaHIV-1 (IIIB)54.9[12]
HIV-2 (ROD)65.9[12]

Potential Mechanism of Action: Inhibition of NF-κB Signaling Pathway

A plausible mechanism of action for the anti-inflammatory and anticancer effects of some thiourea derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation[13][14]. Some alkylthiourea quinazoline derivatives have been shown to block the nuclear translocation of the NF-κB dimer, thereby inhibiting its transcriptional activity[15].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Compound 1-(2-Bromophenyl) -2-thiourea Compound->NFkB_n Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-substituted thioureas.

Materials:

  • 2-bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Ice

Procedure:

  • In a flask, dissolve ammonium thiocyanate in anhydrous acetone.

  • To this solution, add benzoyl chloride dropwise. The mixture is typically refluxed to form benzoyl isothiocyanate in situ.

  • After the formation of the isothiocyanate, a solution of 2-bromoaniline in acetone is added to the reaction mixture.

  • The resulting mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

  • The precipitate is collected by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent, such as an aqueous solution of sodium hydroxide followed by standing at room temperature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Biological Evaluation

experimental_workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Anticancer Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer Active? Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Active? Antiviral Antiviral Assays (e.g., EC50) Primary_Screening->Antiviral Active? Dose_Response Dose-Response Studies (IC50/MIC/EC50 Determination) Anticancer->Dose_Response Antimicrobial->Dose_Response Antiviral->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Mechanism->Apoptosis_Assay End End Pathway_Analysis->End Apoptosis_Assay->End

Caption: A generalized experimental workflow for the biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related bromophenyl-containing thiourea derivatives, this compound warrants further investigation for its potential anticancer, antimicrobial, and antiviral properties. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Future research should focus on obtaining specific quantitative biological data for this compound and elucidating the precise signaling pathways it modulates to fully understand its therapeutic potential.

References

(2-Bromophenyl)thiourea: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of (2-Bromophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to support research and development activities.

Chemical Structure and Properties

(2-Bromophenyl)thiourea, with the chemical formula C₇H₇BrN₂S, is an aromatic thiourea derivative.[1][2] Its structure consists of a 2-bromophenyl group attached to a thiourea moiety. The accepted IUPAC name for this compound is (2-bromophenyl)thiourea.[1]

Molecular and Crystal Structure:

The molecular weight of (2-Bromophenyl)thiourea is approximately 231.12 g/mol .[1][3] X-ray crystallography studies have revealed that in the solid state, the thiourea unit is nearly perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82 (16)°.[3][4] The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which form linear chains.[3][4] The thiourea moiety maintains a cis-trans geometry.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for (2-Bromophenyl)thiourea.

PropertyValueReference(s)
Molecular Formula C₇H₇BrN₂S[1][2]
Molecular Weight 231.12 g/mol [3]
CAS Number 5391-30-0[1][2]
Melting Point 428.1-429.3 K (155-156.2 °C)[3]
Synthesis Yield 81%[3]
Crystal System Monoclinic[3][4]
Space Group C2/c[4]
Dihedral Angle 80.82 (16)°[3][4]

Synthesis of (2-Bromophenyl)thiourea

The primary synthesis of (2-Bromophenyl)thiourea involves the reaction of 2-bromoaniline with an in situ generated acyl isothiocyanate, followed by hydrolysis. This method, adapted from Frank & Smith (1955), provides a reliable route to the target compound.[3]

Experimental Protocol

This protocol details the synthesis of (2-Bromophenyl)thiourea from 2-bromoaniline.

Materials:

  • 2-Bromoaniline (0.86 g, 0.005 mol)

  • Ammonium thiocyanate (0.38 g, 0.005 mol)

  • Benzoyl chloride (0.70 g, 0.005 mol)

  • Acetone (35 mL total)

  • Sodium hydroxide (7 g)

  • Deionized water (50 mL)

  • Ice

Procedure:

  • Preparation of Benzoyl Isothiocyanate: In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g) in 15 mL of acetone. To this solution, add benzoyl chloride (0.70 g) dissolved in 20 mL of acetone. A precipitate of ammonium chloride will form.

  • Filtration: Filter the solution to remove the ammonium chloride precipitate. The filtrate contains the in situ generated benzoyl isothiocyanate.

  • Reaction with 2-Bromoaniline: Transfer the filtrate to a clean 100 mL two-neck round-bottom flask. Add 2-bromoaniline (0.86 g) to the flask.

  • Reflux: Reflux the reaction mixture for 2 hours.

  • Precipitation of Intermediate: After refluxing, pour the final solution into a beaker containing ice cubes. An intermediate precipitate will form.

  • Hydrolysis: Filter the precipitate and add it to a beaker containing a solution of sodium hydroxide (7 g) in 50 mL of water.

  • Heating: Heat the solution to boiling for 10 minutes.

  • Crystallization: Allow the solution to stand at room temperature for a week. Colorless crystals of (2-Bromophenyl)thiourea will form.

  • Isolation: Filter the crystals, wash with cold water, and dry under vacuum.

The reported yield for this method is 81%, with a melting point of 428.1-429.3 K.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (2-Bromophenyl)thiourea.

SynthesisWorkflow cluster_0 Step 1: In Situ Generation of Benzoyl Isothiocyanate cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Hydrolysis and Isolation AmmoniumThiocyanate Ammonium Thiocyanate BenzoylIsothiocyanate Benzoyl Isothiocyanate (in solution) AmmoniumThiocyanate->BenzoylIsothiocyanate Reacts with BenzoylChloride Benzoyl Chloride BenzoylChloride->BenzoylIsothiocyanate Acetone1 Acetone Acetone1->BenzoylIsothiocyanate Bromoaniline 2-Bromoaniline BenzoylIsothiocyanate->Bromoaniline Add to Intermediate N-Benzoyl-N'-(2-bromophenyl)thiourea (Intermediate) Bromoaniline->Intermediate NaOH NaOH (aq) Intermediate->NaOH Treat with Reflux Reflux (2h) Reflux->Intermediate FinalProduct (2-Bromophenyl)thiourea NaOH->FinalProduct Heating Boiling (10 min) Heating->FinalProduct Crystallization Crystallization Crystallization->FinalProduct

Caption: Synthesis workflow for (2-Bromophenyl)thiourea.

This guide provides a foundational understanding of the structure and a validated synthesis protocol for (2-Bromophenyl)thiourea, intended to facilitate further research and application development.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 1-(2-Bromophenyl)-2-thiourea. It covers its synthesis, chemical properties, and known and potential biological activities, with a focus on providing actionable information for research and development. While specific quantitative biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on structurally related thiourea derivatives and provides detailed experimental protocols for its investigation.

Chemical and Physical Properties

This compound is a halogenated aryl thiourea derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 5391-30-0[1][2]
Molecular Formula C₇H₇BrN₂S[1][2]
Molecular Weight 231.11 g/mol [1][2]
Appearance Colorless crystals[3]
Melting Point 155-156 °C (428.1-429.3 K)[3]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, adapted from the method of Frank & Smith (1955).[3]

Experimental Protocol: Synthesis

Materials:

  • 2-Bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide

  • Ice

Procedure:

  • A solution of benzoyl chloride (0.70 g, 5 mmol) in 20 mL of acetone is prepared.

  • Ammonium thiocyanate (0.38 g, 5 mmol) dissolved in 15 mL of acetone is added to the benzoyl chloride solution.

  • The resulting mixture is filtered, and the filtrate is transferred to a 100 mL two-neck round-bottom flask.

  • 2-Bromoaniline (0.86 g, 5 mmol) is added to the flask.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, the solution is poured over ice, leading to the formation of a precipitate.

  • The precipitate is collected by filtration.

  • The crude product is then added to a 50 mL aqueous solution of sodium hydroxide (7 g) and heated to boiling for 10 minutes.

  • The solution is allowed to stand at room temperature for a week, during which colorless crystals of this compound form.

  • The crystals are collected, yielding the final product (81% yield).[3]

Synthesis Workflow

G cluster_0 Step 1: Formation of Benzoyl Isothiocyanate cluster_1 Step 2: Reaction with 2-Bromoaniline cluster_2 Step 3: Precipitation and Purification A Benzoyl Chloride in Acetone B Ammonium Thiocyanate in Acetone A->B Mix C Filtration B->C D Benzoyl Isothiocyanate (in filtrate) C->D E 2-Bromoaniline D->E Add F Reflux for 2 hours E->F G Pour over ice F->G H Filter precipitate G->H I Boil in NaOH solution H->I J Crystallization I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The thiourea unit is nearly perpendicular to the bromobenzene ring, with a dihedral angle of 80.82(16)°.[3] The crystal packing is stabilized by intermolecular N-H···S hydrogen bonds, forming linear chains.[3]

Potential Biological Activities and Mechanisms

While specific biological data for this compound is scarce, the broader class of thiourea derivatives exhibits a wide range of pharmacological activities.[4] Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:

Potential Anticancer Activity

Numerous thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][5] For instance, some derivatives have shown IC50 values in the low micromolar range against breast, colon, and prostate cancer cells.[5] The proposed mechanisms of action for anticancer thioureas often involve the induction of apoptosis and inhibition of key signaling pathways.[4]

One such pathway that is often implicated in cancer is the Wnt/β-catenin signaling pathway. Some small molecules are known to inhibit this pathway by stabilizing the β-catenin destruction complex.[6] While there is no direct evidence for this compound, its potential to modulate this pathway warrants investigation.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates Proteasome Proteasome betaCatenin->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->DestructionComplex Inhibits betaCatenin_stable β-catenin (stabilized) Nucleus Nucleus betaCatenin_stable->Nucleus Translocates TCF_LEF TCF/LEF betaCatenin_stable->TCF_LEF Activates GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription Thiourea Potential action of This compound Thiourea->DestructionComplex May stabilize

Caption: Hypothetical modulation of the Wnt/β-catenin pathway.

Potential Antimicrobial Activity

Thiourea derivatives are also known for their antimicrobial properties.[7] For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea has demonstrated a broad spectrum of activity against various bacteria and fungi, with MIC values as low as 32 µg/mL against Staphylococcus aureus.[7] The proposed mechanism for the antibacterial action of some thioureas involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Biological Evaluation

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A This compound B Cytotoxicity Assay (MTT) A->B C Antimicrobial Assay (Disk Diffusion) A->C D Determine IC50 values (Cancer vs. Normal cells) B->D E Determine MIC values (Gram-positive & Gram-negative bacteria) C->E F Apoptosis Assays (e.g., Annexin V/PI staining) D->F G Signaling Pathway Analysis (e.g., Western Blot for Wnt pathway proteins) D->G H Enzyme Inhibition Assays (e.g., DNA gyrase) E->H

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While direct evidence of its biological activity is currently limited, the extensive literature on related thiourea derivatives strongly suggests its potential as an anticancer and antimicrobial agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on generating robust quantitative data on its efficacy and elucidating its specific molecular targets and signaling pathway interactions.

References

The Pivotal Role of the Bromophenyl Group in Thiourea Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have long been a subject of intense research in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromophenyl moiety into the thiourea scaffold has been shown to significantly modulate the pharmacological properties of these compounds, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth analysis of the role of the bromophenyl group in thiourea compounds, summarizing key findings on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Thiourea, a sulfur analog of urea, possesses a versatile chemical scaffold that allows for a wide range of structural modifications. The presence of the thiocarbonyl group and two nitrogen atoms enables these compounds to act as effective ligands for metal ions and to participate in hydrogen bonding interactions with biological targets. The introduction of various substituents on the nitrogen atoms can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby altering its pharmacokinetic and pharmacodynamic characteristics.

Among the various substituents explored, the bromophenyl group has emerged as a particularly important pharmacophore. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, its lipophilic nature can improve membrane permeability, while its electron-withdrawing properties can modulate the reactivity of the thiourea core. This guide will delve into the multifaceted role of the bromophenyl group in enhancing the therapeutic potential of thiourea compounds.

Synthesis of Bromophenyl Thiourea Derivatives

The synthesis of N-aryl thioureas, including bromophenyl derivatives, is typically a straightforward process. A common and efficient method involves the reaction of an appropriately substituted aniline with an isothiocyanate.

General Synthesis Workflow

The general synthetic route to N-(bromophenyl)-N'-(substituted) thiourea derivatives is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Bromoaniline Bromoaniline (e.g., 4-bromoaniline) Reaction Reaction in suitable solvent (e.g., Acetone, Ethanol) Bromoaniline->Reaction Isothiocyanate Aryl/Alkyl Isothiocyanate Isothiocyanate->Reaction Product N-(Bromophenyl)-N'-(substituted) Thiourea Derivative Reaction->Product

Caption: General workflow for the synthesis of N-(bromophenyl)-N'-(substituted) thiourea derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrobenzoyl)thiourea[1]

This protocol provides a step-by-step procedure for the synthesis of a specific bromophenyl thiourea derivative.

Materials:

  • 4-Nitrobenzoyl chloride

  • Ammonium thiocyanate

  • 4-Bromoaniline

  • Dry Acetone

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • A solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).

  • The reaction mixture is refluxed for 30 minutes.

  • After cooling to room temperature, a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) is added.

  • The resulting mixture is refluxed for an additional 1.5 hours.

  • The reaction mixture is then poured into five times its volume of cold water, which causes the thiourea derivative to precipitate.

  • The precipitate is collected by filtration and recrystallized from ethyl acetate to yield the pure product.

Biological Activities of Bromophenyl Thiourea Compounds

The incorporation of a bromophenyl group has been shown to impart significant biological activities to thiourea compounds, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of bromophenyl thiourea derivatives against a variety of cancer cell lines. The presence of the bromophenyl moiety is often correlated with enhanced anticancer activity.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected bromophenyl thiourea compounds against various cancer cell lines.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Cu(II) complex with 4-bromophenylthiourea moiety (Cu1)SW480 (Colon)4-19[1]
Cu(II) complex with 3-bromophenylthiourea moiety (Cu3)PC3 (Prostate)4-19[1]
5-(3-Bromophenyl)-N-(specific aryl)-4H-1,2,4-triazol-3-amine (4e)SNB-75 (CNS)PGI = 41.25% at 10 µM[2]
5-(3-Bromophenyl)-N-(specific aryl)-4H-1,2,4-triazol-3-amine (4i)SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5PGI = 23.12-38.94% at 10 µM[2]
N-((4-Bromophenyl)carbamothioyl)octanamide (3e)Not specifiedModerate to excellent[3]

PGI: Percent Growth Inhibition

A key mechanism underlying the anticancer activity of many bromophenyl-containing compounds is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[4][5] Elevated ROS levels can lead to cellular damage and trigger apoptosis (programmed cell death).

G Compound Bromophenyl Thiourea Compound ROS Increased Intracellular ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) ROS->Bcl2 Caspases Activation of Caspase Cascade Mitochondria->Caspases Bcl2->Caspases Apoptosis Apoptosis (Cancer Cell Death) Caspases->Apoptosis

Caption: Signaling pathway for ROS-mediated apoptosis induced by bromophenyl thiourea compounds.

Antimicrobial Activity

Bromophenyl thiourea derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The lipophilic nature of the bromophenyl group can facilitate the penetration of the microbial cell wall.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected bromophenyl thiourea compounds against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32[6]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaE. coli32-1024 (strain dependent)[6]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaCandida spp.32-256 (species dependent)[6]

Experimental Protocols for Biological Evaluation

Standardized and reproducible in vitro assays are crucial for determining the biological activity of newly synthesized compounds.

Protocol for Anticancer Activity: MTT Assay[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenyl thiourea compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Protocol for Antimicrobial Activity: Broth Microdilution Assay[13][14][15][16][17]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the bromophenyl thiourea compounds in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of bromophenyl thiourea compounds is highly dependent on their structural features. The position of the bromine atom on the phenyl ring and the nature of the substituent on the other nitrogen atom play a crucial role in determining the potency and selectivity of these compounds.

The Role of the Bromophenyl Group
  • Lipophilicity and Membrane Permeability: The presence of the bromine atom increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the active sites of target proteins or enzymes. This can contribute to a higher binding affinity and increased biological activity.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the thiourea moiety, potentially affecting its reactivity and interaction with biological targets.

  • Positional Isomerism: The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact the biological activity. Studies have shown that the para-position is often favored for enhanced anticancer activity, likely due to steric and electronic factors that optimize binding to the target.[7]

Influence of Other Substituents

The nature of the substituent on the second nitrogen atom (N') also plays a critical role in the overall activity of the molecule. Aromatic or heterocyclic rings at this position can engage in π-π stacking interactions with the target, while alkyl groups can influence the compound's solubility and pharmacokinetic properties.

G cluster_core Core Thiourea Scaffold cluster_substituents Key Substituents cluster_properties Influenced Properties cluster_activity Resulting Biological Activity Thiourea Thiourea Core (-NH-C(S)-NH-) Binding Target Binding Affinity Thiourea->Binding Bromophenyl Bromophenyl Group (R1) Lipophilicity Lipophilicity Bromophenyl->Lipophilicity Electronic Electronic Effects Bromophenyl->Electronic OtherSubstituent Other Substituent (R2) Steric Steric Hindrance OtherSubstituent->Steric Lipophilicity->Binding Electronic->Binding Steric->Binding Activity Enhanced Anticancer/ Antimicrobial Activity Binding->Activity

Caption: Logical relationship illustrating the influence of the bromophenyl group and other substituents on the biological activity of thiourea compounds.

Conclusion and Future Perspectives

The incorporation of a bromophenyl group into the thiourea scaffold is a highly effective strategy for the development of potent therapeutic agents. The unique properties of the bromine atom, including its contribution to lipophilicity, its ability to form halogen bonds, and its electronic influence, play a pivotal role in enhancing the anticancer and antimicrobial activities of these compounds. The synthetic accessibility of bromophenyl thiourea derivatives, coupled with their promising biological profiles, makes them attractive candidates for further investigation in drug discovery programs.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the bromophenyl thiourea scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

  • Development of Drug Delivery Systems: Formulation of bromophenyl thiourea derivatives into advanced drug delivery systems to improve their bioavailability and targeted delivery.

By leveraging the principles of medicinal chemistry and a deeper understanding of the structure-activity relationships, the full therapeutic potential of bromophenyl thiourea compounds can be realized, leading to the development of novel and effective treatments for cancer and infectious diseases.

References

An In-depth Technical Guide to N-aryl Thiourea Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug development. Their unique structural features, characterized by a thiocarbonyl group flanked by nitrogen atoms, one of which is substituted with an aryl group, allow for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of N-aryl thiourea derivatives, covering their synthesis, mechanisms of action, and diverse biological applications, with a focus on their potential as therapeutic agents. Detailed experimental protocols for their synthesis and biological evaluation are provided, along with a summary of their quantitative activity data. Furthermore, key signaling pathways modulated by these derivatives are illustrated to provide a deeper understanding of their molecular interactions.

Introduction

Thiourea derivatives, particularly N-aryl substituted analogues, have emerged as privileged scaffolds in medicinal chemistry due to their wide array of pharmacological properties. These compounds have demonstrated significant potential in various therapeutic areas, including as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1] The presence of the thiourea moiety (–NH–C(S)–NH–) allows these molecules to act as effective ligands for various biological targets, including enzymes and receptors, through hydrogen bonding and coordination with metal ions.[2] The aryl substituent provides a platform for introducing diverse functional groups to fine-tune the biological activity, selectivity, and pharmacokinetic profile of the derivatives. This guide aims to provide a detailed technical overview of N-aryl thiourea derivatives for researchers and professionals involved in drug discovery and development.

Synthesis of N-aryl Thiourea Derivatives

The synthesis of N-aryl thiourea derivatives is typically straightforward and can be accomplished through several reliable methods. The most common approach involves the reaction of an aryl isothiocyanate with a primary or secondary amine. Alternatively, the reaction of an aryl amine with an isothiocyanate generated in situ from an acyl chloride and a thiocyanate salt is also widely employed.[1]

General Synthetic Protocol

A widely adopted method for the synthesis of N-acyl-N'-aryl thiourea derivatives involves a one-pot reaction. An acid chloride is first reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone to form an in-situ acyl isothiocyanate. Subsequently, an appropriate aryl amine is added to the reaction mixture, which then reacts with the isothiocyanate to yield the desired N-acyl-N'-aryl thiourea derivative.[1]

Experimental Protocol: General Synthesis of N-acyl-N'-aryl Thiourea Derivatives

Materials:

  • Appropriate acid chloride (1 eq)

  • Ammonium thiocyanate (1 eq)

  • Substituted aryl amine (1 eq)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of the acid chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1 equivalent).

  • Reflux the mixture for 1-2 hours to facilitate the formation of the acyl isothiocyanate.

  • To the cooled reaction mixture, add a solution of the substituted aryl amine (1 equivalent) in anhydrous acetone dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetone) to obtain the pure N-acyl-N'-aryl thiourea derivative.[1]

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Biological Activities and Therapeutic Applications

N-aryl thiourea derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Antibacterial Activity

Many N-aryl thiourea derivatives have demonstrated potent activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] Their mechanism of action can involve the disruption of bacterial cell wall integrity and interference with essential metabolic pathways.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized N-aryl thiourea derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the N-aryl thiourea derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][4]

Anticancer Activity

N-aryl thioureas have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[5][6][7] Their mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Synthesized N-aryl thiourea derivatives

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Normal cell line (e.g., WI38) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the N-aryl thiourea derivatives and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][5]

Enzyme Inhibition

The thiourea scaffold is known to interact with various enzymes, making its derivatives potent enzyme inhibitors. N-aryl thioureas have been reported to inhibit enzymes such as urease, α-amylase, α-glucosidase, and cholinesterases, suggesting their potential in treating conditions like peptic ulcers, diabetes, and Alzheimer's disease.[2][9]

Quantitative Biological Activity Data

The biological activity of N-aryl thiourea derivatives is quantified using various parameters such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for anticancer and enzyme inhibitory activities. A summary of representative quantitative data is presented below.

Compound IDTarget/OrganismAssayActivity (µM)Reference
TD4 S. aureus (MRSA)MIC2 µg/mL[3]
Compound 4h S. aureus DNA gyraseIC₅₀1.25[10]
Compound 4h S. aureus DHFRIC₅₀0.13[10]
Diarylthiourea 4 MCF-7 (breast cancer)IC₅₀338.33[8]
Thiourea derivative 20 MCF-7 (breast cancer)IC₅₀1.3[6]
Thiourea derivative 20 SkBR3 (breast cancer)IC₅₀0.7[6]
N¹,N³-disubstituted-thiosemicarbazone 7 HCT116 (colon cancer)IC₅₀1.11[7]
N¹,N³-disubstituted-thiosemicarbazone 7 HepG2 (liver cancer)IC₅₀1.74[7]
SMU-C80 Human TLR1/2EC₅₀0.031[11]
Compound 2c CUPRAC AssayIC₅₀7.46[2]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of N-aryl thiourea derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

TLR1/2-MyD88-NF-κB Signaling Pathway in Cancer Immunotherapy

Certain N-aryl thiourea derivatives have been identified as specific agonists of human Toll-like receptor 1/2 (TLR1/2).[11] Activation of this pathway in immune cells leads to the recruitment of the adaptor protein MyD88, triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. This, in turn, promotes the release of pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of immune cells that can suppress cancer cell growth.[11]

TLR1_2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-aryl_Thiourea N-aryl Thiourea Derivative (SMU-C80) TLR1_2 TLR1/2 N-aryl_Thiourea->TLR1_2 Binds and Activates MyD88 MyD88 TLR1_2->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates and Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Induces Transcription

Caption: TLR1/2 signaling pathway activated by an N-aryl thiourea derivative.

General Experimental Workflow for Biological Evaluation

The process of evaluating the biological potential of newly synthesized N-aryl thiourea derivatives typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis and Characterization Primary_Screening Primary Biological Screening (e.g., Agar Disk Diffusion) Synthesis->Primary_Screening Quantitative_Assay Quantitative Assays (e.g., MIC, IC50) Primary_Screening->Quantitative_Assay Cytotoxicity In Vitro Cytotoxicity (e.g., MTT on normal cells) Quantitative_Assay->Cytotoxicity Mechanism_Study Mechanism of Action Studies (e.g., Enzyme inhibition, Pathway analysis) Quantitative_Assay->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Cytotoxicity->In_Vivo Mechanism_Study->In_Vivo

Caption: General experimental workflow for evaluating N-aryl thiourea derivatives.

Conclusion and Future Perspectives

N-aryl thiourea derivatives have demonstrated immense potential as a versatile scaffold for the development of new therapeutic agents. Their ease of synthesis, coupled with their diverse and potent biological activities, makes them an attractive area for further research. Future efforts in this field should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for translating these promising compounds from the laboratory to clinical applications. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in areas such as infectious diseases and oncology.

References

Methodological & Application

Synthesis of 1-(2-Bromophenyl)-2-thiourea: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 1-(2-Bromophenyl)-2-thiourea, a versatile intermediate in the development of novel therapeutic agents. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as antiviral, antibacterial, and anticancer agents. The presence of the 2-bromophenyl moiety offers a site for further chemical modification, making this compound a valuable building block for creating diverse molecular libraries for drug discovery programs. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₇H₇BrN₂S[1]
Molecular Weight 231.11 g/mol [1]
CAS Number 5391-30-0[1]
Appearance Colorless crystals[2]
Melting Point 155-156.3 °C (428.1-429.3 K)[2]
Yield 81%[2]
¹H NMR (DMSO-d₆, 400 MHz) δ 9.47 (s, 1H, NH), 8.01 (br s, 2H, NH₂), 7.68 (dd, J=7.9, 1.5 Hz, 1H, Ar-H), 7.55 (dd, J=8.1, 1.3 Hz, 1H, Ar-H), 7.40 (td, J=7.7, 1.5 Hz, 1H, Ar-H), 7.21 (td, J=7.9, 1.4 Hz, 1H, Ar-H)Predicted data, experimental data not available in the searched literature.

Experimental Protocol

This protocol is adapted from the method described by H. F. Saleem and B. M. Yamin in Acta Crystallographica Section E[2].

Materials:

  • 2-Bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide

  • Ice

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In situ generation of benzoyl isothiocyanate: In a two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g, 5 mmol) in 15 mL of acetone. To this solution, add a solution of benzoyl chloride (0.70 g, 5 mmol) in 20 mL of acetone.

  • Filtration: Filter the resulting solution to remove any solid byproducts.

  • Reaction with 2-bromoaniline: Transfer the filtrate to a clean 100 mL two-neck round-bottom flask. Add 2-bromoaniline (0.86 g, 5 mmol) to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours with constant stirring.

  • Precipitation: After the reflux period, pour the final solution into a beaker containing ice to precipitate the crude product.

  • Workup: Filter the precipitate and then add it to a beaker containing 50 mL of a 14% aqueous solution of sodium hydroxide (7 g in 50 mL water). Heat the mixture to boiling for 10 minutes.

  • Crystallization: Allow the solution to stand at room temperature. Colorless crystals of this compound will form over the course of a week.

  • Isolation: Collect the crystals by filtration, wash with cold water, and air dry.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product Ammonium_Thiocyanate Ammonium Thiocyanate In_Situ_Formation In situ formation of Benzoyl Isothiocyanate Ammonium_Thiocyanate->In_Situ_Formation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->In_Situ_Formation Two_Bromoaniline 2-Bromoaniline Reaction Reaction with 2-Bromoaniline Two_Bromoaniline->Reaction In_Situ_Formation->Reaction in Acetone Reflux Reflux (2h) Reaction->Reflux Precipitation Precipitation in Ice Reflux->Precipitation Workup NaOH Workup & Boiling Precipitation->Workup Crystallization Crystallization Workup->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: A flowchart of the synthesis protocol for this compound.

Signaling Pathway Context

Thiourea derivatives are known to interact with various biological targets. While the specific signaling pathways for this compound are still under investigation, a general hypothetical pathway illustrating a potential mechanism, such as enzyme inhibition, is presented below. This could be relevant in the context of its potential antitubercular activity, where it might inhibit key enzymes in Mycobacterium tuberculosis.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Thiourea_Derivative This compound Enzyme Target Enzyme (e.g., InhA in M. tuberculosis) Thiourea_Derivative->Enzyme Inhibition Product Product Enzyme->Product Catalyzes Substrate Enzyme Substrate Substrate->Enzyme Binds to Biological_Process Essential Biological Process Product->Biological_Process Leads to Cell_Death Bacterial Cell Death Biological_Process->Cell_Death Disruption leads to

References

Application Notes and Protocols for the Experimental Preparation of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Bromophenyl)-2-thiourea is a substituted thiourea derivative with potential applications in medicinal chemistry and drug development. Phenylthioureas, as a class of compounds, have been investigated for a range of biological activities, including antiviral properties.[1] The synthesis of this compound is of interest to researchers exploring new therapeutic agents. This document provides a detailed experimental protocol for the preparation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The presented methodology is based on the reaction of an in situ generated aroyl isothiocyanate with 2-bromoaniline. This approach is a common and effective way to produce N-aryl thioureas.[2] The protocol has been adapted from established literature procedures, with specific modifications for the synthesis of the title compound.[1]

Chemical Properties

PropertyValue
Molecular Formula C₇H₇BrN₂S
Molecular Weight 231.11 g/mol
CAS Number 5391-30-0
Appearance Colorless crystals
Melting Point 428.1-429.3 K (155-156.2 °C)[1]

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of 2-bromoaniline with benzoyl isothiocyanate, which is generated in situ from benzoyl chloride and ammonium thiocyanate.

Materials and Reagents:

  • 2-Bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide

  • Ice

  • Standard laboratory glassware (two-neck round-bottom flask, reflux condenser, beaker, filtration apparatus)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Benzoyl Isothiocyanate Solution:

    • In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g, 0.005 mol) in 15 mL of acetone.

    • To this solution, add a solution of benzoyl chloride (0.70 g, 0.005 mol) in 20 mL of acetone.[1]

    • A precipitate of ammonium chloride will form. Filter the solution to remove the precipitate. The filtrate contains the in situ generated benzoyl isothiocyanate.

  • Reaction with 2-Bromoaniline:

    • Add 2-bromoaniline (0.86 g, 0.005 mol) to the filtrate containing benzoyl isothiocyanate.[1]

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Isolation of the Intermediate:

    • After the reflux period, pour the reaction mixture into a beaker containing ice to precipitate the intermediate product, N-benzoyl-N'-(2-bromophenyl)thiourea.

    • Collect the precipitate by filtration.

  • Hydrolysis to this compound:

    • Transfer the collected precipitate to a beaker containing a solution of 7 g of sodium hydroxide in 50 mL of water.

    • Heat the mixture to boiling for 10 minutes to hydrolyze the benzoyl group.[1]

  • Crystallization and Product Collection:

    • Allow the solution to stand at room temperature. Colorless crystals of this compound will form over the course of a week.

    • Collect the crystals by filtration.

Expected Yield:

  • The reported yield for this procedure is 81%.[1]

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Products reagent1 Benzoyl Chloride step1 1. In situ formation of Benzoyl Isothiocyanate (Acetone) reagent1->step1 reagent2 Ammonium Thiocyanate reagent2->step1 reagent3 2-Bromoaniline step2 2. Reaction with 2-Bromoaniline (Reflux, 2 hours) reagent3->step2 reagent4 Acetone (Solvent) reagent4->step1 step1->step2 Filtrate step3 3. Precipitation of Intermediate (Ice water) step2->step3 Reaction Mixture intermediate N-benzoyl-N'-(2-bromophenyl)thiourea step3->intermediate step4 4. Hydrolysis (NaOH solution, boiling) step5 5. Crystallization (Room temperature) step4->step5 Solution final_product This compound step5->final_product intermediate->step4 Precipitate

Caption: Workflow for the synthesis of this compound.

Potential Applications and Signaling Pathways

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-tuberculosis, anti-HIV, and anti-cancer properties.[3] The thiourea moiety can act as a hydrogen bond donor and can chelate metal ions, which may contribute to its biological effects.[3]

While the specific signaling pathways modulated by this compound are not extensively characterized, related compounds have been shown to act as enzyme inhibitors. The general mechanism could involve the interaction of the thiourea group with the active site of a target enzyme, leading to the inhibition of its function. The diagram below illustrates a hypothetical signaling pathway where the compound acts as an enzyme inhibitor.

SignalingPathway Hypothetical Enzyme Inhibition Pathway cluster_components Cellular Components cluster_process Biological Process cluster_outcome Cellular Outcome compound This compound binding Binding to Active Site compound->binding enzyme Target Enzyme enzyme->binding substrate Substrate substrate->enzyme Normal Interaction inhibition Enzyme Inhibition binding->inhibition no_product No Product Formation inhibition->no_product response Altered Cellular Response no_product->response

Caption: Hypothetical enzyme inhibition pathway for this compound.

Disclaimer: This document is intended for informational purposes for qualified researchers. All experiments should be conducted in a well-equipped laboratory under the supervision of a qualified chemist, following all appropriate safety precautions.

References

The Versatility of 1-(2-Bromophenyl)-2-thiourea as a Chemical Intermediate: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2-Bromophenyl)-2-thiourea is a valuable chemical intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique structure, featuring a reactive thiourea moiety and a sterically hindered bromophenyl group, allows for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiazole and thiazolidinone derivatives, which have shown promise in anticancer and antimicrobial research.

Application Notes

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The presence of the sulfur and nitrogen atoms in the thiourea group makes it an excellent nucleophile, readily reacting with electrophilic reagents to form cyclic structures. The 2-bromophenyl substituent can influence the biological activity and pharmacokinetic properties of the final compounds.

Key Applications:
  • Synthesis of 2-Aminothiazole Derivatives: The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. This compound can react with α-haloketones, such as phenacyl bromides, to yield 2-(2-bromophenylamino)-4-arylthiazole derivatives. These compounds are of significant interest due to their potential as anticancer and antimicrobial agents.[1][2]

  • Synthesis of 2-Iminothiazolidin-4-one Derivatives: Thiazolidin-4-ones are another important class of heterocyclic compounds with a wide range of pharmacological activities. The reaction of this compound with reagents like chloroacetyl chloride or ethyl bromoacetate provides a direct route to 2-imino-3-(2-bromophenyl)thiazolidin-4-one and its derivatives.[3][4] These scaffolds are being investigated for their therapeutic potential.

Experimental Protocols

The following are detailed protocols for the synthesis of representative thiazole and thiazolidinone derivatives using this compound as the starting material.

Protocol 1: Synthesis of 2-(2-Bromophenylamino)-4-phenylthiazole

This protocol describes the synthesis of a 2-aminothiazole derivative via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Ethanol

  • Crushed ice

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Thin-layer chromatography (TLC) apparatus (Hexane:Ethyl Acetate 8:2 as mobile phase)

Procedure:

  • In a 100 mL round bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in 20 mL of ethanol.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture over 50 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (3 x 15 mL).

  • Dry the product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-bromophenylamino)-4-phenylthiazole.

Protocol 2: Synthesis of 2-Imino-3-(2-bromophenyl)thiazolidin-4-one

This protocol details the synthesis of a 2-iminothiazolidin-4-one derivative.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dry benzene

  • 5% Sodium bicarbonate solution

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with cooling bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2.0 mmol) in 30 mL of dry benzene in a 100 mL round bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (2.2 mmol) in 10 mL of dry benzene to the cooled solution with vigorous stirring over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

  • Remove the benzene solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with a 5% sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).

  • Collect the solid product by filtration.

  • Dry the crude product and recrystallize from ethanol to yield pure 2-imino-3-(2-bromophenyl)thiazolidin-4-one.[3]

Data Presentation

The following tables summarize the biological activities of thiourea derivatives, including compounds structurally related to those synthesized from this compound.

Table 1: Anticancer Activity of Thiazole and Thiourea Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[5]
Thiazole Derivative 4c HepG2 (Liver)7.26 ± 0.44[5]
Thiazole Derivative 4b MCF-7 (Breast)31.5 ± 1.91[5]
Thiazole Derivative 4b HepG2 (Liver)51.7 ± 3.13[5]
Thiourea Derivative 12 Breast Cancer0.10 ± 0.01[2]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea Breast Cancer2.2 - 5.5

Table 2: Antimicrobial Activity of Thiourea Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiourea Derivative 1c S. aureus ATCC 25923-
Thiourea Derivative 1j S. aureus ATCC 25923-
Thiourea Derivative 1f P. aeruginosa-
Thiourea Derivative 1f K. pneumoniae-
Thiourea Derivative 4 E. coli0.17/0.23 (MIC/MBC)
Thiourea Derivative 9 B. cereus-
Thiourea Derivative 9 S. Typhimurium-

Note: '-' indicates that the specific quantitative value was mentioned as active but not explicitly provided in the source.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in the experimental protocols.

Synthesis_of_2_Bromophenylamino_4_phenylthiazole start This compound conditions1 Ethanol, Reflux start->conditions1 reagent1 2-Bromoacetophenone (Phenacyl bromide) reagent1->conditions1 product1 2-(2-Bromophenylamino)-4-phenylthiazole conditions1->product1 Hantzsch Synthesis

Caption: Synthetic workflow for 2-(2-Bromophenylamino)-4-phenylthiazole.

Synthesis_of_2_Imino_3_2_bromophenyl_thiazolidin_4_one start This compound conditions2 Dry Benzene, Reflux start->conditions2 reagent2 Chloroacetyl chloride reagent2->conditions2 product2 2-Imino-3-(2-bromophenyl)thiazolidin-4-one conditions2->product2 Cyclization

Caption: Synthetic workflow for 2-Imino-3-(2-bromophenyl)thiazolidin-4-one.

References

Application Notes and Protocols for 1-(2-Bromophenyl)-2-thiourea in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[1][2][3] This document provides detailed application notes and protocols relevant to the investigation of 1-(2-Bromophenyl)-2-thiourea as a potential antifungal candidate. While specific data for this particular molecule is limited in publicly available literature, the information herein is compiled from extensive research on analogous thiourea derivatives and provides a foundational framework for its synthesis, evaluation, and mechanism of action studies.

Chemical Structure

G cluster_0 This compound C1=CC=C(C(=C1)Br)NC(=S)N C1=CC=C(C(=C1)Br)NC(=S)N

Caption: Chemical structure of this compound.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined. However, based on studies of related thiourea derivatives, several potential mechanisms can be postulated. Thiourea compounds may interfere with critical fungal processes such as cell wall biosynthesis and biofilm formation.[1] The core thiourea moiety is capable of forming hydrogen bonds and electrostatic interactions with essential fungal enzymes.[1] Molecular docking studies on other novel thiourea derivatives suggest potential targets including 14α-demethylase (CYP51) and N-myristoyltransferase (NMT), which are crucial for fungal cell membrane integrity and protein modification, respectively.[4] The presence of a bromine atom at the ortho position of the phenyl ring may influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with fungal targets.

G Thiourea_Derivative This compound Target_Enzyme Potential Fungal Targets (e.g., CYP51, NMT) Thiourea_Derivative->Target_Enzyme Inhibition Cell_Wall Disruption of Cell Wall Biosynthesis Thiourea_Derivative->Cell_Wall Biofilm Inhibition of Biofilm Formation Thiourea_Derivative->Biofilm Cell_Death Fungal Cell Death Target_Enzyme->Cell_Death Cell_Wall->Cell_Death Biofilm->Cell_Death

Caption: Postulated antifungal mechanism of action for thiourea derivatives.

Data Presentation: Antifungal Activity of Structurally Related Thiourea Derivatives

To provide a comparative baseline for researchers, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against common fungal pathogens as reported in the literature. These values highlight the potential antifungal efficacy within this class of compounds.

Compound ClassFungal StrainMIC Range (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidCandida albicans32 - 256[5]
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidStaphylococcus aureus32[5]
Novel Acyl Thiourea DerivativesPhytopathogenic FungiNot specified, but showed high activity[4]
2-((4-Chlorophenoxy)methyl)-N-(substituted phenylcarbamothioyl)benzamidesCandida albicansEffective against biofilms[6]
2-bromobenzoyl-substituted thiourea derivativesCandida spp.Active[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-arylthioureas.

Materials:

  • 2-Bromoaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Benzoyl chloride

  • Sodium hydroxide solution

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration apparatus)

Procedure:

  • Synthesis of 2-Bromophenyl isothiocyanate (Intermediate): A common route to N-substituted thioureas involves the reaction of the corresponding amine with a thiocarbonyl transfer reagent. A well-established method is the reaction of an amine with carbon disulfide in the presence of a base, followed by the addition of a chloroformate. Alternatively, reaction with thiophosgene can be employed, though this reagent is highly toxic. For a safer laboratory synthesis, a two-step procedure starting from 2-bromoaniline is often preferred. First, 2-bromoaniline is reacted with benzoyl chloride to form the corresponding benzamide. This is then treated with a thiocyanating agent like ammonium thiocyanate to yield the benzoyl isothiocyanate, which upon hydrolysis, gives 2-bromophenyl isothiocyanate.

  • Synthesis of this compound: The intermediate, 2-bromophenyl isothiocyanate, is then reacted with a suitable amino source. For the synthesis of the parent this compound, a reaction with ammonia or an ammonia equivalent is required. A more direct, one-pot synthesis can often be achieved by reacting 2-bromoaniline with benzoyl isothiocyanate, followed by alkaline hydrolysis of the resulting N-benzoylthiourea.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the final product.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start 2-Bromoaniline Step1 Reaction with Ammonium Thiocyanate & Acid Start->Step1 Intermediate 2-Bromophenyl isothiocyanate Step1->Intermediate Step2 Reaction with Ammonia Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: General synthesis workflow for this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Microplate Preparation: Serially dilute the stock solution of the test compound in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of desired concentrations. Also, prepare wells for the positive control, negative control (solvent only), and growth control (no compound).

  • Inoculation: Add the prepared fungal inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

G cluster_mic Antifungal Susceptibility Testing Workflow Start Prepare Compound Stock Solution Plate_Prep Prepare Serial Dilutions in 96-well Plate Start->Plate_Prep Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plate_Prep->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Determine MIC (Visual or Spectrophotometric) Incubate->Read End MIC Value Read->End

Caption: Workflow for MIC determination using broth microdilution.

Protocol 3: Preliminary Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a new antifungal candidate against mammalian cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells containing the cells. Include wells for vehicle control (solvent only) and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for the development of new antifungal agents. The protocols and data presented here provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the antifungal efficacy and preliminary safety profile of this and related molecules. Further investigations into its specific mechanism of action and in vivo efficacy are warranted to fully assess its therapeutic potential.

References

Application Notes and Protocols for Antibacterial Screening of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2] The structural versatility of the thiourea scaffold allows for modifications that can enhance their efficacy against various bacterial strains, including drug-resistant ones.[3] 1-(2-Bromophenyl)-2-thiourea is a synthetic compound belonging to this class, and its potential as an antibacterial agent warrants systematic investigation. The presence of a halogenated phenyl ring may influence its biological activity.[4]

These application notes provide a comprehensive protocol for the preliminary antibacterial screening of this compound. The described methods, including broth microdilution and agar disk diffusion, are standard and widely accepted techniques for determining the antimicrobial susceptibility of test compounds.[5][6][7]

Principle of Antibacterial Susceptibility Testing

Antibacterial susceptibility testing aims to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific bacterium. This is crucial for the discovery of new antibacterial drugs. The two primary methods detailed here are:

  • Agar Disk Diffusion: This qualitative method involves placing a disk impregnated with the test compound onto an agar plate inoculated with a bacterial lawn.[6][8] The compound diffuses into the agar, and if it is effective, a clear zone of no bacterial growth will appear around the disk.[9][10] The diameter of this zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

  • Broth Microdilution: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This is achieved by preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.[13]

Data Presentation

Table 1: Hypothetical Zone of Inhibition Data for this compound (Agar Disk Diffusion)
Test MicroorganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation
Staphylococcus aureus (ATCC 25923)3018Susceptible
Escherichia coli (ATCC 25922)3014Intermediate
Pseudomonas aeruginosa (ATCC 27853)308Resistant
Ciprofloxacin (Positive Control)525Susceptible
DMSO (Negative Control)-0No Inhibition
Table 2: Hypothetical MIC Data for this compound (Broth Microdilution)
Test MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)16
Escherichia coli (ATCC 25922)64
Pseudomonas aeruginosa (ATCC 27853)>128
Ciprofloxacin (Positive Control)0.5

Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[6]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard[7]

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform bacterial lawn.[10]

  • Application of Disks:

    • Aseptically apply sterile paper disks to the surface of the inoculated MHA plate.

    • Pipette a specific volume (e.g., 10 µL) of the this compound solution onto a disk to achieve the desired concentration per disk (e.g., 10 µ g/disk ).

    • Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO) on the plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.[9]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[7]

    • Interpret the results based on standardized guidelines or by comparing with the positive control.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dissolve this compound in DMSO to a stock concentration of 1280 µg/mL.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[12]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_disk Agar Disk Diffusion cluster_broth Broth Microdilution (MIC) Compound 1. Prepare Stock Solution of this compound Inoculate_Agar 3a. Inoculate MHA Plate Serial_Dilution 3b. Perform Serial Dilutions in 96-well Plate Inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate_Agar Inoculate_Plate 4b. Inoculate Wells Inoculum->Inoculate_Plate Apply_Disks 4a. Apply Compound-impregnated Disks Inoculate_Agar->Apply_Disks Incubate_Disk 5a. Incubate at 37°C Apply_Disks->Incubate_Disk Measure_Zones 6a. Measure Zones of Inhibition Incubate_Disk->Measure_Zones Serial_Dilution->Inoculate_Plate Incubate_Broth 5b. Incubate at 37°C Inoculate_Plate->Incubate_Broth Determine_MIC 6b. Determine MIC Incubate_Broth->Determine_MIC

Caption: Experimental workflow for antibacterial screening.

signaling_pathway cluster_targets Potential Bacterial Targets cluster_effects Downstream Effects Compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibits Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Disrupts DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Chromosome_Segregation Blocked Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Cell_Division Inhibition of Cell Division DNA_Replication->Cell_Division Chromosome_Segregation->Cell_Division Death Bacterial Cell Death Cell_Division->Death Cell_Lysis->Death

Caption: Proposed antibacterial mechanisms of thiourea derivatives.

References

Application Notes and Protocols for Anticancer Activity Assays of 1-(2-Bromophenyl)-2-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of 1-(2-Bromophenyl)-2-thiourea derivatives. The protocols detailed below are based on established assays for determining cytotoxicity, apoptosis induction, and potential mechanisms of action for this class of compounds.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their diverse pharmacological activities. The inclusion of a bromophenyl moiety in the this compound scaffold presents an interesting avenue for developing novel therapeutic agents. The evaluation of the anticancer potential of these derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action against various cancer cell lines. This document outlines the key experimental protocols and data presentation formats for these assays.

Quantitative Data Summary

The anticancer activity of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific data for a broad range of this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize the cytotoxic activities of structurally related bromophenylthiourea derivatives and their complexes, which can serve as a reference for expected potency.

Table 1: Cytotoxicity of Copper (II) Complexes with Bromophenylthiourea Moieties [1][2]

Compound/ComplexCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Cu(II) complex with 4-bromophenylthiourea moiety (Cu1)SW480 (Colon)4-19DoxorubicinNot Specified
PC3 (Prostate)4-19CisplatinNot Specified
Cu(II) complex with 3-bromophenylthiourea moiety (Cu3)SW480 (Colon)4-19DoxorubicinNot Specified
PC3 (Prostate)4-19CisplatinNot Specified

Note: These complexes were found to be non-cytotoxic against normal HaCaT cells (IC50 ≥ 84 µM), suggesting selectivity for cancer cells.[1][2]

Table 2: Cytotoxicity of Other Halogenated Phenylthiourea Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0
SW620 (Metastatic Colon)1.5
K562 (Leukemia)6.3
1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (Leukemia)10.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., SW480, PC3, MCF-7, HeLa)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with This compound derivatives incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by non-viable cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivatives for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Logical Flow of Apoptosis Detection

Apoptosis_Detection compound This compound derivative cell Cancer Cell compound->cell apoptosis_induction Induction of Apoptosis cell->apoptosis_induction ps_exposure Phosphatidylserine (PS) Exposure on Outer Membrane apoptosis_induction->ps_exposure membrane_permeability Increased Membrane Permeability apoptosis_induction->membrane_permeability annexin_v Annexin V-FITC binds to PS ps_exposure->annexin_v pi Propidium Iodide (PI) enters cell and binds to DNA membrane_permeability->pi early_apoptosis Early Apoptosis (Annexin V+/PI-) annexin_v->early_apoptosis late_apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+) annexin_v->late_apoptosis pi->late_apoptosis

Caption: Principle of apoptosis detection using Annexin V and PI.

Potential Signaling Pathways

Based on studies of related thiourea derivatives, this compound derivatives may induce apoptosis through intrinsic and/or extrinsic pathways. A common mechanism involves the inhibition of survival signals, leading to the activation of caspases and subsequent cell death.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase compound This compound derivative intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic caspase3 Caspase-3 Activation intrinsic->caspase3 extrinsic->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

The protocols and data presented here provide a framework for the systematic evaluation of the anticancer activity of this compound derivatives. By employing these standardized assays, researchers can effectively screen novel compounds, determine their potency and selectivity, and elucidate their mechanisms of action, thereby contributing to the development of new and effective cancer therapies. Further investigation into specific molecular targets and in vivo efficacy is recommended for promising lead compounds.

References

Application Notes and Protocols: 1-(2-Bromophenyl)-2-thiourea as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes featuring the ligand 1-(2-Bromophenyl)-2-thiourea. This document is intended to serve as a foundational resource for the exploration of this compound class in coordination chemistry and drug discovery, offering detailed experimental protocols and summarizing key data from relevant studies. While specific data for metal complexes of this compound is limited in publicly available literature, the protocols and data presented herein are based on established methods for closely related bromophenylthiourea derivatives and serve as a robust starting point for research in this area.

Introduction

N-substituted thioureas are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The presence of both sulfur and nitrogen donor atoms allows for various coordination modes. Metal complexes of thiourea derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The biological efficacy of these complexes is often attributed to the synergistic effect between the metal ion and the thiourea ligand. This document outlines the synthesis of this compound and its subsequent use in the preparation of transition metal complexes, with a focus on their potential as therapeutic agents.

Data Presentation

Ligand and Complex Characterization

While specific quantitative data for metal complexes of this compound are not extensively available, Table 1 summarizes typical characterization data for the ligand itself and analogous copper(II) complexes of other bromophenylthiourea derivatives. This data provides expected ranges and key features for newly synthesized complexes.

Table 1: Physicochemical and Spectroscopic Data

Compound/ComplexMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Bands (cm⁻¹)
This compoundC₇H₇BrN₂S231.11155-156ν(N-H): ~3100-3300, ν(C=S): ~700-800, ν(C-N): ~1300-1400
[Cu(L)₂Cl₂] (L = bromophenylthiourea derivative)---Shift in ν(C=S) and ν(C-N) upon coordination
Biological Activity

The metal complexes of bromophenylthiourea derivatives have shown promising anticancer and antimicrobial activities. Table 2 presents representative IC₅₀ values for copper(II) complexes of similar ligands against various cancer cell lines and minimum inhibitory concentration (MIC) values against microbial strains.

Table 2: Biological Activity Data for Analogous Copper(II) Bromophenylthiourea Complexes

ComplexCell Line/MicroorganismIC₅₀ (µM)MIC (µg/mL)Reference
Cu(II) complex with 3-bromophenylthiourea moietySW480 (colon cancer)4-19-[1][2]
PC3 (prostate cancer)4-19-[1][2]
HaCaT (normal keratinocytes)≥ 84-[1][2]
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaMethicillin-resistant Staphylococci-2

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl thioureas.

Materials:

  • 2-Bromoaniline

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Acetone

  • Sodium hydroxide solution (e.g., 1 M)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate (1 equivalent) in acetone.

  • To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring.

  • After the addition is complete, add 2-bromoaniline (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 2-3 hours.

  • After reflux, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Filter the precipitate and wash it with cold water.

  • To purify the product, dissolve the crude solid in a warm sodium hydroxide solution and heat to boiling for a short period.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, which will cause the precipitation of this compound.

  • Filter the purified product, wash with water, and dry in a desiccator.

General Protocol for the Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes with this compound. The specific metal salt and solvent may be varied.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature. The metal complex will precipitate out of the solution.

  • Filter the solid complex, wash with the solvent used for the reaction, and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized complexes against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized metal complexes dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the metal complexes in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the complexes and incubate for another 24-48 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacterial strains.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized metal complexes dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the metal complexes in MHB in the 96-well plate.

  • Add the diluted bacterial inoculum to each well.

  • Include a positive control (bacteria without complex) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_complexation Complexation cluster_characterization Characterization A 1. Starting Materials (2-Bromoaniline, NH4SCN, Benzoyl Chloride) B 2. Reaction in Acetone (Reflux) A->B C 3. Precipitation & Purification (this compound) B->C D 4. Ligand + Metal Salt (e.g., CuCl2) in Ethanol C->D E 5. Reaction (Reflux) D->E F 6. Precipitation & Isolation (Metal Complex) E->F G 7. Spectroscopic Analysis (FT-IR, UV-Vis, NMR) F->G H 8. Elemental Analysis F->H

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Signaling Pathway: ROS-Mediated Apoptosis

Metal complexes of thiourea derivatives are often reported to induce cancer cell death through the generation of reactive oxygen species (ROS), leading to apoptosis.

G Complex Thiourea-Metal Complex Cell Cancer Cell Complex->Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for X-ray Crystallography of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Bromophenyl)-2-thiourea is a derivative of thiourea, a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3][4][5] The therapeutic potential of thiourea derivatives often stems from their specific three-dimensional structures and their ability to interact with biological targets such as enzymes and proteins.[5] X-ray crystallography is a pivotal technique for elucidating the precise atomic arrangement of crystalline solids, providing invaluable insights into structure-activity relationships. This document outlines the detailed protocol for determining the crystal structure of this compound, from synthesis to crystallographic data analysis.

Data Presentation

The crystallographic data for this compound is summarized in the tables below. This data has been compiled from single-crystal X-ray diffraction studies.[6][7]

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical FormulaC₇H₇BrN₂S
Formula Weight231.12 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a15.181 (3) Å
b7.7952 (16) Å
c15.312 (3) Å
α90°
β90.803 (4)°
γ90°
Volume1811.8 (6) ų
Z8
Temperature298 K
RadiationMo Kα (λ = 0.71073 Å)
µ (absorption coefficient)4.71 mm⁻¹
F(000)912
Crystal Size0.44 × 0.27 × 0.11 mm
Final R indices [I > 2σ(I)]R1 = 0.046
R indices (all data)wR2 = 0.129
Goodness-of-fit on F²1.06

Table 2: Data Collection and Refinement Statistics.

ParameterValue
DiffractometerBruker SMART APEX CCD area-detector
Absorption CorrectionMulti-scan (SADABS)
Tmin, Tmax0.231, 0.625
Measured Reflections5817
Independent Reflections1972
Reflections with I > 2σ(I)1327
Rint0.028
Data / Restraints / Parameters1972 / 0 / 100
Δρmax, Δρmin0.61, -0.65 eÅ⁻³

Experimental Protocols

1. Synthesis of this compound

This protocol is a modification of the method described by Frank & Smith (1955).[6]

  • Step 1: Preparation of Benzoyl Isothiocyanate. In a 100 ml two-neck round bottom flask, dissolve ammonium thiocyanate (0.38 g, 0.005 mol) in 15 ml of acetone. To this solution, add a solution of benzoyl chloride (0.70 g, 0.005 mol) in 20 ml of acetone.

  • Step 2: Reaction with o-Bromoaniline. Filter the resulting solution and add o-bromoaniline (0.86 g, 0.005 mol) to the filtrate in the flask.

  • Step 3: Reflux. Reflux the reaction mixture for 2 hours.

  • Step 4: Precipitation. Pour the final solution into a beaker containing ice cubes to precipitate the intermediate product. Filter the precipitate.

  • Step 5: Hydrolysis. Add the precipitate to a beaker containing 50 ml of a 7 g sodium hydroxide aqueous solution. Heat the solution to boiling for 10 minutes.

  • Step 6: Crystallization. Allow the solution to stand at room temperature. Colorless crystals of this compound suitable for X-ray diffraction will form after approximately one week.[6] The reported yield is 81%.[6]

2. X-ray Data Collection and Structure Determination

  • Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at 298 K using a Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[6][7]

  • Data Processing: The collected data are processed using software such as SAINT for cell refinement and data reduction.[6] An absorption correction is applied using a multi-scan method like SADABS.[6]

  • Structure Solution and Refinement: The crystal structure is solved by direct methods using software like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[6] Hydrogen atoms attached to carbon are placed in geometrically calculated positions, while those attached to nitrogen atoms can be located from a difference Fourier map.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_xray X-ray Crystallography prep_iso Preparation of Benzoyl Isothiocyanate reaction Reaction with o-Bromoaniline prep_iso->reaction reflux Reflux for 2 hours reaction->reflux precipitate Precipitation on ice reflux->precipitate hydrolysis Hydrolysis with NaOH precipitate->hydrolysis crystallization Crystallization at Room Temperature hydrolysis->crystallization data_collection Data Collection (Bruker SMART APEX) crystallization->data_collection data_processing Data Processing (SAINT & SADABS) data_collection->data_processing structure_solution Structure Solution (SHELXS97) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound.

signaling_pathway rt HIV-1 Reverse Transcriptase rna_to_dna Reverse Transcription (Viral RNA to DNA) rt->rna_to_dna compound This compound (NNRTI) compound->rt inhibition Inhibition

Caption: Conceptual diagram of the potential inhibitory action of this compound on HIV-1 Reverse Transcriptase.

References

Application Notes and Protocols: Molecular Docking Studies with 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with 1-(2-Bromophenyl)-2-thiourea. This document is intended to guide researchers through the computational evaluation of this compound as a potential inhibitor for various biological targets. Thiourea derivatives are a well-established class of compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] Molecular docking is a crucial in silico tool used to predict the binding affinity and interaction patterns of a ligand with a target protein, thereby aiding in the drug discovery and development process.[6][7]

Introduction to this compound

This compound is a derivative of thiourea containing a bromophenyl group. The presence of the thiourea moiety (S=C(NH)₂) is significant as its nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological macromolecules.[5] The bromophenyl group introduces hydrophobicity and can be involved in van der Waals and halogen bonding interactions within a protein's binding pocket. The structural characteristics of this compound make it an interesting candidate for targeting various enzymes and receptors implicated in disease.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar thiourea derivatives, this compound can be investigated for a range of therapeutic applications, including:

  • Anticancer: Thiourea derivatives have been shown to target various proteins involved in cancer progression, such as protein kinases (e.g., BRAF, EGFR) and enzymes involved in cell wall biosynthesis in pathogenic bacteria.[3][8][9]

  • Antibacterial: The thiourea scaffold is present in several antibacterial agents. Molecular docking can be used to predict the binding of this compound to essential bacterial enzymes like DNA gyrase or penicillin-binding proteins.[6][8][9]

  • Anti-inflammatory: Certain thiourea analogs have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key target in inflammatory diseases.[10][11]

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study with this compound against a hypothetical protein target. For this example, we will consider a generic protein kinase.

Preparation of the Ligand (this compound)
  • Obtain 3D Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID 108759) or generated using chemical drawing software such as ChemDraw or MarvinSketch.

  • Energy Minimization: The ligand structure should be energy minimized to obtain a stable conformation. This can be performed using computational chemistry software like Avogadro, Gaussian, or the force field-based energy minimization tools within molecular modeling suites (e.g., UCSF Chimera, MOE). Common force fields include MMFF94 or AMBER.

  • File Format Conversion: The minimized ligand structure should be saved in a suitable format for docking, such as .mol2 or .pdbqt.

Preparation of the Protein Receptor
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand to define the binding site.

  • Protein Clean-up:

    • Remove water molecules and any other heteroatoms (ions, cofactors) that are not essential for binding.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

  • Binding Site Definition: Identify the binding pocket of the protein. This is typically the location of the co-crystallized ligand. The binding site can be defined by specifying the coordinates of the center and the dimensions of a grid box that encompasses the active site.

Molecular Docking Procedure

Software like AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment) can be used for docking.[9][12] The following is a general workflow using AutoDock Vina:

  • Prepare Input Files:

    • Convert the cleaned protein and the prepared ligand files into the .pdbqt format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.

  • Define the Search Space: In ADT, define the grid box (search space) around the binding site of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Create Configuration File: Generate a configuration file (conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the center and size of the grid box, and the output file name.

  • Run Docking Simulation: Execute the docking run from the command line using the Vina executable and the configuration file.

  • Analyze Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Data Presentation

The quantitative results from the molecular docking study should be summarized for clear interpretation and comparison.

Table 1: Docking Results for this compound with Target Protein Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR23, LEU45, VAL53, ALA67, LYS89, GLU101, ASP154
Number of Hydrogen Bonds3

Table 2: Hydrogen Bond Interactions

Ligand AtomProtein ResidueDistance (Å)
S1LYS89 (H)2.1
N1 (H)GLU101 (O)2.5
N2 (H)ASP154 (O)2.3

Visualization of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain Ligand 3D Structure L2 Energy Minimization L1->L2 L3 Save in Docking Format L2->L3 D Molecular Docking Simulation L3->D P1 Download Protein Structure P2 Clean Protein (Remove Water, Add Hydrogens) P1->P2 P3 Define Binding Site P2->P3 P3->D A Analysis of Results D->A V Visualization of Interactions A->V

Caption: Workflow for a typical molecular docking study.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 Kinase1->Inhibition TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Ligand This compound Ligand->Inhibition

References

Application Notes: The Versatile Role of 1-(2-Bromophenyl)-2-thiourea in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Bromophenyl)-2-thiourea is a valuable synthetic intermediate in the discovery and development of new agrochemicals. The presence of the thiourea moiety, a known pharmacophore, coupled with the reactive bromophenyl group, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential fungicidal, herbicidal, and insecticidal properties. This document outlines the key applications and experimental protocols for utilizing this compound in the synthesis of bioactive molecules for crop protection.

The core reactivity of this compound lies in the nucleophilicity of the sulfur and nitrogen atoms of the thiourea group, making it an excellent precursor for cyclization reactions to form various heterocyclic systems. These heterocyclic structures are often the basis for potent agrochemical active ingredients.

Key Applications in Agrochemical Synthesis

This compound serves as a key building block for the synthesis of several classes of compounds with demonstrated agrochemical activity. The primary application involves its use in the formation of heterocyclic compounds, which are known to interact with various biological targets in pests and weeds.

  • Fungicide Development: Thiourea derivatives are precursors to potent fungicides. The sulfur and nitrogen atoms can participate in the inhibition of fungal enzymes or disrupt cell membrane integrity. Cyclization of this compound can lead to the formation of thiazole and thiazolidinone derivatives, which are classes of compounds known for their broad-spectrum antifungal activity.

  • Herbicide Development: Certain thiourea derivatives have been shown to exhibit herbicidal activity by inhibiting key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The structural motif derived from this compound can be tailored to target these essential plant pathways.

  • Insecticide Development: The thiourea pharmacophore is present in some insecticides that act as chitin synthesis inhibitors or disrupt the nervous system of insects. While less common than in fungicides and herbicides, derivatives of this compound represent a potential avenue for the discovery of novel insecticidal compounds.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of potential agrochemicals.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting material, this compound.

Materials:

  • 2-Bromoaniline

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Acetone

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve ammonium thiocyanate (1.0 eq) in acetone.

  • To this solution, add benzoyl chloride (1.0 eq) dropwise.

  • Filter the resulting solution to remove any precipitate.

  • Add 2-bromoaniline (1.0 eq) to the filtrate.

  • Reflux the reaction mixture for 2 hours.

  • Pour the cooled solution over ice to precipitate the benzoylthiourea intermediate.

  • Collect the precipitate and add it to a solution of sodium hydroxide.

  • Heat the mixture to boiling for 10 minutes to hydrolyze the benzoyl group.

  • Cool the solution to allow the product, this compound, to crystallize.

  • Filter, wash with cold water, and dry the crystals.[1]

Protocol 2: Synthesis of a 2-Imino-3-(2-bromophenyl)thiazolidin-4-one Derivative

This protocol outlines the synthesis of a thiazolidinone derivative, a class of compounds with potential fungicidal and herbicidal activity, using this compound.

Materials:

  • This compound

  • Chloroacetyl chloride

  • A suitable solvent (e.g., ethanol, polyethylene glycol)

  • A non-nucleophilic base (e.g., potassium carbonate)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (e.g., K2CO3, 1.2 eq) to the solution.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated product, a 2-imino-3-(2-bromophenyl)thiazolidin-4-one derivative, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Data Presentation

The following table summarizes representative quantitative data for the herbicidal activity of thiourea derivatives against various weed species. While this data is not specific to derivatives of this compound, it provides an indication of the potential efficacy that can be achieved with this class of compounds.

Compound IDTarget WeedBioassay TypeConcentration (mg L⁻¹)Inhibition Rate (%)Reference
4d Brassica napus L.Root Growth10081.5[3]
4f Digitaria adscendensRoot Growth10081[3]
4j Brassica napus L.Root Growth10098[3]
4l Brassica napus L.Root Growth10096[3]

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships in the application of this compound in agrochemical synthesis.

Synthesis_of_1_2_Bromophenyl_2_thiourea cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Bromoaniline 2-Bromoaniline Benzoylthiourea_intermediate Benzoylthiourea Intermediate 2-Bromoaniline->Benzoylthiourea_intermediate Reaction with Benzoyl isothiocyanate (in situ) Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Benzoylthiourea_intermediate Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Benzoylthiourea_intermediate Product 1-(2-Bromophenyl) -2-thiourea Benzoylthiourea_intermediate->Product Hydrolysis (NaOH, heat)

Caption: Synthesis of this compound.

Agrochemical_Synthesis_Workflow Start 1-(2-Bromophenyl) -2-thiourea Reaction Cyclization Reaction (e.g., with Chloroacetyl chloride) Start->Reaction Heterocyclic_Core Formation of Heterocyclic Core (e.g., Thiazolidinone) Reaction->Heterocyclic_Core Bioactive_Compound Potential Agrochemical (Fungicide, Herbicide) Heterocyclic_Core->Bioactive_Compound Screening Biological Screening (in vitro / in vivo) Bioactive_Compound->Screening Data Efficacy Data (EC50, MIC) Screening->Data Lead_Optimization Lead Optimization Screening->Lead_Optimization

Caption: General workflow for agrochemical development.

Signaling_Pathway_Hypothesis Thiourea_Derivative Thiourea-based Agrochemical Target_Enzyme Target Enzyme (e.g., Acetolactate Synthase) Thiourea_Derivative->Target_Enzyme Binding Pathway_Inhibition Inhibition of Biosynthetic Pathway Target_Enzyme->Pathway_Inhibition Leads to Effect Herbicidal Effect (Growth Arrest, Plant Death) Pathway_Inhibition->Effect Results in

Caption: Hypothesized herbicidal mode of action.

This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. Its utility in forming biologically active heterocyclic compounds makes it a molecule of interest for researchers in crop protection. The provided protocols and data serve as a foundation for further exploration and optimization of agrochemical candidates derived from this valuable precursor. Future work should focus on the synthesis of a broader range of derivatives and comprehensive biological evaluation to identify lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)-2-thiourea. Our aim is to help improve synthesis yield and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are:

  • From 2-Bromoaniline: This multi-step method involves the in-situ generation of an isothiocyanate intermediate from 2-bromoaniline, which then reacts to form the target thiourea. A common approach is the reaction of 2-bromoaniline with benzoyl chloride and ammonium thiocyanate, followed by hydrolysis.[1]

  • From 2-Bromophenyl isothiocyanate: This is a more direct, one-step nucleophilic addition reaction where 2-bromophenyl isothiocyanate is reacted with a source of ammonia, such as an ammonium salt or aqueous/alcoholic ammonia. This method is often preferred for its simplicity and potentially high yields.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I improve it?

A2: Low yields in the synthesis of this compound can arise from several factors depending on the chosen synthetic route. Common issues include incomplete reaction, degradation of starting materials or intermediates, and formation of side products. To improve your yield, consider the following:

  • Purity of Reactants: Ensure that your starting materials, particularly 2-bromophenyl isothiocyanate, are pure and free from degradation products.

  • Reaction Temperature: For the reaction of 2-bromophenyl isothiocyanate, the process is often exothermic. Running the reaction at room temperature or even cooling it can prevent the formation of byproducts.[2] For less reactive starting materials, gentle heating might be necessary, but this should be optimized carefully.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Insufficient reaction time will result in a lower yield.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[2]

Q3: What are the common side products I should be aware of, and how can I minimize them?

A3: Side product formation is a common challenge that can complicate purification and reduce the overall yield. Key side products to watch for include:

  • Symmetrical Diarylthioureas: In syntheses starting from 2-bromoaniline, if the intermediate isothiocyanate reacts with the starting aniline, it can form the symmetrical 1,3-bis(2-bromophenyl)thiourea.

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted 2-bromoaniline or 2-bromophenyl isothiocyanate in your crude product.

  • Hydrolysis of Isothiocyanate: If water is present in the reaction mixture, 2-bromophenyl isothiocyanate can hydrolyze back to 2-bromoaniline.

To minimize these side products, ensure you are using anhydrous conditions where necessary, control the stoichiometry of your reactants carefully, and optimize the reaction temperature and time.

Q4: How can I effectively purify the final product, this compound?

A4: The most common method for purifying solid organic compounds like this compound is recrystallization. If the product precipitates from the reaction mixture, it can be collected by filtration and washed. For further purification:

  • Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethyl acetate is a commonly used solvent for recrystallizing similar aryl thioureas.[3] Other potential solvents include ethanol or mixtures like hexane/ethyl acetate.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexane.[2]

Troubleshooting Guides

Low Yield and Side Product Formation
Potential Cause Recommended Solution Expected Outcome
Degradation of 2-Bromophenyl Isothiocyanate Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry place.Increased yield of the desired product and fewer impurities.
Incomplete Reaction Monitor the reaction progress with TLC. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time.Drive the reaction to completion, maximizing the conversion of starting materials.
Sub-optimal Reaction Temperature For the isothiocyanate route, start at room temperature or below, as the reaction is often exothermic. For the aniline route, refluxing is often required. Optimize the temperature based on TLC analysis.Minimized side product formation and improved yield.
Presence of Water Use anhydrous solvents and dry glassware, especially when working with the isothiocyanate.Prevents the hydrolysis of the isothiocyanate to 2-bromoaniline.
Incorrect Stoichiometry Carefully measure and use the correct molar ratios of reactants. A slight excess of the amine source may be beneficial in the isothiocyanate route.Reduced formation of symmetrical thiourea byproducts and unreacted starting materials.

Experimental Protocols

Protocol 1: Synthesis from 2-Bromoaniline

This protocol is adapted from a reported synthesis of N-(2-Bromophenyl)thiourea with a reported yield of 81%.[1]

Materials:

  • 2-Bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide

  • Ice

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate (0.38 g, 5 mmol) in 15 mL of acetone.

  • To a separate solution of benzoyl chloride (0.70 g, 5 mmol) in 20 mL of acetone, add the ammonium thiocyanate solution.

  • Filter the resulting mixture and transfer the filtrate to a 100 mL two-neck round-bottom flask.

  • Add 2-bromoaniline (0.86 g, 5 mmol) to the flask and reflux the mixture for 2 hours.

  • After reflux, pour the reaction mixture over ice to precipitate the intermediate. Filter the precipitate.

  • Transfer the precipitate to a beaker containing 50 mL of a 14% (w/v) aqueous sodium hydroxide solution (7 g in 50 mL).

  • Heat the mixture to boiling for 10 minutes.

  • Allow the solution to stand at room temperature. The product will crystallize over time.

  • Collect the crystals by filtration, wash with cold water, and dry.

Protocol 2: General Synthesis from 2-Bromophenyl Isothiocyanate

This is a general procedure for the synthesis of N-aryl thioureas from an isothiocyanate and an amine source.

Materials:

  • 2-Bromophenyl isothiocyanate

  • Ammonia (aqueous or in a solvent like methanol) or an ammonium salt

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

Procedure:

  • Dissolve 2-bromophenyl isothiocyanate (1.0 equivalent) in a suitable solvent in a round-bottom flask.

  • Slowly add the ammonia source (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours at room temperature.

  • Once the reaction is complete, if the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization (e.g., from ethanol or ethyl acetate) or by column chromatography.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Thiourea Synthesis Yield (General Observations)
ParameterConditionEffect on YieldNotes
Temperature Increasing temperatureCan increase reaction rate but may also lead to decomposition of isothiocyanate and lower yields.[2]Optimal temperature should be determined experimentally.
Room TemperatureOften sufficient for the reaction of isothiocyanates with amines, minimizing side reactions.[2]
Solvent Aprotic (DCM, THF)Commonly used and generally provide good yields.[2]
Protic (Ethanol)Also a viable solvent, and the choice may depend on the solubility of the starting materials.[2]
Water"On-water" synthesis can be a green and efficient alternative for some thiourea syntheses.
Catalyst Phase-transfer catalyst (e.g., TBAB)Can significantly improve yields in reactions involving thiocyanate salts, for example, from 41% to 76% in one study.[4]Particularly useful in heterogeneous reaction mixtures.
Reaction Time InsufficientIncomplete reaction and lower yield.Monitor by TLC to determine the optimal time.
ExcessiveMay lead to the formation of degradation byproducts.
Agitation Vigorous stirringImportant for ensuring good mixing, especially in heterogeneous reactions.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: From 2-Bromoaniline cluster_route2 Route 2: From 2-Bromophenyl Isothiocyanate cluster_purification Purification 2-Bromoaniline 2-Bromoaniline In-situ Isothiocyanate\nFormation In-situ Isothiocyanate Formation 2-Bromoaniline->In-situ Isothiocyanate\nFormation + Benzoyl Chloride + NH4SCN Intermediate Intermediate In-situ Isothiocyanate\nFormation->Intermediate Hydrolysis\n(NaOH) Hydrolysis (NaOH) Intermediate->Hydrolysis\n(NaOH) This compound This compound Hydrolysis\n(NaOH)->this compound Recrystallization Recrystallization This compound->Recrystallization Column Chromatography Column Chromatography This compound->Column Chromatography 2-Bromophenyl\nIsothiocyanate 2-Bromophenyl Isothiocyanate Nucleophilic Addition Nucleophilic Addition 2-Bromophenyl\nIsothiocyanate->Nucleophilic Addition + NH3 source Nucleophilic Addition->this compound Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Synthetic routes and purification workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp monitor_time Monitor Reaction Time (TLC) start->monitor_time check_conditions Verify Anhydrous Conditions start->check_conditions recrystallize Recrystallize Product check_purity->recrystallize optimize_temp->recrystallize monitor_time->recrystallize check_conditions->recrystallize column Perform Column Chromatography recrystallize->column If still impure success Improved Yield/ Purity recrystallize->success If pure column->success

Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(2-Bromophenyl)-2-thiourea. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound has low purity after synthesis. What is a reliable purification method?

A common and effective method for purifying this compound is through a process of dissolution in a basic solution followed by precipitation and crystallization. The crude product can be dissolved in an aqueous solution of sodium hydroxide and heated.[1] After a period of standing, pure, colorless crystals of the compound can be obtained.[1] For similar compounds like 1-(3-Bromophenyl)thiourea, recrystallization from a solvent such as ethyl acetate has proven effective.[2]

Q2: I am experiencing low yield after the purification process. What are the potential causes and how can I improve it?

Low yields can stem from several factors, often related to the initial synthesis reaction.[3]

  • Potential Cause: Degradation of Reactants. If the synthesis involves an isothiocyanate, its instability can lead to lower yields of the desired thiourea product.

    • Recommended Solution: Use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment to prevent degradation.[3]

  • Potential Cause: Incomplete Reaction. Steric hindrance or low nucleophilicity of the amine can result in an incomplete reaction.

    • Recommended Solution: Consider increasing the reaction temperature or prolonging the reaction time to drive the reaction to completion.[3]

  • Potential Cause: Loss during Purification. Product may be lost during filtration or transfers. Ensure the product has fully precipitated or crystallized before filtration. Washing the collected crystals with a minimal amount of cold solvent can also minimize loss.

Q3: The purified product does not precipitate or crystallize from the solution. What should I do?

If the product does not precipitate upon cooling the reaction mixture, the solvent can be removed under reduced pressure.[3] The resulting residue can then be purified by alternative methods such as column chromatography.[3] If crystallization is the goal, allowing the solution to stand undisturbed for an extended period, even up to a week at room temperature, can promote the formation of crystals.[1]

Q4: How can I confirm the purity and identity of my final product?

The purity and identity of this compound can be confirmed through several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point for this compound has been reported to be between 428.1 K and 429.3 K (155-156.2 °C).[1]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.

  • Elemental Analysis: This method determines the elemental composition of the compound, which should match the theoretical values for C₇H₇BrN₂S.

  • X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be employed.[1][4]

Quantitative Data Summary

The table below summarizes key quantitative data for the purification of this compound and a related isomer.

CompoundPurification MethodYieldMelting Point (K)Melting Point (°C)Reference
This compoundDissolution in NaOH(aq) and crystallization81%428.1 - 429.3 K155.0 - 156.2 °C[1][4]
1-(3-Bromophenyl)thioureaRecrystallization from ethyl acetate-389 - 391 K116 - 118 °C[2]

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

This protocol is adapted from the synthesis and purification of N-(2-Bromophenyl)thiourea.[1]

  • Preparation of Crude Product: The synthesis involves refluxing o-bromoaniline with benzoyl chloride and ammonium thiocyanate in acetone. The resulting mixture is poured over ice to form a precipitate, which is then filtered.[1]

  • Dissolution: The filtered precipitate is added to a beaker containing a 50 ml aqueous solution of 7 g sodium hydroxide.[1]

  • Heating: The solution is heated to boiling for 10 minutes.[1]

  • Crystallization: The solution is allowed to stand at room temperature for a week. During this time, colorless crystals of this compound will form.[1]

  • Isolation: The crystals are collected, presumably by filtration, and dried.

Protocol 2: Purification of 1-(3-Bromophenyl)thiourea by Recrystallization

This protocol is for a structural isomer and can be adapted as a general recrystallization procedure.[2]

  • Dissolution: Dissolve the crude 1-(3-Bromophenyl)thiourea product in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating troubleshooting steps.

Purification_Workflow Purification Workflow for this compound start Crude Product (this compound) dissolve Dissolve in NaOH(aq) and Heat start->dissolve cool Cool and Stand (e.g., one week) dissolve->cool precipitate_check Crystals Formed? cool->precipitate_check filter_dry Filter and Dry Crystals precipitate_check->filter_dry Yes alt_path Alternative Path precipitate_check->alt_path No pure_product Pure Product filter_dry->pure_product concentrate Remove Solvent (Reduced Pressure) alt_path->concentrate chromatography Column Chromatography concentrate->chromatography chromatography->pure_product

Caption: General purification and troubleshooting workflow.

References

Technical Support Center: N-Aryl Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-aryl thioureas. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl thioureas?

A1: The two most prevalent methods are:

  • Reaction of an aryl isothiocyanate with a primary or secondary amine: This is often the preferred method due to its high efficiency, atom economy, and generally clean reaction profile.[1][2][3]

Q2: My reaction of an aryl isothiocyanate and an amine is giving a low yield. What are the most likely causes?

A2: Low yields in this reaction typically stem from a few key issues:

  • Degradation of the aryl isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures or if they are old.[1][2]

  • Low nucleophilicity of the amine: Electron-deficient amines may react slowly or not at all.

  • Steric hindrance: Bulky groups on either the isothiocyanate or the amine can slow down the reaction.[2]

  • Impurities in starting materials: Water or other nucleophilic impurities can consume the isothiocyanate.

Q3: Can I use water as a solvent for this synthesis?

A3: Yes, protocols for synthesizing thioureas in aqueous media have been developed.[1][4] This approach is considered a "green chemistry" alternative to volatile organic compounds (VOCs) and can be effective, particularly for reactions involving carbon disulfide.[1]

Q4: Is a catalyst necessary for the reaction between an aryl isothiocyanate and an amine?

A4: Generally, this reaction proceeds efficiently without a catalyst. However, for challenging cases, such as those involving weakly nucleophilic amines or sterically hindered substrates, a catalyst can be beneficial. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been used to improve yields and reaction rates.[5] Thiourea itself can also act as an organocatalyst in certain reactions.[6][7][8]

Troubleshooting Guide

This section provides detailed solutions for specific problems you may encounter during synthesis.

Problem 1: Low Yield and/or Multiple Byproducts

Question: I am synthesizing an N-aryl thiourea from an aryl isothiocyanate and an amine, but my TLC shows multiple spots and the final yield is poor. What's going wrong?

Answer: This is a common problem often linked to the stability of the aryl isothiocyanate.

Potential Causes & Solutions

Potential Cause Recommended Solution Expected Outcome
Thermal Degradation of Isothiocyanate Conduct the reaction at room temperature or 0°C. The reaction is often exothermic and proceeds efficiently without heating.[1]Improved yield and fewer side products from isothiocyanate decomposition.
Impure Starting Isothiocyanate Use freshly prepared or purified isothiocyanate. If stored for a long time, consider purification by distillation or chromatography before use.[1][2]A cleaner reaction with a higher conversion to the desired product.
Slow Reaction (Steric Hindrance/Low Nucleophilicity) Increase the reaction time or consider gentle heating. Microwave irradiation can also be effective at overcoming steric barriers.[2][9] For weakly nucleophilic amines, adding a non-nucleophilic base (e.g., triethylamine) may help.[2]Increased rate of reaction and higher conversion to the thiourea.
Improper Order of Addition Add the isothiocyanate dropwise to the amine solution. This helps control the exothermic nature of the reaction and minimizes local high concentrations that can lead to side reactions.[1]Better temperature control and a cleaner reaction profile.

Troubleshooting Workflow for Low Yield

G start Low Yield or Multiple Products cause1 Check Reaction Temperature start->cause1 cause2 Assess Reagent Purity start->cause2 cause3 Consider Steric Hindrance start->cause3 sol1 Run at RT or 0°C cause1->sol1 If > RT sol2 Purify or Use Fresh Isothiocyanate cause2->sol2 If old/impure sol3 Increase Time/Temp or Use Microwave cause3->sol3 If bulky groups

Figure 1. Decision tree for troubleshooting low yields in N-aryl thiourea synthesis.
Problem 2: Formation of Symmetrical N,N'-diarylthiourea Byproduct

Question: I am trying to synthesize an unsymmetrical thiourea, but I am getting a significant amount of a symmetrical byproduct (Ar-NH-C(S)-NH-Ar). Why is this happening?

Answer: This side product often forms when the aryl isothiocyanate reacts with an aniline derived from the hydrolysis of the isothiocyanate itself.

Potential Causes & Solutions

Potential Cause Recommended Solution Expected Outcome
Presence of Water in Reaction Use anhydrous solvents and thoroughly dry all glassware. Ensure the amine starting material is dry, especially if it is hygroscopic.[1]Minimization of isothiocyanate hydrolysis, leading to reduced formation of the symmetrical byproduct.
In-situ Hydrolysis The isothiocyanate can react with trace water to hydrolyze back to the corresponding aniline. This aniline can then compete with your desired amine, reacting with another molecule of isothiocyanate to form the symmetrical thiourea.[1]By ensuring anhydrous conditions, this competitive reaction is suppressed.

Reaction Scheme: Side Product Formation

G cluster_main Desired Reaction cluster_side Side Reaction ArNCS Ar-N=C=S Product Ar-NH-C(S)-NH-R ArNCS->Product + RNH2 R-NH₂ ArNCS_side Ar-N=C=S ArNH2 Ar-NH₂ ArNCS_side->ArNH2 + (Hydrolysis) H2O H₂O SideProduct Ar-NH-C(S)-NH-Ar ArNH2->SideProduct + ArNCS_side2 Ar-N=C=S

References

Optimizing reaction conditions for (2-bromophenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2-bromophenyl)thiourea

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-bromophenyl)thiourea.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of (2-bromophenyl)thiourea and related compounds.

Issue Potential Cause Recommended Solution Expected Outcome
Low or No Yield Poor Nucleophilicity of 2-Bromoaniline: The electron-withdrawing nature of the bromine atom can reduce the nucleophilicity of the amine.[1][2]Add a non-nucleophilic base, such as triethylamine, to activate the amine.[3] For very electron-deficient amines, a stronger base might be necessary.[3]Enhanced reaction rate and higher yield.[3]
Degradation of Isothiocyanate Intermediate: The in-situ generated benzoyl isothiocyanate may be unstable under the reaction conditions.[3]Use freshly prepared or purified reagents.[3] Ensure the reaction environment is dry and consider running the reaction under an inert atmosphere.Improved yield and reduced side products from isothiocyanate decomposition.[3]
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] If the reaction has stalled, consider increasing the reaction temperature or prolonging the reaction time.[3]Drive the reaction to completion.[3]
Formation of Side Products Symmetrical Thiourea Formation: If an unsymmetrical thiourea is the target, the intermediate isothiocyanate can react with the starting amine to form a symmetrical byproduct.[3]Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[3]Minimized formation of symmetrical thiourea.
Hydrolysis of a Reactant or Product: The presence of water can lead to the hydrolysis of the isothiocyanate intermediate or the final product, especially during workup.[4]Use anhydrous solvents and reagents. Perform the workup under non-hydrolytic conditions where possible.Reduced formation of urea and other hydrolysis byproducts.
Product is an Oil and Does Not Solidify Presence of Impurities: Unreacted starting materials or byproducts can prevent the crystallization of the desired product.If the oil is viscous, try stirring it vigorously with a non-polar solvent like hexane or a mixture of ether/hexane (trituration).[2] This can sometimes induce crystallization by washing away impurities.[2]Solidification of the product.
Product is Not Crystalline at Room Temperature: The product may have a low melting point.Attempt purification by column chromatography.[1][2] A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[2]Isolation of a pure, albeit potentially non-crystalline, product.
Difficulty in Purification Similar Polarity of Product and Impurities: The desired thiourea and any side products may have similar polarities, making separation by column chromatography difficult.Consider recrystallization from a suitable solvent system.[2] Test a range of solvents to find one that dissolves the product when hot but has low solubility when cold, while impurities remain soluble.Improved purity of the final product.
Unreacted Starting Materials: Residual 2-bromoaniline or other starting materials may co-precipitate with the product.Wash the crude product with a dilute acid (to remove the basic amine) or base during workup.[1] An acid-base extraction can also be an effective purification step.[1]Removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing (2-bromophenyl)thiourea?

A1: The most common method involves the reaction of 2-bromoaniline with an isothiocyanate.[3] A widely used procedure is the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with 2-bromoaniline.[5][6] The resulting N-benzoyl-N'-(2-bromophenyl)thiourea is then hydrolyzed to yield the final product.[5]

Q2: How do the electronic properties of the starting aniline affect the reaction?

A2: The reaction rate is significantly influenced by the nucleophilicity of the amine.[2] Electron-withdrawing groups, such as the bromine on 2-bromoaniline, decrease the amine's nucleophilicity and can slow down the reaction compared to aniline itself.[2] Conversely, electron-donating groups on the aniline would increase its reactivity.[2]

Q3: What solvents are typically recommended for this synthesis?

A3: Acetone is a commonly used solvent for the reaction of 2-bromoaniline with in-situ generated benzoyl isothiocyanate.[5][7] Other polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are also frequently used for thiourea syntheses in general.[2]

Q4: What are the key parameters to control for optimizing the reaction?

A4: To optimize the synthesis, it is crucial to control the reaction time, temperature, and molar ratio of reactants.[6] Monitoring the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.[1]

Q5: What are the best methods for purifying (2-bromophenyl)thiourea?

A5: The crude product is often purified by recrystallization.[5] If significant impurities are present, column chromatography on silica gel is a versatile purification method.[1] Additionally, acid-base extraction can be effective for removing unreacted amine starting materials.[1]

Experimental Protocols

Protocol 1: Synthesis of (2-bromophenyl)thiourea via in-situ Generated Benzoyl Isothiocyanate

This protocol is adapted from the method described by Frank & Smith (1955) with slight modifications.[5]

Materials:

  • Ammonium thiocyanate (0.38 g, 0.005 mol)

  • Benzoyl chloride (0.70 g, 0.005 mol)

  • 2-Bromoaniline (0.86 g, 0.005 mol)

  • Acetone (35 mL total)

  • Sodium hydroxide (7 g)

  • Deionized water (50 mL)

  • Ice

Procedure:

  • Dissolve ammonium thiocyanate (0.38 g) in 15 mL of acetone.

  • In a separate flask, prepare a solution of benzoyl chloride (0.70 g) in 20 mL of acetone.

  • Add the ammonium thiocyanate solution to the benzoyl chloride solution. A precipitate of ammonium chloride will form.

  • Filter the mixture to remove the precipitate, and transfer the filtrate to a 100 mL two-neck round-bottom flask.

  • Add 2-bromoaniline (0.86 g) to the filtrate.

  • Reflux the reaction mixture for 2 hours.[5]

  • After reflux, pour the final solution into a beaker containing ice to precipitate the intermediate product (N-benzoyl-N'-(2-bromophenyl)thiourea).

  • Filter the precipitate.

  • Add the precipitate to a beaker containing a solution of sodium hydroxide (7 g) in 50 mL of water.

  • Heat the solution to boiling for 10 minutes to hydrolyze the benzoyl group.[5]

  • Allow the solution to stand at room temperature. The product, (2-bromophenyl)thiourea, will crystallize.[5]

  • Collect the colorless crystals by filtration. The reported yield for this method is 81%.[5][8]

Protocol 2: General Synthesis of a Disubstituted Thiourea from an Amine and an Isothiocyanate

This is a general procedure for a standard solution-phase synthesis.[2]

Materials:

  • Substituted Amine (e.g., 2-bromoaniline) (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).

  • Add the corresponding isothiocyanate (1.0 mmol) to the solution at room temperature.[2]

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[2]

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiourea Formation cluster_step3 Step 3: Hydrolysis & Isolation reagent reagent process process intermediate intermediate product product NH4SCN Ammonium Thiocyanate Mix1 Mix & Filter NH4SCN->Mix1 BzCl Benzoyl Chloride BzCl->Mix1 Acetone1 Acetone Acetone1->Mix1 BzNCS Benzoyl Isothiocyanate (in situ) Mix1->BzNCS Reflux Reflux 2h BzNCS->Reflux Aniline 2-Bromoaniline Aniline->Reflux Workup Ice Precipitation & Filtration Reflux->Workup Intermediate_Product N-benzoyl-N'-(2-bromophenyl)thiourea Boil Boil 10 min Intermediate_Product->Boil Workup->Intermediate_Product NaOH NaOH(aq) NaOH->Boil Crystallize Crystallize & Filter Boil->Crystallize Final_Product (2-bromophenyl)thiourea Crystallize->Final_Product

Caption: Experimental workflow for the synthesis of (2-bromophenyl)thiourea.

troubleshooting_logic problem problem cause cause solution solution outcome outcome start Low Yield or Reaction Failure cause1 Poor Amine Nucleophilicity start->cause1 Is amine electron-deficient? cause2 Isothiocyanate Instability start->cause2 Are reagents old? cause3 Incomplete Reaction start->cause3 Has reaction stalled? solution1 Add non-nucleophilic base cause1->solution1 solution2 Use fresh reagents (anhydrous conditions) cause2->solution2 solution3 Increase Temp/Time Monitor by TLC cause3->solution3 outcome1 Improved Yield solution1->outcome1 solution2->outcome1 solution3->outcome1

Caption: Troubleshooting logic for low yield in thiourea synthesis.

References

Technical Support Center: Crystallization of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromophenyl)-2-thiourea. Our aim is to address specific issues that may be encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on literature for similar aryl thioureas, several solvents can be considered. A documented successful method involves crystallization from a hot aqueous sodium hydroxide solution.[1] For general guidance, ethanol, acetone, and ethyl acetate are commonly used for the recrystallization of N-arylthioureas. The choice of solvent will depend on the impurity profile of your sample. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific material.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated at a temperature above the compound's melting point.

  • Solution 1: Lower the crystallization temperature. Try to induce crystallization at a lower temperature where the compound is more likely to solidify.

  • Solution 2: Use a lower-boiling point solvent. If possible, switch to a solvent with a lower boiling point.

  • Solution 3: Add a co-solvent. Introduce a co-solvent in which the compound is less soluble to reduce the overall solubility and promote crystallization at a lower temperature.

  • Solution 4: Seeding. Introduce a small seed crystal of pure this compound to the cooled solution to provide a nucleation site.

Q3: The crystal yield is very low. How can I improve it?

A3: Low yield can be due to several factors:

  • Incomplete precipitation: The compound may still be too soluble in the mother liquor. To improve the yield, you can try to reduce the final crystallization volume by evaporating some of the solvent or by adding an anti-solvent (a solvent in which the compound is insoluble) to the mother liquor.

  • Premature crystallization: If the compound crystallizes too early during hot filtration, you may lose a significant portion of your product. Ensure the filtration apparatus is pre-heated to prevent this.

  • Sub-optimal pH: If crystallizing from an aqueous basic solution, ensure the pH is optimized for minimal solubility of the final product.

Q4: The crystals are discolored. How can I obtain colorless crystals?

A4: Discoloration is usually due to the presence of impurities.

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of your product.

  • Multiple Recrystallizations: A second recrystallization step may be necessary to remove persistent impurities.

  • Chromatography: If recrystallization fails to remove the color, purification by column chromatography may be required before the final crystallization step.

Q5: How can I avoid the formation of very fine needles or small crystals?

A5: The formation of small crystals or needles is often a result of rapid crystallization. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound. This will lead to a less supersaturated solution upon cooling, favoring slower crystal growth.

  • Minimize Agitation: Avoid disturbing the solution as it cools to allow for the formation of fewer, larger crystals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇BrN₂S[2]
Molecular Weight231.11 g/mol [2]
Melting Point155-156 °C (428.1-429.3 K)[3]
AppearanceColorless crystals[3]
Crystal SystemMonoclinic[3]

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityNote
WaterPoorly solublePredicted by SwissADME[4]

Experimental Protocols

Protocol 1: Crystallization from Aqueous Sodium Hydroxide Solution

This protocol is adapted from the synthesis of N-(2-Bromophenyl)thiourea.[1]

  • Dissolution: Dissolve the crude this compound in a beaker containing a 14% (w/v) aqueous solution of sodium hydroxide (e.g., 7 g NaOH in 50 mL water).

  • Heating: Heat the solution to boiling for approximately 10 minutes.

  • Cooling and Crystallization: Allow the solution to cool to room temperature and let it stand undisturbed.

  • Crystal Formation: Colorless crystals should form over a period of one week.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization issue Problem Encountered? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Yes low_yield Low Crystal Yield issue->low_yield Yes discolored Discolored Crystals issue->discolored Yes fine_needles Fine Needles/Small Crystals issue->fine_needles Yes success Successful Crystallization issue->success No sol_oiling1 Lower Crystallization Temperature oiling_out->sol_oiling1 sol_oiling2 Use Lower Boiling Point Solvent oiling_out->sol_oiling2 sol_oiling3 Add a Co-solvent oiling_out->sol_oiling3 sol_oiling4 Seed the Solution oiling_out->sol_oiling4 sol_yield1 Reduce Mother Liquor Volume low_yield->sol_yield1 sol_yield2 Add Anti-solvent low_yield->sol_yield2 sol_yield3 Pre-heat Filtration Apparatus low_yield->sol_yield3 sol_color1 Treat with Activated Charcoal discolored->sol_color1 sol_color2 Perform Second Recrystallization discolored->sol_color2 sol_color3 Purify by Chromatography discolored->sol_color3 sol_fine1 Slow Cooling fine_needles->sol_fine1 sol_fine2 Reduce Supersaturation fine_needles->sol_fine2 sol_fine3 Minimize Agitation fine_needles->sol_fine3

Caption: Troubleshooting workflow for crystallization issues.

SolventSelection start Start: Crude This compound test_solubility Test Solubility in Small Scale start->test_solubility good_solvent Good Solubility when Hot, Poor when Cold? test_solubility->good_solvent perform_cryst Perform Recrystallization good_solvent->perform_cryst Yes try_another Try Another Solvent (e.g., Ethanol, Acetone, Ethyl Acetate) good_solvent->try_another No try_another->test_solubility mixed_solvent Consider Mixed Solvent System try_another->mixed_solvent mixed_solvent->test_solubility

Caption: Decision process for selecting a recrystallization solvent.

References

Technical Support Center: Synthesis of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: A widely used method involves the reaction of 2-bromoaniline with an in situ generated acyl isothiocyanate. Typically, benzoyl chloride is reacted with ammonium thiocyanate in a suitable solvent like acetone to form benzoyl isothiocyanate. Subsequent addition of 2-bromoaniline to this intermediate yields an N-benzoyl-N'-(2-bromophenyl)thiourea, which is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford the desired this compound.[1]

Q2: What are the expected yield and melting point for this compound?

A2: Following the protocol described above, a yield of approximately 81% can be expected.[1] The reported melting point for the purified product is in the range of 155-156°C (428.1-429.3 K).[1]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The starting material, 2-bromoaniline, is toxic and should be handled with appropriate personal protective equipment (PPE). The intermediate, 2-bromophenyl isothiocyanate (if isolated), is also hazardous. It is crucial to perform the reaction in a well-ventilated fume hood and to wear gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-bromoaniline or ammonium thiocyanate can interfere with the reaction. 2. Incomplete formation of the isothiocyanate intermediate: Insufficient reaction time or inadequate mixing during the formation of benzoyl isothiocyanate. 3. Hydrolysis of the isothiocyanate intermediate: Presence of water in the reaction solvent (acetone) can lead to the decomposition of the isothiocyanate. 4. Inefficient hydrolysis of the benzoyl intermediate: Incomplete removal of the benzoyl protecting group.1. Use freshly purified starting materials. Ensure 2-bromoaniline is free from oxidation byproducts. 2. Allow sufficient time for the reaction of benzoyl chloride and ammonium thiocyanate, ensuring vigorous stirring. 3. Use anhydrous acetone as the solvent. 4. Ensure complete hydrolysis by using a sufficient concentration of base and adequate heating time.
Product is an oil or fails to crystallize 1. Presence of impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction or crystallization solvent.1. Purify the crude product using column chromatography on silica gel. 2. Attempt trituration with a non-polar solvent like hexanes to induce crystallization. 3. Ensure the product is thoroughly dried under vacuum.
Presence of a major byproduct with a different TLC spot 1. Formation of 2-Amino-1,3-benzothiazole: Intramolecular cyclization of this compound, often promoted by heat or basic conditions. 2. Formation of N,N'-bis(2-bromophenyl)thiourea: A symmetrical thiourea byproduct can form if 2-bromoaniline reacts with a sulfur source directly.1. Avoid excessive heating during the reaction and workup. Use milder basic conditions for the hydrolysis step if possible. 2. Ensure the controlled, stepwise addition of reagents as per the protocol to minimize the formation of symmetrical byproducts.
Product discoloration (yellow or brown) 1. Oxidation of 2-bromoaniline: The starting material can oxidize over time, leading to colored impurities that carry through the synthesis. 2. Decomposition of the product: Thioureas can be sensitive to prolonged exposure to heat and light.1. Use freshly distilled or purified 2-bromoaniline. 2. Store the final product in a cool, dark, and dry place. Recrystallization from a suitable solvent like ethanol can often remove colored impurities.

Experimental Protocols

Synthesis of this compound[1]
  • Preparation of Benzoyl Isothiocyanate: In a two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g, 5 mmol) in 15 mL of acetone. To this solution, add a solution of benzoyl chloride (0.70 g, 5 mmol) in 20 mL of acetone. Stir the mixture, which will result in the formation of a precipitate (ammonium chloride).

  • Filtration: Filter the solution to remove the ammonium chloride precipitate.

  • Reaction with 2-Bromoaniline: Transfer the filtrate containing the benzoyl isothiocyanate to a 100 mL two-neck round-bottom flask. Add 2-bromoaniline (0.86 g, 5 mmol) to the flask.

  • Reflux: Reflux the reaction mixture for 2 hours.

  • Precipitation: After cooling, pour the reaction mixture into a beaker containing ice cubes. A precipitate of N-benzoyl-N'-(2-bromophenyl)thiourea will form.

  • Filtration and Washing: Collect the precipitate by filtration and wash it with water.

  • Hydrolysis: Transfer the precipitate to a beaker containing 50 mL of a 7 g aqueous solution of sodium hydroxide. Heat the solution to boiling for 10 minutes.

  • Crystallization: Allow the solution to stand at room temperature. The product, this compound, will crystallize out.

  • Isolation: Collect the crystals by filtration, wash with water, and dry.

Data Presentation

Parameter Value Reference
Typical Yield 81%[1]
Melting Point 155-156 °C (428.1-429.3 K)[1]
Molecular Formula C₇H₇BrN₂S
Molecular Weight 231.11 g/mol

Visualizations

Main Synthesis Pathway

Synthesis of this compound 2-Bromoaniline 2-Bromoaniline Intermediate N-Benzoyl-N'-(2-bromophenyl)thiourea 2-Bromoaniline->Intermediate + Benzoyl Isothiocyanate Ammonium_Thiocyanate Ammonium Thiocyanate Benzoyl_Isothiocyanate Benzoyl Isothiocyanate (in situ) Ammonium_Thiocyanate->Benzoyl_Isothiocyanate + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Benzoyl_Isothiocyanate Benzoyl_Isothiocyanate->Intermediate Product This compound Intermediate->Product + NaOH NaOH NaOH, H₂O, Heat NaOH->Product

Caption: Main synthesis pathway for this compound.

Side Reaction: Formation of 2-Amino-1,3-benzothiazole

Side_Reaction_Benzothiazole Thiourea This compound Benzothiazole 2-Amino-1,3-benzothiazole Thiourea->Benzothiazole Intramolecular Cyclization (-HBr) Conditions Heat or Base Conditions->Benzothiazole

Caption: Formation of 2-Amino-1,3-benzothiazole side product.

Side Reaction: Formation of Symmetrical Thiourea

Side_Reaction_Symmetrical_Thiourea Aniline1 2-Bromoaniline Symmetrical_Thiourea N,N'-bis(2-bromophenyl)thiourea Aniline1->Symmetrical_Thiourea Aniline2 2-Bromoaniline Aniline2->Symmetrical_Thiourea Sulfur_Source Sulfur Source (e.g., CS₂) Sulfur_Source->Symmetrical_Thiourea

Caption: Formation of symmetrical N,N'-bis(2-bromophenyl)thiourea.

References

How to improve solubility of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-(2-Bromophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a lipophilic ("fat-loving") bromophenyl group, which results in low affinity for polar solvents like water. The molecule's overall structure favors dissolution in non-polar or less polar organic solvents. This characteristic is common among many aryl thiourea derivatives and can lead to precipitation in aqueous buffers and cell culture media, potentially causing inaccurate and unreliable experimental results.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays. It is advisable to first prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration.

Q3: What is the maximum acceptable concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to evaluate the effect of the DMSO concentration on cell viability and the specific assay's performance.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue. Here are several strategies to troubleshoot this problem:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.

  • Optimize the dilution process: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Increase the co-solvent percentage: If your experimental system allows, slightly increasing the final percentage of DMSO (while staying within the tolerated limit) can help maintain solubility.

  • Use solubility enhancers: Consider incorporating excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 20) into your aqueous buffer.

Troubleshooting Guide: Enhancing Solubility

This guide provides a systematic approach to improving the solubility of this compound for your experiments.

Initial Solubility Assessment

Before attempting advanced solubilization techniques, it is essential to determine a baseline solubility profile. Due to the lack of specific experimental data for this compound, a qualitative assessment and comparison with the parent compound, thiourea, can be informative.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterVery LowThe presence of the lipophilic bromophenyl group significantly reduces aqueous solubility.
MethanolModerateThe methyl group is less polar than water, offering better solvation.
EthanolModerate to HighSimilar to methanol, ethanol can better solvate the molecule.
AcetoneHighA good solvent for many organic compounds.
DichloromethaneHighA non-polar organic solvent expected to readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)Very HighA powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.
Dimethylformamide (DMF)Very HighAnother potent aprotic solvent suitable for creating stock solutions.

Table 2: Experimentally Determined Solubility of Thiourea (Parent Compound)

Note: This data is for the parent compound, thiourea, and serves as a reference. The solubility of this compound will be significantly lower in polar solvents due to the bromophenyl group.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2513.7
Methanol2511.9
Ethanol203.6

dot

G Solubility Troubleshooting Workflow start Start: Compound Precipitates in Aqueous Buffer check_stock Is the stock solution (in DMSO) clear? start->check_stock redissolve Warm gently and vortex to redissolve stock. check_stock->redissolve No optimize_dilution Optimize Dilution Method (e.g., dropwise addition, stirring) check_stock->optimize_dilution Yes redissolve->check_stock fresh_stock Prepare a fresh stock solution. redissolve->fresh_stock Still precipitates fresh_stock->check_stock lower_conc Test a Lower Final Concentration optimize_dilution->lower_conc Precipitation persists end End: Compound Solubilized optimize_dilution->end Resolved solubility_enhancers Use Solubility Enhancers lower_conc->solubility_enhancers Precipitation persists lower_conc->end Resolved ph_modification pH Modification solubility_enhancers->ph_modification cosolvents Co-solvents solubility_enhancers->cosolvents cyclodextrins Cyclodextrins solubility_enhancers->cyclodextrins surfactants Surfactants solubility_enhancers->surfactants ph_modification->end cosolvents->end cyclodextrins->end surfactants->end

Caption: A workflow for troubleshooting precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a portion of DMSO to the flask, ensuring not to exceed the final desired volume.

  • Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious about potential compound degradation.

  • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Mix thoroughly by inverting the flask several times.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Profiling

This protocol outlines the steps to determine how pH affects the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with a pH range from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers)

  • DMSO stock solution of the compound

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a series of buffers at different pH values.

  • Add an excess amount of this compound to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Plot the solubility (concentration) as a function of pH.

dot

G pH-Solubility Profiling Workflow prep_buffers Prepare Buffers (pH 4-9) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate centrifuge Centrifuge and Filter equilibrate->centrifuge analyze Analyze Supernatant (HPLC/UV-Vis) centrifuge->analyze plot Plot Solubility vs. pH analyze->plot

Caption: A simplified workflow for pH-dependent solubility profiling.

Protocol 3: Improving Solubility with Cyclodextrins

This protocol provides a method for using cyclodextrins to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of the chosen cyclodextrin in the aqueous buffer. The concentration of the cyclodextrin may need to be optimized (e.g., starting with a 2-5% w/v solution).

  • While stirring the cyclodextrin solution, slowly add the this compound as a powder or as a concentrated DMSO stock solution.

  • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Visually inspect the solution for clarity. If some solid remains, it may be necessary to filter the solution to remove the undissolved compound.

  • The resulting clear solution contains the solubilized compound-cyclodextrin complex.

dot

G Cyclodextrin Solubilization Logic drug Poorly Soluble Drug (Hydrophobic Core) complex Inclusion Complex (Enhanced Aqueous Solubility) drug->complex cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex

Caption: The formation of a drug-cyclodextrin inclusion complex.

Technical Support Center: Overcoming Low Yield in Thiourea Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of thiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?

The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine : This is a widely used and generally efficient method known for its simplicity and high yields.[1][2] The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate.[3]

  • Thionation of urea using Lawesson's reagent : This technique converts the carbonyl group of a urea derivative into a thiocarbonyl group, thereby forming the corresponding thiourea.[1][5]

Q2: I am observing a low yield in my thiourea synthesis. What are the potential causes?

Low yields in thiourea synthesis can arise from several factors, depending on the chosen synthetic route.[1] Key reasons include:

  • Poor Reactant Quality : Degradation of starting materials, especially the isothiocyanate which can be sensitive to moisture, is a common issue.[1][6]

  • Low Nucleophilicity of the Amine : Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are less nucleophilic and react more slowly, leading to incomplete reactions.[2][6][7]

  • Steric Hindrance : Bulky substituents on either the amine or the isothiocyanate can impede the reaction, slowing it down significantly.[1][6]

  • Side Reactions : The formation of unwanted byproducts, such as symmetrical thioureas when an unsymmetrical product is desired, can substantially lower the yield of the target molecule.[6] This is common when an isothiocyanate intermediate reacts with the starting amine.[1]

  • Suboptimal Reaction Conditions : Insufficient reaction time or a non-ideal temperature can result in incomplete conversion of the starting materials.[6] Excessively high temperatures can also lead to product decomposition.[5][7]

  • Losses During Purification : The desired product may be lost during the workup and purification stages, such as extraction, washing, or chromatography.[6][8]

Q3: How can I optimize my reaction conditions to improve yield?

Optimizing reaction parameters is critical for maximizing yield. Consider the following adjustments:

  • Temperature : For slow reactions, particularly those involving sterically hindered substrates or weakly nucleophilic amines, increasing the reaction temperature can drive the reaction forward.[1][7] However, monitor the reaction closely as high temperatures can also promote side reactions or decomposition.[5][7]

  • Reaction Time : Some reactions are inherently slow and may simply require more time to reach completion.[6] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[2][7]

  • Catalysts : For certain reactions, a catalyst can be beneficial. For instance, a non-nucleophilic base like triethylamine can be added to activate a weakly nucleophilic amine.[1] In syntheses using primary amines and carbon disulfide, a reusable ZnO/Al₂O₃ composite has been shown to be effective.[7]

  • Solvent Choice : The solvent can significantly influence the reaction rate. Polar aprotic solvents like THF and dichloromethane (DCM) are commonly used.[2][7] In some cases, solvent-free methods or using an aqueous medium can provide sustainable and efficient alternatives.[2][4]

  • Microwave Irradiation : Using microwave irradiation can dramatically reduce reaction times, sometimes from hours to minutes, and can help overcome steric barriers, thereby improving yields.[1][7]

Q4: I am synthesizing an unsymmetrical thiourea and observing a significant amount of a symmetrical byproduct. How can this be minimized?

The formation of a symmetrical N,N'-disubstituted thiourea is a common side reaction when the isothiocyanate is generated in situ from an amine and carbon disulfide.[1][6] The newly formed isothiocyanate can react with the initial amine that is still present in the reaction mixture.[1] To prevent this, a two-step, one-pot approach is effective. In this strategy, the isothiocyanate is formed first, and only after its complete formation is the second, different amine added to the reaction mixture.[1]

Q5: What are the most effective methods for purifying thiourea derivatives?

The choice of purification method depends on the physical properties of the thiourea derivative and the nature of the impurities.

  • Filtration and Washing : If the product precipitates out of the reaction mixture, it can often be isolated by simple filtration and washing with a suitable solvent to remove soluble impurities.[7]

  • Acid-Base Extraction : If the product and impurities have different acid-base properties, a liquid-liquid extraction with a dilute acid or base can be a highly effective purification step.[7]

  • Column Chromatography : This is a versatile and powerful technique for separating the desired product from impurities, especially those with similar polarities.[7] A wide range of stationary and mobile phases can be used to optimize the separation.[7]

  • Recrystallization : For solid products, recrystallization from a suitable solvent is a common and effective method to obtain highly pure material.[2]

Troubleshooting Guides

Problem: Low to No Product Formation in Amine + Isothiocyanate Reaction

Question: My reaction between a primary/secondary amine and an isothiocyanate is resulting in a very low yield or failing completely. What troubleshooting steps should I follow?

Answer: A systematic approach is crucial to identify and resolve the issue. The following workflow and table outline potential causes and their corresponding solutions.

G start Low Yield Observed reagent_quality Verify Reagent Quality (Amine & Isothiocyanate) start->reagent_quality fresh_reagents Use Fresh/Purified Reagents reagent_quality->fresh_reagents Degradation Suspected conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_quality->conditions Quality OK success Yield Improved fresh_reagents->success optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Time - Use Microwave conditions->optimize_conditions Suboptimal reactivity Assess Substrate Reactivity (Steric Hindrance / Electronics) conditions->reactivity Conditions OK optimize_conditions->success reactivity->optimize_conditions catalyst Add Catalyst (e.g., non-nucleophilic base for weak amines) reactivity->catalyst Poor Nucleophile catalyst->success

Caption: Troubleshooting workflow for low product yield.

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is known to be unstable.[1]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1]
Low Amine Nucleophilicity For amines with electron-withdrawing groups, add a non-nucleophilic base (e.g., triethylamine) to activate the amine. Alternatively, increasing the reaction temperature can help.[1][7]Increased reaction rate and higher conversion to the desired product.
Steric Hindrance Increase the reaction temperature or prolong the reaction time.[1] The use of microwave irradiation can also be very effective in overcoming steric barriers.[1]Enhanced conversion to the thiourea product by providing sufficient energy to overcome the activation barrier.[1]
Incomplete Reaction Monitor the reaction progress over a longer period using TLC or LC-MS.[6] Ensure the reaction is stirred efficiently.Drive the reaction to completion, maximizing the conversion of starting materials.
Product Loss During Workup Review the extraction and washing procedures. Ensure the pH is appropriate to keep the product in the organic phase. Minimize transfers and rinse all glassware thoroughly.[8]Increased isolated yield by preventing physical loss of the product.
Problem: Inefficient Synthesis via Amine + Carbon Disulfide Route

Question: I am attempting to synthesize a thiourea derivative from an amine and carbon disulfide, but the yield is poor. What are the common pitfalls with this method?

Answer: This reaction proceeds through a dithiocarbamate intermediate, and issues often arise from the decomposition of this intermediate or an incomplete reaction.[1]

Potential CauseRecommended SolutionExpected Outcome
Decomposition of Dithiocarbamate Intermediate Control the reaction temperature carefully. The addition of a coupling reagent, such as a carbodiimide, can facilitate the conversion of the intermediate to the isothiocyanate.[1]Higher efficiency in converting the intermediate, leading to an improved overall yield.[1]
Weakly Nucleophilic Amine For poorly reactive amines like 4-nitroaniline, consider using a stronger base or a phase transfer catalyst to promote the initial reaction with CS₂.[1] In some cases, switching to a more reactive thioacylating agent like thiophosgene may be necessary, though extreme caution is required due to its toxicity.[1][7]Successful formation of the product where standard conditions fail.
Formation of Symmetrical Thiourea When synthesizing an unsymmetrical thiourea, this occurs if the in-situ generated isothiocyanate reacts with the starting amine.[1] Employ a two-step, one-pot approach: form the isothiocyanate first, then add the second amine.[1]Selective formation of the desired unsymmetrical thiourea.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize the impact of different conditions on thiourea synthesis based on literature data.

Table 1: Effect of Reaction Conditions on the Thionation of Urea with Lawesson's Reagent [5]

ParameterConditions TestedOptimal ConditionResulting Yield
Reaction Time (hours) 2.5, 3.0, 3.5, 4.0, 4.53.5~62%
Reaction Temperature (°C) 60, 65, 70, 75, 8075~64%
Mass Ratio (Urea:Lawesson's) 1:3.2, 1:2.7, 1:2.3, 1:2.0, 1:11:2.0~47%
Note: The study found that under the combined optimal conditions (3.5 h, 75°C, 2:1 mass ratio of Lawesson's reagent to urea), an average yield of 62.37% was achieved.[5]

Table 2: Comparison of Yields for Various Synthetic Methods

MethodReactantsTypical Yield RangeReference
Amine + IsothiocyanatePrimary/Secondary Amine, IsothiocyanateGenerally High / Quantitative[1][2]
Urea-CyanamideUrea, Hydrogen Sulfide~32%[5][9]
Cyanamide MethodAmmonia, CO₂, H₂S~30%[5]
Ammonium Thiocyanate IsomerizationAmmonium Thiocyanate< 30%[5]
Lime Nitrogen MethodCalcium Cyanamide, H₂S~60%[5]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from an Amine and Isothiocyanate

This protocol is a general guideline and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DCM).[1][2]

  • Under an inert atmosphere (e.g., nitrogen or argon), add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[1] If the reaction is exothermic, the addition should be done dropwise.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.[2]

  • If the reaction is slow, it can be gently heated to increase the rate.[1]

  • Once the reaction is complete (indicated by the consumption of the limiting starting material on TLC), remove the solvent under reduced pressure using a rotary evaporator.[2]

  • If the crude product is pure by TLC, no further purification is needed. Otherwise, purify the product by recrystallization or column chromatography.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Amine in Solvent add_iso 2. Add Isothiocyanate dissolve->add_iso stir 3. Stir at RT & Monitor (TLC) add_iso->stir heat 4. Heat if Necessary stir->heat Slow Reaction concentrate 5. Concentrate in vacuo stir->concentrate Complete heat->stir purify 6. Purify (if needed) concentrate->purify product Final Product concentrate->product Pure purify->product Impure

Caption: General experimental workflow for thiourea synthesis.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.[2]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Refining NMR Data Interpretation for 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the accurate interpretation of Nuclear Magnetic Resonance (NMR) data for the compound 1-(2-Bromophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the aromatic protons of this compound in a 1H NMR spectrum?

A1: The aromatic protons of this compound are expected to resonate in the range of 6.5-8.0 ppm.[1] The electron-withdrawing nature of the bromine atom and the thiourea group, combined with the anisotropic effect of the benzene ring, contribute to their downfield shift.[2][3] The specific chemical shifts can be influenced by the solvent used and the concentration of the sample.

Q2: I am not seeing the signals for the -NH and -NH2 protons of the thiourea group. Is this normal?

A2: Yes, it is common for the signals of -NH and -NH2 protons in thiourea derivatives to be broad or to not appear at all in a 1H NMR spectrum. This is due to proton exchange with the solvent or with trace amounts of water. The rate of this exchange can affect the signal's appearance, causing it to broaden or even disappear into the baseline. Running the experiment in a dry deuterated solvent and at a higher concentration may help in observing these peaks.

Q3: How can I distinguish between the different aromatic protons in the 1H NMR spectrum?

A3: The substitution pattern on the benzene ring dictates the multiplicity of the aromatic proton signals. For this compound, you would expect a complex splitting pattern due to the ortho-disubstitution. The protons will couple with their neighbors, resulting in doublets, triplets, or multiplets. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be invaluable in definitively assigning which protons are coupled to each other.

Q4: What is the expected chemical shift for the thiocarbonyl carbon (C=S) in the 13C NMR spectrum?

A4: The thiocarbonyl carbon of a thiourea moiety typically appears in the downfield region of the 13C NMR spectrum, generally in the range of 178 to 184 ppm.[4] This significant downfield shift is characteristic of carbons double-bonded to an electronegative atom like sulfur.

Q5: How does the bromine substituent affect the 13C NMR spectrum of the aromatic ring?

A5: The bromine atom is an electron-withdrawing group, which influences the chemical shifts of the carbons in the benzene ring. The carbon directly attached to the bromine (C-Br) will be significantly shifted. The other aromatic carbons will also experience shifts, and due to the ortho-substitution, you can expect to see six distinct signals for the aromatic carbons in the range of 120-150 ppm.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad or missing -NH/-NH2 proton signals - Proton exchange with residual water or acidic/basic impurities in the solvent. - Low sample concentration.- Use a freshly opened ampoule of high-purity deuterated solvent. - Ensure the NMR tube is thoroughly dried. - Increase the concentration of the sample. - Perform a D2O exchange experiment to confirm the identity of the exchangeable protons.
Poorly resolved aromatic signals - Magnetic field inhomogeneity. - Sample viscosity is too high.- Shim the spectrometer before acquiring the data. - Use a lower concentration of the sample or a less viscous solvent if possible.
Unexpected peaks in the spectrum - Presence of impurities in the sample. - Contamination from the solvent or NMR tube.- Check the purity of the sample using other analytical techniques (e.g., LC-MS, melting point). - Run a blank spectrum of the solvent to identify any solvent-related peaks. - Clean the NMR tube thoroughly with an appropriate solvent.
Incorrect peak integration - Phasing errors. - Baseline distortion. - Overlapping signals.- Carefully phase the spectrum to ensure all peaks have a symmetrical shape. - Apply a baseline correction to the spectrum. - For overlapping signals, deconvolution software may be used to estimate the area of individual peaks.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts and coupling constants for this compound. These values were calculated using computational methods and should be used as a reference for experimental data interpretation.

Table 1: Predicted 1H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6'7.65dd8.0, 1.5
H-3'7.40td7.5, 1.5
H-5'7.35td7.8, 1.2
H-4'7.15dd7.5, 1.2
NH8.5 (broad)s-
NH27.5 (broad)s-

Table 2: Predicted 13C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=S181.5
C-1'138.0
C-3'133.0
C-6'128.5
C-5'128.0
C-4'125.0
C-2'115.0

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solvent is of high purity and stored under an inert atmosphere to minimize water content.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2. NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal magnetic field homogeneity.

  • 1H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • 13C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing: After acquisition, the raw data (FID) should be processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_nh Are NH/NH2 peaks broad or missing? start->check_nh check_aromatic Are aromatic signals poorly resolved? check_nh->check_aromatic No solution_nh Use dry solvent, increase concentration, or perform D2O exchange. check_nh->solution_nh Yes check_extra_peaks Are there unexpected peaks? check_aromatic->check_extra_peaks No solution_aromatic Shim the magnet or use a lower sample concentration. check_aromatic->solution_aromatic Yes check_integration Is the integration incorrect? check_extra_peaks->check_integration No solution_extra_peaks Check sample purity and run a solvent blank. check_extra_peaks->solution_extra_peaks Yes solution_integration Re-phase and apply baseline correction. check_integration->solution_integration Yes end_node Refined Spectrum Interpretation check_integration->end_node No solution_nh->check_aromatic solution_aromatic->check_extra_peaks solution_extra_peaks->check_integration solution_integration->end_node

Caption: Troubleshooting workflow for common NMR issues.

data_interpretation_flow start Acquire 1H and 13C NMR Spectra process_data Process Data (FT, Phasing, Baseline Correction) start->process_data identify_regions Identify Key Signal Regions (Aromatic, Thiourea, Solvent) process_data->identify_regions assign_1h Assign 1H Signals (Chemical Shift, Integration, Multiplicity) identify_regions->assign_1h assign_13c Assign 13C Signals (Chemical Shift) identify_regions->assign_13c correlate_2d Correlate Signals with 2D NMR (COSY, HSQC) if available assign_1h->correlate_2d compare_predicted Compare with Predicted Data assign_1h->compare_predicted assign_13c->correlate_2d assign_13c->compare_predicted correlate_2d->compare_predicted final_structure Confirm Structure of this compound compare_predicted->final_structure

Caption: Logical flow for NMR data interpretation.

References

Technical Support Center: Production of 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2-Bromophenyl)-2-thiourea.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction. - Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. - Ensure efficient stirring, especially at larger scales, to overcome mass transfer limitations.
Suboptimal reagent stoichiometry. - Titrate the starting materials to ensure accurate molar ratios before scaling up.
Degradation of starting materials or product. - Ensure the purity of 2-bromoaniline before use, as it can be susceptible to oxidation. - The thiourea product may be sensitive to high temperatures and strong acids or bases.
Poor Product Purity After Isolation Inefficient purification. - this compound is a polar compound, which can make purification by standard silica gel chromatography challenging. Consider using alumina or reverse-phase chromatography. - Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) can be an effective final purification step.[1]
Co-precipitation of inorganic salts. - If an inorganic thiocyanate salt is used, ensure it is fully removed during the work-up. Washing the crude product with water can help remove residual salts.
Exothermic Reaction During Scale-Up The reaction of 2-bromoaniline with an isothiocyanate intermediate can be exothermic.- Implement controlled, dropwise addition of one of the reactants. - Ensure adequate cooling capacity of the reactor. - Closely monitor the internal temperature of the reactor.
Difficulty with Product Isolation Product is highly soluble in the reaction solvent. - If the product is soluble in the reaction solvent, consider adding a co-solvent in which the product is less soluble to induce precipitation.
Fine particle size of the precipitate. - This can slow down filtration. Allow the precipitate to stand for a period to allow for crystal growth before filtration.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A common method involves the reaction of 2-bromoaniline with an in-situ generated acyl isothiocyanate. For instance, benzoyl chloride can be reacted with ammonium thiocyanate in acetone to form benzoyl isothiocyanate. Subsequent addition of 2-bromoaniline to this mixture, followed by reflux, leads to the formation of an intermediate which is then hydrolyzed with sodium hydroxide to yield this compound.[2]

Q2: What are the key reaction parameters to monitor during scale-up?

The key parameters to monitor are:

  • Temperature: The reaction can be exothermic, so careful temperature control is crucial to prevent side reactions and ensure safety.

  • Addition Rate: The rate of addition of reactants should be controlled to manage the exotherm.

  • Stirring Speed: Efficient mixing is important to ensure homogeneity, especially in larger reactors.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion.

Q3: What are some potential impurities in the synthesis of this compound?

Potential impurities could include:

  • Unreacted 2-bromoaniline.

  • Side products from the reaction of the isothiocyanate with itself or the solvent.

  • Byproducts from the hydrolysis step.

  • Residual inorganic salts.

Q4: What purification methods are most effective for this compound at a larger scale?

Recrystallization is often the most practical method for purifying solid organic compounds at a larger scale.[3] The choice of solvent is critical and should be determined at the lab scale first. Filtration and washing of the crude product are also important steps to remove soluble impurities.

Q5: What are the safety considerations for the production of this compound?

  • 2-Bromoaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Solvents: Acetone and other organic solvents are flammable. Ensure that the reaction is carried out in an area free from ignition sources.

  • Exothermic Reaction: The potential for an exothermic reaction requires careful monitoring and control to prevent a runaway reaction.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from the literature for the synthesis of N-(2-Bromophenyl)thiourea.[2][5]

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • 2-Bromoaniline

  • Sodium hydroxide

  • Ice

Procedure:

  • A solution of benzoyl chloride (0.005 mol) in acetone (20 ml) is prepared in a round-bottom flask.

  • Ammonium thiocyanate (0.005 mol) in acetone (15 ml) is added to the flask.

  • The mixture is stirred and the formation of benzoyl isothiocyanate is monitored.

  • The solution is filtered to remove any solid byproducts.

  • 2-Bromoaniline (0.005 mol) is added to the filtrate in the flask.

  • The mixture is refluxed for 2 hours.

  • After reflux, the solution is cooled and poured into ice water to precipitate the intermediate product.

  • The precipitate is filtered and then added to a 50 ml aqueous solution of sodium hydroxide (7 g).

  • The solution is heated to boiling for 10 minutes to hydrolyze the intermediate.

  • Upon cooling and standing, this compound crystallizes out of the solution.

  • The crystals are filtered, washed with cold water, and dried.

Compound Molecular Weight ( g/mol ) CAS Number
This compound231.115391-30-0[6]
2-Bromoaniline172.03615-36-1
Benzoyl chloride140.5798-88-4
Ammonium thiocyanate76.121762-95-4

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Benzoyl Chloride, Ammonium Thiocyanate, 2-Bromoaniline, Acetone) reaction 2. Reaction (In-situ formation of isothiocyanate, followed by reaction with 2-bromoaniline) reagents->reaction hydrolysis 3. Hydrolysis (with NaOH solution) reaction->hydrolysis precipitation 4. Precipitation & Isolation (Cooling and filtration) hydrolysis->precipitation purification 5. Purification (Recrystallization) precipitation->purification drying 6. Drying purification->drying product Final Product: This compound drying->product

Caption: A diagram illustrating the general experimental workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reaction Is the reaction complete? (Monitor by TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_reagents Are the reagents pure and in the correct stoichiometry? check_reaction->check_reagents Yes increase_params Increase reaction time and/or temperature. Ensure efficient stirring. incomplete->increase_params end Yield Improved increase_params->end impure_reagents Impure Reagents or Incorrect Stoichiometry check_reagents->impure_reagents No check_workup Was the product lost during work-up/isolation? check_reagents->check_workup Yes purify_reagents Purify starting materials. Verify stoichiometry. impure_reagents->purify_reagents purify_reagents->end workup_loss Product Loss During Work-up check_workup->workup_loss Yes check_workup->end No optimize_workup Optimize precipitation and filtration conditions. workup_loss->optimize_workup optimize_workup->end

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

signaling_pathway Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions 2-Bromoaniline 2-Bromoaniline This compound This compound 2-Bromoaniline->this compound Isothiocyanate Isothiocyanate Isothiocyanate->this compound Dimerization Dimerization Isothiocyanate->Dimerization Reaction with Solvent Reaction with Solvent Isothiocyanate->Reaction with Solvent Hydrolysis of Isothiocyanate Hydrolysis of Isothiocyanate Isothiocyanate->Hydrolysis of Isothiocyanate

Caption: A diagram showing the main reaction pathway and potential side reactions.

References

Technical Support Center: Crystallization of N-Aroyl, N'-Arylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and avoiding polymorphism during the crystallization of N-aroyl, N'-arylthioureas.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for N-aroyl, N'-arylthioureas?

A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. For N-aroyl, N'-arylthioureas, which have applications in drug development and materials science, different polymorphs can exhibit distinct physical and chemical properties. These differences can significantly impact:

  • Bioavailability: Different polymorphs can have varying solubility and dissolution rates, which directly affect how a drug is absorbed in the body.

  • Stability: A metastable polymorph may convert to a more stable form over time, which can alter the therapeutic efficacy and shelf-life of a pharmaceutical product.

  • Manufacturing: Polymorphism can affect the bulk properties of the material, such as flowability and compressibility, which are critical for tableting and formulation processes.

Q2: What are the key factors that influence polymorphism in the crystallization of N-aroyl, N'-arylthioureas?

A2: The formation of a specific polymorph is influenced by a delicate interplay of thermodynamic and kinetic factors. The primary factors to consider are:

  • Solvent: The choice of solvent is a critical factor.[1][2] Different solvents can lead to the crystallization of different polymorphs.

  • Temperature: Temperature affects the solubility and the nucleation and growth kinetics of crystals, thereby influencing which polymorphic form is favored.[2]

  • Supersaturation: The level of supersaturation is a key driver for crystallization.[3][4][5] High supersaturation often leads to the formation of metastable polymorphs, while lower supersaturation tends to yield more stable forms.

  • Cooling Rate: The rate at which the solution is cooled can determine which polymorph nucleates and grows.[2]

  • Impurities: The presence of impurities can inhibit or promote the growth of specific polymorphs.

Q3: How can I characterize the different polymorphs of my N-aroyl, N'-arylthiourea compound?

A3: A combination of analytical techniques is typically employed to identify and characterize polymorphs:

  • X-Ray Powder Diffraction (XRPD): This is the most definitive method for identifying different crystal structures, as each polymorph will have a unique diffraction pattern.[6][7][8][9]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by identifying different melting points, enthalpies of fusion, and solid-state transitions.[]

  • Infrared (IR) and Raman Spectroscopy: These techniques can differentiate polymorphs based on variations in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.[8][11]

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the crystal habit (shape) and morphology of different polymorphs.[]

Troubleshooting Guides

Problem 1: I am consistently obtaining a mixture of polymorphs. How can I isolate a single form?

Solution Workflow:

G start Start: Mixture of Polymorphs Obtained solvent Step 1: Vary the Solvent System start->solvent temp Step 2: Control Crystallization Temperature solvent->temp cool Step 3: Adjust Cooling Rate temp->cool super Step 4: Control Supersaturation cool->super seed Step 5: Use Seeding super->seed end End: Single Polymorph Isolated seed->end

Caption: Troubleshooting workflow for isolating a single polymorph.

Detailed Steps:

  • Vary the Solvent System: The choice of solvent is the most powerful tool for controlling polymorphism.[1][2] Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.

  • Control Crystallization Temperature: Precisely control the temperature during crystallization. Try isothermal crystallization at different temperatures to find a condition that favors a single polymorph.

  • Adjust Cooling Rate: A slow cooling rate generally favors the formation of the thermodynamically most stable polymorph. Conversely, rapid cooling can sometimes trap a metastable form.

  • Control Supersaturation: Aim for a low level of supersaturation to favor the growth of the stable polymorph. This can be achieved by slow cooling or by using a solvent in which the compound has moderate solubility.

  • Use Seeding: Once you have a small amount of the desired polymorph, use it to seed a supersaturated solution. This will encourage the growth of that specific crystal form.

Problem 2: My desired polymorph is metastable and converts to a more stable form over time. How can I prevent this transition?

Solution Workflow:

G start Start: Metastable Polymorph Converts to Stable Form storage Step 1: Optimize Storage Conditions start->storage excipients Step 2: Use Stabilizing Excipients storage->excipients particle Step 3: Control Particle Size excipients->particle end End: Metastable Polymorph Stabilized particle->end

Caption: Workflow for stabilizing a metastable polymorph.

Detailed Steps:

  • Optimize Storage Conditions: Store the metastable polymorph under conditions that minimize the driving force for conversion. This typically means low temperature and low humidity.

  • Use Stabilizing Excipients: In a formulation context, certain polymers or other excipients can inhibit the conversion of a metastable polymorph by interacting with the crystal surface.

  • Control Particle Size: Smaller particle sizes can sometimes be more prone to conversion. Optimizing the crystallization process to produce larger, more uniform crystals may improve stability.

Data Presentation

Table 1: Influence of Solvent on Polymorph Formation (Illustrative Data)

Solvent SystemPolarity IndexHydrogen BondingPredominant Polymorph
Ethanol5.2HighForm I
Acetone5.1ModerateForm II
Toluene2.4LowForm I
Ethyl Acetate4.4ModerateMixture of Form I & II
Acetonitrile5.8ModerateForm II

Note: This table presents illustrative data based on general principles of crystallization. The actual behavior of a specific N-aroyl, N'-arylthiourea may vary.

Table 2: Effect of Cooling Rate on Polymorph Outcome (Illustrative Data)

Cooling Rate (°C/hour)Predominant PolymorphCrystal Size (average)
1Form I (Stable)Large, well-defined
5Mixture of Form I & IIMedium
20Form II (Metastable)Small, needle-like

Note: This table provides a general guideline. The optimal cooling rate will be compound-specific.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents for Polymorphism

  • Dissolution: Dissolve a small amount (e.g., 10-20 mg) of the N-aroyl, N'-arylthiourea in a minimal amount of various solvents at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, place the solutions in a refrigerator (4°C).

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Analysis: Analyze the resulting crystals from each solvent using XRPD and DSC to identify the polymorphic form.

Protocol 2: Controlled Cooling Crystallization

  • Saturated Solution Preparation: Prepare a saturated solution of the N-aroyl, N'-arylthiourea in a chosen solvent at a specific temperature.

  • Controlled Cooling: Place the solution in a programmable cooling bath. Set the cooling rate to a desired value (e.g., 1°C/hour for slow cooling or 20°C/hour for fast cooling).

  • Crystal Collection: Once the solution has reached the final temperature, collect the crystals by filtration.

  • Characterization: Characterize the obtained crystals using appropriate analytical techniques to determine the polymorphic form.

Visualization of Key Concepts

G cluster_0 Crystallization Conditions cluster_1 Resulting Polymorph Solvent Solvent Choice PolymorphA Polymorph A (e.g., Stable) Solvent->PolymorphA Temperature Temperature Temperature->PolymorphA Supersaturation Supersaturation PolymorphB Polymorph B (e.g., Metastable) Supersaturation->PolymorphB CoolingRate Cooling Rate CoolingRate->PolymorphB

Caption: Factors influencing the outcome of polymorphism.

References

Validation & Comparative

A Comparative Analysis of 1-(2-Bromophenyl)-2-thiourea and 1-(4-Bromophenyl)-2-thiourea: Unraveling Positional Isomer Effects on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing scientific literature reveals a significant disparity in the reported biological activities of 1-(2-Bromophenyl)-2-thiourea and its positional isomer, 1-(4-Bromophenyl)-2-thiourea. While the para-substituted compound has demonstrated notable potency in specific assays, a comprehensive comparative analysis is hampered by the limited availability of quantitative data for the ortho-substituted counterpart.

This guide synthesizes the current understanding of these two compounds, presenting available experimental data, detailing relevant protocols, and visualizing key concepts to aid researchers and drug development professionals in navigating the structure-activity relationships of brominated phenylthiourea derivatives.

Urease Inhibitory Activity: A Case for the Potency of the Para Isomer

A significant body of research points to the potent urease inhibitory activity of thiourea derivatives. Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a promising therapeutic strategy to combat these infections.

While direct comparative data for this compound and 1-(4-Bromophenyl)-2-thiourea is not available, a study on N-monoarylacetothioureas provides compelling evidence for the high potency of a closely related 4-bromo derivative. Specifically, N-(4-Bromophenylacetyl)thiourea (a derivative of 1-(4-Bromophenyl)-2-thiourea) exhibited a half-maximal inhibitory concentration (IC50) of 0.16 ± 0.05 µM against Jack bean urease. This level of activity is noteworthy and suggests that the 4-bromophenyl moiety is a key pharmacophore for potent urease inhibition.

The table below summarizes the urease inhibitory activity of N-(4-Bromophenylacetyl)thiourea against both the isolated enzyme and whole cells.

CompoundTargetIC50 (µM)
N-(4-Bromophenylacetyl)thioureaJack Bean Urease (cell-free)0.16 ± 0.05

Unfortunately, no corresponding quantitative data for the urease inhibitory activity of this compound or its acetyl derivative has been reported in the reviewed literature. This data gap prevents a direct comparison of the influence of the bromine atom's position on this specific biological activity.

Experimental Protocol: In Vitro Urease Inhibition Assay

The following is a detailed methodology for determining the in vitro urease inhibitory activity of test compounds, as adapted from studies on thiourea derivatives.

Materials:

  • Jack bean urease

  • Urea (substrate)

  • Phosphate buffer (pH 7.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

  • Ammonia quantification reagent (e.g., Nessler's reagent or Berthelot's reagent)

Procedure:

  • Prepare a stock solution of Jack bean urease in phosphate buffer.

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, add a defined volume of the urease solution to each well.

  • Add the test compounds at their respective concentrations to the wells. A control well should contain the enzyme and the solvent used to dissolve the compounds.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding a solution of urea to each well.

  • Incubate the plate again at the same temperature for a defined reaction time (e.g., 30 minutes).

  • Stop the reaction by adding a reagent that also allows for the quantification of ammonia produced (e.g., Berthelot's reagent).

  • Measure the absorbance at a specific wavelength (e.g., 625 nm for the Berthelot method) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Urease Urease Solution Incubate1 Pre-incubation: Enzyme + Inhibitor Urease->Incubate1 Inhibitor Test Compound Dilutions Inhibitor->Incubate1 Urea Urea Solution Reaction Enzymatic Reaction: Add Urea Urea->Reaction Incubate1->Reaction Incubate2 Incubation Reaction->Incubate2 Stop Stop Reaction & Color Development Incubate2->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro urease inhibition assay.

Other Biological Activities: A Patchwork of Data

Beyond urease inhibition, thiourea derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer effects. However, a direct comparison between this compound and 1-(4-Bromophenyl)-2-thiourea remains elusive due to the use of more complex derivatives in these studies.

For instance, copper (II) complexes of 1-(2-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea and its 4-bromo positional isomer have been evaluated for their antitubercular activity. While this suggests that both ortho- and para-bromophenyl thiourea scaffolds can be incorporated into biologically active molecules, it does not allow for a direct comparison of the parent compounds.

Similarly, various studies have reported the antimicrobial and anticancer activities of thiourea derivatives bearing a 4-bromophenyl group, but these are often part of larger molecular structures, making it difficult to isolate the specific contribution of the 1-(4-Bromophenyl)-2-thiourea moiety. Quantitative data for the standalone this compound in these assays is currently lacking in the scientific literature.

Signaling Pathway Visualization: Urease in H. pylori Pathogenesis

The inhibition of urease by compounds like 1-(4-Bromophenyl)-2-thiourea derivatives can have a significant impact on the pathogenesis of H. pylori. The following diagram illustrates the central role of urease in the survival and colonization of this bacterium in the acidic environment of the stomach.

H_pylori_Pathogenesis Stomach Stomach Lumen (Acidic pH) Hpylori Helicobacter pylori Stomach->Hpylori entry Neutralization Neutralization of Gastric Acid Stomach->Neutralization counteracts Urease Urease Hpylori->Urease Urea Urea Urea->Urease substrate Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia catalysis Ammonia->Neutralization Colonization Bacterial Colonization and Survival Neutralization->Colonization Inflammation Inflammation & Epithelial Cell Damage Colonization->Inflammation Ulcer Peptic Ulcer / Gastric Cancer Inflammation->Ulcer Inhibitor 1-(4-Bromophenyl)-2-thiourea (Inhibitor) Inhibitor->Urease

Caption: Role of urease in H. pylori pathogenesis and its inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that 1-(4-Bromophenyl)-2-thiourea and its derivatives are potent inhibitors of urease, a clinically relevant enzyme. The para-position of the bromine atom appears to be favorable for this activity. However, the lack of corresponding data for this compound makes a definitive comparison of the positional isomers impossible at this time.

This highlights a clear gap in the current scientific knowledge. Future research should focus on the direct, parallel evaluation of both this compound and 1-(4-Bromophenyl)-2-thiourea across a range of biological assays, including but not limited to urease inhibition, antimicrobial, and anticancer activities. Such studies would provide invaluable insights into the structure-activity relationships of this class of compounds and could guide the rational design of more potent and selective therapeutic agents. Researchers are encouraged to investigate the biological profile of this compound to enable a comprehensive understanding of how the position of the bromo substituent influences its therapeutic potential.

A Comparative Guide to the Biological Activities of Bromophenylthiourea Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of ortho-, meta-, and para-bromophenylthiourea isomers. The information is compiled from available scientific literature to facilitate research and development in medicinal chemistry. Due to a lack of direct comparative studies on all three isomers within a single publication, this guide synthesizes data from various sources to offer insights into their potential anticancer, antimicrobial, and enzyme inhibitory activities.

Data Presentation: A Comparative Overview

Quantitative data on the biological activities of the three bromophenylthiourea isomers is not extensively available in a single comparative study. However, based on research on related thiourea derivatives, the position of the bromo-substituent on the phenyl ring is expected to significantly influence the biological profile. The following tables summarize the available or inferred information based on structurally similar compounds.

Table 1: Comparative Anticancer Activity of Bromophenylthiourea Isomers (Hypothetical Data Based on Related Compounds)

IsomerCancer Cell LineIC50 (µM)Reference Compound/Study Insight
ortho-BromophenylthioureaMCF-7 (Breast)Data not availableStudies on other ortho-substituted phenylthioureas show variable activity.
meta-BromophenylthioureaVariousNot explicitly statedAnalogs like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown some anticancer activity, suggesting the potential of the 3-bromophenyl moiety.
para-BromophenylthioureaVariousData not availableThe para position is common in many biologically active thiourea derivatives, often contributing to enhanced activity.

Table 2: Comparative Antimicrobial Activity of Bromophenylthiourea Isomers

IsomerMicrobial StrainMIC (µg/mL)Reference/Study Insight
ortho-BromophenylthioureaData not availableData not availablePositional isomerism is known to affect antimicrobial potency.
meta-BromophenylthioureaData not availableData not available
para-BromophenylthioureaStaphylococcus aureus32A study on N'- (4-bromophenyl)-thiourea derivatives reported this MIC value, indicating the potential of the para-isomer.[1]

Table 3: Comparative Enzyme Inhibitory Activity of Bromophenylthiourea Isomers (Hypothetical Data Based on Related Compounds)

IsomerTarget EnzymeIC50 (µM)Reference Compound/Study Insight
ortho-BromophenylthioureaData not availableData not availableThe steric hindrance from the ortho-substituent can influence binding to the enzyme's active site.
meta-BromophenylthioureaData not availableData not available
para-BromophenylthioureaData not availableData not availableThe electronic effects of the para-bromo substituent could modulate the inhibitory potential.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key biological assays relevant to the evaluation of bromophenylthiourea isomers.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenylthiourea isomers (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the bromophenylthiourea isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Logical Relationship of Isomer Activity

The following diagram illustrates the logical relationship between the isomeric forms of bromophenylthiourea and their potential biological activities. The position of the bromine atom is a key determinant influencing the physicochemical properties and, consequently, the therapeutic effects.

G cluster_isomers Bromophenylthiourea Isomers cluster_activities Biological Activities Ortho ortho-Isomer Anticancer Anticancer Ortho->Anticancer Influences Cytotoxicity Antimicrobial Antimicrobial Ortho->Antimicrobial Affects Potency Enzyme_Inhibition Enzyme Inhibition Ortho->Enzyme_Inhibition Modulates Binding Meta meta-Isomer Meta->Anticancer Meta->Antimicrobial Meta->Enzyme_Inhibition Para para-Isomer Para->Anticancer Para->Antimicrobial Para->Enzyme_Inhibition

Caption: Positional isomerism influences biological activity.

Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the initial biological screening of the bromophenylthiourea isomers.

G Start Synthesis of Bromophenylthiourea Isomers Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Screening Primary Biological Screening Characterization->Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition Assays Screening->Enzyme_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Workflow for screening bromophenylthiourea isomers.

Signaling Pathway: Hypothetical Mechanism of Anticancer Action

Thiourea derivatives have been reported to induce apoptosis in cancer cells. This diagram illustrates a hypothetical signaling pathway that could be involved.

G Drug Bromophenylthiourea Isomer Cell Cancer Cell Drug->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway.

References

Validating the Anticancer Mechanism of 1-(2-Bromophenyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, thiourea derivatives have emerged as a promising class of compounds with diverse mechanisms of action.[1] This guide provides a comparative framework for validating the anticancer mechanism of a specific derivative, 1-(2-Bromophenyl)-2-thiourea. By juxtaposing its potential mechanisms with those of other relevant thiourea compounds and established chemotherapeutic agents, researchers can effectively design and interpret experiments. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Thiourea Derivatives

The anticancer potential of thiourea derivatives is often quantified by their half-maximal inhibitory concentration (IC50) across various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of several thiourea derivatives, providing a benchmark for evaluating the efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2Doxorubicin-
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines2.2 - 5.5--
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74Doxorubicin7.46
N¹,N³-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0Doxorubicin4.56
3,4-dichloro-phenyl substituted thiourea (Compound 2)SW480 (Colon)1.5 - 8.9Cisplatin>10
4-CF₃-phenyl substituted thiourea (Compound 8)SW620 (Colon)1.5 - 8.9Cisplatin>10

Table 1: Comparative IC50 Values of Various Thiourea Derivatives. This table presents the IC50 values for different thiourea compounds against several cancer cell lines, with Doxorubicin and Cisplatin as reference drugs.[2][3][4]

Core Anticancer Mechanisms of Thiourea Derivatives

Research indicates that thiourea derivatives exert their anticancer effects through several key mechanisms, primarily induction of apoptosis and cell cycle arrest.[4][5] They also target various signaling pathways crucial for cancer cell survival and proliferation.[2][6][7]

Induction of Apoptosis

A primary mechanism of action for many anticancer agents, including thiourea derivatives, is the induction of apoptosis, or programmed cell death.[3][4] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Thiourea Derivative Thiourea Derivative Thiourea Derivative->Mitochondria Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Figure 1: Apoptosis Induction Pathways. Thiourea derivatives can induce apoptosis through intrinsic and extrinsic pathways.

Cell Cycle Arrest

Thiourea derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, thereby preventing cell division.[5][8][9]

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Thiourea Derivative Thiourea Derivative Arrest Arrest Thiourea Derivative->Arrest Arrest->G1 G1 Arrest Arrest->S S Arrest Arrest->G2 G2/M Arrest

Figure 2: Cell Cycle Arrest Points. Thiourea derivatives can cause cell cycle arrest at G1, S, or G2/M phases.

Experimental Protocols for Mechanism Validation

To validate the anticancer mechanism of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[4]

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8][10]

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability (MTT) Cell Viability (MTT) Compound Treatment->Cell Viability (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Compound Treatment->Protein Analysis (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability (MTT)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Protein Analysis (Western Blot)->Data Analysis & Interpretation

References

A Comparative Analysis of Thiourea and Urea Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urea and thiourea moieties are considered "privileged structures" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their unique physicochemical properties and ability to form critical hydrogen bond interactions with biological targets. While structurally similar—differing only by the substitution of a sulfur atom for an oxygen atom—this seemingly minor change imparts distinct characteristics that significantly influence their biological activity, metabolic stability, and overall suitability as drug candidates. This guide provides a comparative analysis of thiourea and urea derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.

Physicochemical and Biological Activity Profile

The replacement of the carbonyl oxygen in urea with a larger, more polarizable sulfur atom in thiourea leads to notable differences in their physicochemical properties. Thiourea derivatives generally exhibit greater lipophilicity and different hydrogen bonding capabilities compared to their urea counterparts. These differences can translate into altered solubility, membrane permeability, and metabolic stability.

In terms of biological activity, both scaffolds have yielded potent inhibitors against a wide array of targets, including kinases, enzymes, and receptors. Several studies have directly compared analogs, revealing that in certain contexts, thiourea derivatives exhibit superior potency. For instance, some research has indicated that thiourea derivatives can be more effective anticancer agents than their urea analogs.[1]

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for analogous pairs of urea and thiourea derivatives against various cancer cell lines, illustrating the impact of the scaffold on cytotoxic activity. In several instances, the thiourea derivative displays greater potency.

Compound PairTarget / Cell LineUrea Derivative IC50 (µM)Thiourea Derivative IC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)A549 (Lung Cancer)22.80.2[1]
1-aryl-3-(pyridin-2-yl) seriesMCF-7 (Breast Cancer)Less Active1.3[1]
1-aryl-3-(pyridin-2-yl) seriesSkBR3 (Breast Cancer)Less Active0.7[1]
Adamantane-indole derivativesH460, HepG2, MCF-7Generally More ActiveGenerally Less Active[2]
Comparative Enzyme Inhibition

Both urea and thiourea derivatives are prominent as enzyme inhibitors, particularly in the realm of protein kinases, which are crucial targets in oncology. The urea and thiourea moieties can act as hydrogen bond donors and acceptors, effectively anchoring the inhibitor to the enzyme's active site.

Compound ClassTarget EnzymeUrea Derivative InhibitionThiourea Derivative InhibitionReference
N,N'-disubstituted derivativesNitric Oxide Synthase (nNOS)Lower InhibitionHigher Inhibition[3]
N,N'-disubstituted derivativesNitric Oxide Synthase (iNOS)Lower InhibitionHigher Inhibition[3]
EGFR Kinase InhibitorsEGFR KinaseLower IC50 valuesHigher IC50 values[1]

Key Signaling Pathway: The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Both urea and thiourea derivatives have been successfully developed as inhibitors of key kinases within this pathway, such as B-Raf and K-Ras.[4][5][6]

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Transcription Urea_Inhibitor Urea Derivatives (e.g., Sorafenib) Urea_Inhibitor->RAF Inhibits Thiourea_Inhibitor Thiourea Derivatives (e.g., TKR15) Thiourea_Inhibitor->RAS Inhibits Interaction with Effectors

Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery. Below are representative protocols for the synthesis of N,N'-disubstituted thiourea and urea derivatives, and a common assay for evaluating their cytotoxic effects.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol describes a general and efficient method for synthesizing N,N'-disubstituted thioureas from an isothiocyanate and a primary amine.[7]

Materials:

  • Isothiocyanate (e.g., (1-Isothiocyanatoethyl)benzene) (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.0-1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for solvent removal (rotary evaporator)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the isothiocyanate (1.0 eq) in the chosen anhydrous solvent to a concentration of approximately 0.1-0.5 M.

  • Addition of Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0-1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. These reactions are often complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N'-disubstituted thiourea.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Synthesis of N,N'-Disubstituted Urea Derivatives

This protocol outlines a common method for synthesizing N,N'-disubstituted ureas by reacting an isocyanate with a primary or secondary amine.

Materials:

  • Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.0 eq)

  • Amine (primary or secondary, e.g., trans-4-aminocyclohexanol) (1.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for solvent removal (rotary evaporator)

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Addition of Isocyanate: Add the isocyanate (1.0 eq) to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and may be complete in 1 to 24 hours. Monitor by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude urea can be purified by recrystallization from a suitable solvent or by column chromatography.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds (thiourea/urea derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a dose-response curve fitting model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiourea and urea derivatives as potential anticancer agents.

Experimental_Workflow Start Start: Identify Target Design Design Urea & Thiourea Analog Library Start->Design Synthesis Chemical Synthesis Design->Synthesis Urea_Synth Urea Synthesis: Amine + Isocyanate Synthesis->Urea_Synth Thiourea_Synth Thiourea Synthesis: Amine + Isothiocyanate Synthesis->Thiourea_Synth Purification Purification & Characterization (NMR, MS, HPLC) Urea_Synth->Purification Thiourea_Synth->Purification Screening Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Screening->Cytotoxicity Enzyme_Assay Enzyme/Kinase Assay Screening->Enzyme_Assay Data_Analysis Data Analysis: Determine IC50 Values Cytotoxicity->Data_Analysis Enzyme_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Redesign End End: Preclinical Candidate Lead_Opt->End

Workflow for synthesis and evaluation of derivatives.

Logical Relationship: Structure vs. Activity

The decision to use a urea or thiourea scaffold is a critical step in lead optimization. The choice is often guided by the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate.

Logical_Relationship Lead_Compound Lead Compound SAR_Goal SAR Goal: Improve Potency, Selectivity, or PK Properties Lead_Compound->SAR_Goal Urea_Scaffold Urea Scaffold (R-NH-CO-NH-R') SAR_Goal->Urea_Scaffold Consider Thiourea_Scaffold Thiourea Scaffold (R-NH-CS-NH-R') SAR_Goal->Thiourea_Scaffold Consider Urea_Props Properties: - Strong H-bond acceptor (O) - Generally more polar - Potentially higher solubility Urea_Scaffold->Urea_Props Thiourea_Props Properties: - Weaker H-bond acceptor (S) - More lipophilic - Can act as metal chelator Thiourea_Scaffold->Thiourea_Props Urea_Outcome Outcome: Improved binding to targets with specific H-bond donors Urea_Props->Urea_Outcome Thiourea_Outcome Outcome: Enhanced membrane permeability, altered metabolic stability, unique target interactions Thiourea_Props->Thiourea_Outcome

Decision-making logic for scaffold selection.

References

Confirming the Structure of 1-(2-Bromophenyl)-2-thiourea: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the chemical structure of 1-(2-Bromophenyl)-2-thiourea. By comparing expected spectral characteristics with experimental data from related compounds, we provide a framework for the structural elucidation of this and similar thiourea derivatives.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

Structural_Elucidation_Workflow Workflow for Spectroscopic Structure Confirmation A Hypothesized Structure: This compound B FT-IR Spectroscopy A->B C ¹H NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D E Mass Spectrometry A->E F Analysis of Functional Groups (N-H, C=S, C-Br, Aromatic C-H) B->F G Analysis of Proton Environment (Chemical Shift, Integration, Splitting) C->G H Analysis of Carbon Skeleton (Chemical Shift) D->H I Determination of Molecular Weight and Fragmentation Pattern E->I J Data Comparison and Integration F->J G->J H->J I->J K Structure Confirmed J->K

Caption: Logical workflow for the confirmation of this compound structure using spectroscopic methods.

Spectroscopic Data Comparison

The confirmation of the structure of this compound, with the molecular formula C₇H₇BrN₂S and a molecular weight of 231.11 g/mol , relies on the careful analysis of data from various spectroscopic techniques.[1][2] Below, we compare the expected spectral data for the proposed structure with data from analogous compounds.

Table 1: FT-IR Spectroscopic Data
Functional Group Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for Thiourea Derivatives
N-H Stretch3400-3100 (multiple bands)3371, 3260, 3156 (Thiourea)[3]
Aromatic C-H Stretch3100-3000~3027 (Aryl thiourea derivative)[4]
C=S Stretch (Thioamide)1250-1020~1585 (asymmetric), ~1449 (symmetric) (Thiourea)[3]
C-N Stretch1400-1200Not explicitly reported, but expected in this region.
Aromatic C=C Stretch1600-14501578, 1513, 1441 (Aryl thiourea derivative)[4]
C-Br Stretch700-500Not explicitly reported, but expected in this region.
Table 2: ¹H NMR Spectroscopic Data
Proton Type Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Phenylthiourea
Aromatic Protons (C₆H₄)7.0 - 8.0 (complex multiplet)7.1 - 7.6 (multiplet)
N-H (Thiourea)8.0 - 10.0 (broad singlets)Not explicitly reported, but expected in this region.
Table 3: ¹³C NMR Spectroscopic Data
Carbon Type Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for N-(4-Bromophenyl)thiourea
C=S (Thiourea)~180Not explicitly reported, but expected in this region.
Aromatic C-Br110-120Not explicitly reported, but expected in this region.
Aromatic Carbons120-140122.0, 132.3, 137.9
Table 4: Mass Spectrometry Data
Parameter Expected Value for this compound Reported Value for N-(2-Bromophenyl)thiourea
Molecular Ion [M]⁺m/z = 230/232 (due to ⁷⁹Br/⁸¹Br isotopes)Mr = 231.12[2][5]
Key FragmentationLoss of NH₂, CS, BrNot explicitly detailed, but would involve fragmentation of the thiourea and bromophenyl moieties.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum RXI spectrometer or equivalent.

  • Sample Preparation: The solid sample of this compound is mixed with dry potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

  • Analysis: The chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to deduce the connectivity of atoms in the molecule.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced directly into the ion source.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

  • Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides additional information about the structure of the molecule. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (approximately 1:1 ratio for M and M+2).

References

Cross-Validation of 1-(2-Bromophenyl)-2-thiourea Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biological activity of 1-(2-Bromophenyl)-2-thiourea and its analogues, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct quantitative bioactivity data for this compound is not extensively available in the reviewed literature, a comparative analysis of its closely related derivatives and structural analogues provides significant insights into its potential therapeutic activities. This guide summarizes the known bioactivities of bromophenyl thiourea-containing compounds and other relevant thiourea derivatives, offering a cross-validation of their potential efficacy.

Comparative Bioactivity of Thiourea Derivatives

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The bioactivity is often influenced by the nature and position of substituents on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of various substituted phenylthiourea derivatives. The data presented below compares the cytotoxic activity of thiourea derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5 ± 0.72Cisplatin> 20
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (primary colon cancer)8.9 ± 1.12Cisplatin> 20
1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)7.6 ± 1.75Cisplatin> 20
1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)5.8 ± 0.76Cisplatin> 20
1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3 (prostate cancer)6.9 ± 1.64Cisplatin11.5 ± 1.48
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (breast cancer)0.12 ± 0.014Hydroxyurea4.58 ± 0.019
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (breast cancer)1.08 ± 0.013Hydroxyurea4.58 ± 0.019

Table 1: Comparative anticancer activity (IC50 in µM) of selected thiourea derivatives against various cancer cell lines.[1][2]

The data indicates that di-halogenated and trifluoromethyl-substituted phenylthiourea derivatives exhibit significant cytotoxicity against colon and prostate cancer cell lines, in some cases surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[1] The presence of electron-withdrawing groups on the phenyl ring appears to contribute to the anticancer activity.[3]

Antibacterial Activity

Thiourea derivatives have also been investigated for their antibacterial properties. While specific minimum inhibitory concentration (MIC) data for this compound was not found, a derivative incorporating this moiety has shown activity against Staphylococcus aureus.

Compound/DerivativeBacterial StrainMethodResultReference Compound
2-(((3-((2-bromophenyl)diazenyl)-4-hydroxyphenyl)carbamothioyl)carbamoyl)phenyl acetateStaphylococcus aureusAgar Disk Diffusion10 mm inhibition zoneAmpicillin (10 mm)
Thiourea Derivative (TD4)Staphylococcus aureus (MRSA)Broth MicrodilutionMIC: 2 µg/mLOxacillin (>256 µg/mL)
Thiourea Derivative (TD4)Enterococcus faecalisBroth MicrodilutionMIC: 16 µg/mL-

Table 2: Antibacterial activity of selected thiourea derivatives.[4][5]

The derivative of this compound showed antibacterial activity comparable to ampicillin in the disk diffusion assay.[4] Furthermore, other thiourea derivatives, such as TD4, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Structure-activity relationship studies suggest that halogen substitution on the phenyl ring can enhance antibacterial efficacy.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thiourea derivative bioactivity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[5][7]

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[2][8]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, T47D) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of thiourea derivatives are attributed to their interaction with various cellular targets and modulation of signaling pathways.

Inhibition of Tyrosyl-tRNA Synthetase

One of the proposed mechanisms for the antibacterial activity of phenylthiourea derivatives is the inhibition of tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in bacterial protein synthesis.[4][9] Inhibition of TyrRS leads to the cessation of protein production and ultimately bacterial cell death.

Tyrosyl_tRNA_Synthetase_Inhibition cluster_bacterium Bacterial Cell Thiourea_Derivative 1-(2-Bromophenyl) -2-thiourea Derivative TyrRS Tyrosyl-tRNA Synthetase Thiourea_Derivative->TyrRS Inhibition Charged_tRNA Tyrosyl-tRNA(Tyr) TyrRS->Charged_tRNA Aminoacylation Tyrosine Tyrosine Tyrosine->TyrRS tRNA_Tyr tRNA(Tyr) tRNA_Tyr->TyrRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Caption: Inhibition of bacterial tyrosyl-tRNA synthetase by a thiourea derivative.

Induction of Apoptosis in Cancer Cells

In the context of anticancer activity, substituted thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This can occur through various signaling pathways, often involving the modulation of pro- and anti-apoptotic proteins.

Apoptosis_Induction cluster_cancer_cell Cancer Cell Thiourea_Derivative Substituted Thiourea Derivative Cellular_Stress Cellular Stress Induction Thiourea_Derivative->Cellular_Stress Apoptotic_Signal Pro-Apoptotic Signaling Cellular_Stress->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General pathway for apoptosis induction in cancer cells by thiourea derivatives.

References

A Comparative Guide to the Synthesis Efficiency of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives are a cornerstone in medicinal chemistry and material science, exhibiting a wide array of biological activities and applications. The efficiency of synthesizing these valuable compounds is a critical factor in research and development, influencing both the pace of discovery and the economic viability of production. This guide provides an objective comparison of common synthetic routes to thiourea derivatives, supported by experimental data to inform methodological choices.

Comparative Analysis of Synthesis Efficiency

The selection of a synthetic strategy for thiourea derivatives is often a trade-off between yield, reaction time, substrate scope, and the environmental impact of the reagents and conditions. Below is a summary of quantitative data for several prevalent methods, offering a clear comparison of their efficiencies.

Synthesis MethodStarting MaterialsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
From Isothiocyanates and Amines Isothiocyanates, Primary/Secondary AminesMinutes to a few hoursRoom Temperature>90High yields, mild conditions, broad substrate scope.[1]Toxicity and availability of isothiocyanates can be a limiting factor.[1]
From Primary Amines and Carbon Disulfide (in Water) Primary Amines, Carbon Disulfide3 - 12 hoursRoom Temperature to Reflux40 - 93Green solvent (water), simple workup.[2]Primarily for symmetrical thioureas, can have moderate yields.
One-Pot Synthesis (Amines, CS₂, Oxidant in Water) Amines, Carbon Disulfide, Oxidant (e.g., H₂O₂)Short reaction timesMild conditionsHighOperational simplicity, high purity, absence of dangerous by-products.[3]Requires careful control of the oxidant addition.
From Urea and Lawesson's Reagent Urea, Lawesson's Reagent~3.5 hours75 °C~62One-step synthesis from a common starting material.[1][4]Lawesson's reagent can be expensive and produces sulfur-containing byproducts.[1]
Microwave-Assisted Synthesis Varies (e.g., Amines, Isothiocyanates)10 - 30 minutesElevated57 - 93Significantly reduced reaction times, often higher yields.[5][6]Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates and Amines

This method is one of the most efficient and versatile routes to unsymmetrical thioureas.

Materials:

  • Isothiocyanate (1.0 eq)

  • Primary or secondary amine (1.0-1.1 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the isothiocyanate in a suitable solvent to a concentration of approximately 0.1-0.5 M.

  • To the stirred solution, add the amine dropwise at room temperature.

  • The reaction is typically exothermic and proceeds to completion within a few minutes to a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product is often pure, but can be further purified by recrystallization or column chromatography if necessary.[7]

Synthesis of Symmetrical Thioureas from Primary Amines and Carbon Disulfide in Water

This protocol offers a greener approach to the synthesis of symmetrical thioureas.

Materials:

  • Aliphatic primary amine (2 eq)

  • Carbon disulfide (1 eq)

  • Water

Procedure:

  • In a round-bottom flask, add the aliphatic primary amine to water.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • The symmetrical thiourea derivative will precipitate from the aqueous solution.

  • Collect the solid product by filtration, wash with water, and dry.[1]

One-Pot Synthesis of Thioureas from Amines, Carbon Disulfide, and an Oxidant in Water

This method provides a facile and efficient route for both symmetrical and asymmetrical thioureas.

Materials:

  • Amine(s)

  • Carbon disulfide

  • Oxidant (e.g., Hydrogen peroxide)

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, the amine is dissolved in water.

  • Carbon disulfide is added dropwise while maintaining the temperature.

  • An oxidant, such as hydrogen peroxide, is then added to the reaction mixture.

  • The reaction is stirred for a specified time at a controlled temperature.

  • The product is then isolated, often by filtration, and purified as needed.[3]

Synthesis of Thiourea from Urea and Lawesson's Reagent

This one-step method utilizes a common laboratory reagent to convert urea to thiourea.

Materials:

  • Urea (2 eq)

  • Lawesson's Reagent (1 eq)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve urea in an anhydrous solvent.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to 75 °C and stir for approximately 3.5 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.[1]

Microwave-Assisted Synthesis of Thiourea Derivatives

Microwave irradiation can dramatically reduce reaction times and improve yields for various thiourea syntheses.

Materials:

  • Starting materials as per the chosen conventional method (e.g., isothiocyanate and amine).

  • Microwave-safe reaction vessel.

  • Solvent suitable for microwave synthesis (e.g., ethanol).

Procedure:

  • Combine the reactants in a microwave-safe vessel with a suitable solvent.

  • Place the vessel in the microwave reactor and irradiate at a set temperature and power for a short duration (typically 10-30 minutes).

  • After the reaction is complete, cool the vessel and isolate the product.

  • Purification can be performed by recrystallization or chromatography.[5][6]

Visualizing the Synthetic Workflow

To aid in understanding the general laboratory process for thiourea synthesis, the following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for the synthesis of thiourea derivatives.

The following diagram illustrates the signaling pathway of the common reaction between an isothiocyanate and an amine to form a thiourea derivative.

G Mechanism of Thiourea Formation Isothiocyanate R-N=C=S (Isothiocyanate) Intermediate [R-N⁻-C(=S)-N⁺H₂R'] (Zwitterionic Intermediate) Isothiocyanate->Intermediate Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Intermediate Thiourea R-NH-C(=S)-NH-R' (Thiourea) Intermediate->Thiourea Proton Transfer

Caption: Reaction mechanism for the formation of N,N'-disubstituted thiourea.

References

A Comparative Guide to In Vitro and In Vivo Studies of 1-(2-Bromophenyl)-2-thiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the typical in vitro and in vivo studies conducted on thiourea derivatives, with a focus on 1-(2-Bromophenyl)-2-thiourea. Due to a lack of specific published data for this compound, this document outlines the common experimental frameworks and presents illustrative data from closely related thiourea compounds to offer a valuable comparative perspective for researchers in drug discovery and development.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][2] The inclusion of a halogenated phenyl ring, such as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the performance of such compounds in both controlled in vitro settings and complex in vivo systems is crucial for the evaluation of their therapeutic potential.

This guide will detail the standard experimental protocols for assessing cytotoxicity in vitro and acute toxicity in vivo, present the data in a comparative format, and visualize the experimental workflows.

I. In Vitro Studies: Cytotoxicity Assessment

In vitro studies are fundamental for the initial screening of the biological activity of a new compound. Cytotoxicity assays are commonly employed to determine the concentration at which a substance produces a toxic effect on cultured cells.

Data Presentation: In Vitro Cytotoxicity of Thiourea Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Carcinoma)MTT0.2[1]
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast Cancer)MTT2.6[1]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeMCF-7 (Breast Cancer)Not Specified1.3[1]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeSkBR3 (Breast Cancer)Not Specified0.7[1]
1-(3-chlorophenyl)-3-cyclohexylthioureaNot SpecifiedCholinesterase Inhibition50 µg/mL (AChE), 60 µg/mL (BChE)[3]

Note: The data presented above is for illustrative purposes to show typical results for thiourea derivatives and is not specific to this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for another 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: In Vitro Cytotoxicity Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_compound Add this compound cell_seeding->add_compound incubation_24h Incubate for 24-72h add_compound->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add solubilization solution incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

II. In Vivo Studies: Acute Oral Toxicity Assessment

In vivo studies in animal models are essential to evaluate the systemic effects, toxicity, and pharmacokinetic profile of a compound. The acute oral toxicity study is a common first step to determine the potential hazards of a substance after a single dose.

Data Presentation: In Vivo Acute Oral Toxicity of Thiourea Derivatives

Specific in vivo toxicity data for this compound is not available in the public domain. The table below presents predicted LD50 values for representative thiourea derivatives to illustrate the type of data obtained from such studies. The LD50 is the lethal dose for 50% of the test animals.

Compound/DerivativeAnimal ModelRoutePredicted LD50 (mg/kg)Reference
Thiourea Derivative 2Not SpecifiedOral1700[6]
Thiourea Derivative 3Not SpecifiedOral1400[6]

Note: The data presented are predicted values for other thiourea derivatives and are for illustrative purposes only.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a small number of animals.[7][8][9]

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This continues until the reversal criteria are met.

Procedure:

  • Animal Selection and Acclimatization: Use a single sex of a standard rodent strain (e.g., female Wistar rats).[8] Acclimatize the animals to laboratory conditions for at least 5 days.[7]

  • Fasting: Fast the animals overnight (withholding food but not water) before dosing.[9]

  • Dose Administration: Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on any available information about the substance's toxicity.

  • Observation: Observe the animal closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, morbidity, and mortality.[8]

  • Sequential Dosing: Based on the outcome of the first animal, the dose for the next animal is adjusted up or down by a constant factor.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy on all animals to identify any pathological changes.

  • Data Analysis: Use the pattern of outcomes to calculate the estimated LD50 and its confidence intervals using appropriate statistical software.

Visualization: In Vivo Acute Oral Toxicity Workflow

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Endpoint animal_selection Select and acclimatize rodents fasting Fast animals overnight animal_selection->fasting dose_admin Administer single oral dose fasting->dose_admin observe_14d Observe for 14 days dose_admin->observe_14d record_signs Record clinical signs and mortality observe_14d->record_signs necropsy Perform gross necropsy record_signs->necropsy calculate_ld50 Calculate LD50 record_signs->calculate_ld50

Caption: Workflow for determining the in vivo acute oral toxicity of a compound.

III. Comparison and Conclusion

The systematic evaluation of new chemical entities like this compound involves a tiered approach, starting with in vitro assays to establish baseline activity and toxicity, followed by in vivo studies to understand the compound's behavior in a whole organism.

  • In vitro studies offer a rapid and cost-effective method for high-throughput screening of compounds, providing valuable information on cellular mechanisms of action and potential toxicity. However, they lack the complexity of a whole biological system.

  • In vivo studies , while more complex and resource-intensive, are indispensable for evaluating the systemic effects, metabolism, and overall safety profile of a compound, which are critical for its potential translation into a therapeutic agent.

While specific experimental data for this compound is not extensively available in the public literature, the methodologies and representative data for related thiourea derivatives presented in this guide provide a robust framework for researchers to design and interpret their own studies. Further research is warranted to elucidate the specific in vitro and in vivo profile of this compound to fully understand its therapeutic potential.

References

Structure-Activity Relationship of N-(2-Bromophenyl)thiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Bromophenyl)thiourea analogs and related derivatives. The information is compiled from various studies, highlighting the impact of structural modifications on their biological activities, including antimicrobial and anticancer effects. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Quantitative Biological Activity Data

The biological activity of N-(2-Bromophenyl)thiourea analogs and related compounds varies significantly with substitutions on the phenyl rings and the thiourea moiety. The following tables summarize the quantitative data from different studies.

Table 1: Antimicrobial Activity of N-Benzoyl-N'-phenylthiourea Analogs
Compound IDR1R2Test OrganismMIC (µg/mL)Reference
5g 2-(4-chlorophenoxymethyl)2,6-dichlorophenylS. aureus32[1]
E. coli>1024[1]
S. enteritidis512[1]
P. aeruginosa1024[1]
C. albicans32[1]
5h 2-(4-chlorophenoxymethyl)4-bromophenyl S. aureus32[1]
E. coli512[1]
S. enteritidis512[1]
P. aeruginosa1024[1]
C. albicans64[1]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Anticancer Activity of Benzothiazole Thiourea Derivatives
Compound IDRCancer Cell LineIC50 (µM)Reference
23a HHeLa>200[2]
23b 6-NO2HeLa14.8[2]
23c 6-ClHeLa15.0[2]
23d 6-CH3HeLa3.90[2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N-Aroyl-N'-arylthiourea Derivatives[1]

A solution of 2-(4-chlorophenoxymethyl)benzoyl chloride (1 mmol) in anhydrous acetone (10 mL) was added dropwise to a suspension of ammonium thiocyanate (1.2 mmol) in anhydrous acetone (10 mL). The mixture was refluxed for one hour. After cooling to room temperature, a solution of the appropriate aromatic amine (e.g., 4-bromoaniline) (1 mmol) in anhydrous acetone (10 mL) was added. The reaction mixture was then refluxed for an additional three hours. The resulting precipitate was filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.

Antimicrobial Susceptibility Testing (Microdilution Method)[1]

The in vitro antimicrobial activity was determined using a serial twofold dilution method in 96-well microtiter plates. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Bacterial strains were cultured overnight at 37°C in Mueller-Hinton broth, and fungal strains were cultured in Sabouraud dextrose broth. The microbial suspensions were diluted to a final concentration of 10^5 CFU/mL. The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible microbial growth.

MTT Assay for Anticancer Activity[2]

Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizations

General Synthesis of N,N'-Disubstituted Thiourea Analogs

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Aryl/Alkyl Isothiocyanate (R-N=C=S) P Nucleophilic Addition A->P B Primary or Secondary Amine (R'-NHR'') B->P C N,N'-Disubstituted Thiourea (R-NH-C(S)-NR'R'') P->C

Caption: General reaction scheme for the synthesis of N,N'-disubstituted thiourea derivatives.

Proposed Mechanism of Enzyme Inhibition by Thiourea Derivatives

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Enzyme Enzyme (e.g., Tyrosinase) Metal Metal Ion Cofactor (e.g., Cu2+) Inhibition Chelation & Inhibition of Enzyme Activity Metal->Inhibition Thiourea Thiourea Derivative (-NH-C(S)-NH-) Thiourea->Inhibition Sulfur atom chelates metal ion Inhibition->Enzyme Inactivates

Caption: Proposed mechanism of enzyme inhibition by thiourea derivatives via metal ion chelation.

Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be observed for N-phenylthiourea analogs:

  • Antimicrobial Activity : The presence and position of halogen substituents on the N-phenyl ring significantly influence antimicrobial activity. For instance, in the N-benzoyl-N'-phenylthiourea series, a 4-bromophenyl substituent (compound 5h ) showed broad-spectrum activity against several bacterial and fungal strains[1]. The nature of the substituent on the other nitrogen also plays a crucial role, with bulky groups like 2-(4-chlorophenoxymethyl)benzoyl contributing to the overall activity profile.

  • Anticancer Activity : In the context of benzothiazole thiourea derivatives, electron-withdrawing groups (e.g., -NO2, -Cl) and electron-donating groups (e.g., -CH3) at the 6-position of the benzothiazole ring were shown to modulate the cytotoxic activity against HeLa cells[2]. A methyl group at this position (compound 23d ) resulted in the most potent activity in the tested series, suggesting that both electronic and steric factors are important for anticancer efficacy.

  • General Trends : The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore. The sulfur atom often acts as a hydrogen bond acceptor and can chelate metal ions in enzyme active sites, leading to inhibition[3]. The N-H protons can act as hydrogen bond donors. The lipophilicity, electronic properties, and steric bulk of the substituents on both nitrogen atoms are key determinants of the biological activity of these compounds. Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the rational design of more potent N-(2-Bromophenyl)thiourea analogs.

References

Benchmarking 1-(2-Bromophenyl)-2-thiourea Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(2-Bromophenyl)-2-thiourea's potential as an enzyme inhibitor, benchmarked against established inhibitors. Due to the limited publicly available data on the specific enzyme inhibitory activity of this compound, this guide utilizes data from closely related thiourea derivatives to provide a representative comparison, primarily focusing on urease and carbonic anhydrase inhibition, common targets for this class of compounds.

Executive Summary

Thiourea derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including the inhibition of various enzymes. These activities make them promising candidates for drug discovery and development. This guide focuses on the potential of this compound as an enzyme inhibitor by comparing its anticipated performance with known inhibitors of urease and carbonic anhydrase. While direct inhibitory data for this compound is scarce in the reviewed literature, analysis of structurally similar compounds allows for an informed projection of its potential efficacy.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various thiourea derivatives against urease and carbonic anhydrase, alongside standard inhibitors for these enzymes. This data is compiled from various research publications and serves as a benchmark for evaluating the potential of this compound.

Table 1: Urease Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1-(4-Chlorophenyl)-3-palmitoylthioureaJack Bean UreaseLow micromolarThiourea (Standard)22.01 - 23.2
Tryptamine Thiourea DerivativesUrease11.4 - 24.2Thiourea (Standard)21.2
Bis-Acyl-Thiourea DerivativesUrease1.55 - 1.69Thiourea (Standard)0.97
This compoundUrease (Projected)Data Not Available

Table 2: Carbonic Anhydrase Inhibition Data

CompoundTarget EnzymeKᵢ (µM)Reference CompoundKᵢ (µM)
Chiral Thiourea DerivativeshCA I3.4 - 73.6Acetazolamide (Standard)Not specified as Kᵢ
Chiral Thiourea DerivativeshCA II8.7 - 144.2Acetazolamide (Standard)Not specified as Kᵢ
Sulfonamide-substituted ThioureashCA II0.18 (IC50)Acetazolamide (Standard)-
Sulfonamide-substituted ThioureashCA IX0.17 (IC50)Acetazolamide (Standard)-
Sulfonamide-substituted ThioureashCA XII0.58 (IC50)Acetazolamide (Standard)-
This compoundCarbonic Anhydrase (Projected)Data Not Available

Note: The inhibitory activity of this compound is projected based on the general activity of the thiourea scaffold. Experimental validation is required.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of enzyme inhibitors. Below are generalized protocols for urease and carbonic anhydrase inhibition assays, which can be adapted for screening this compound.

Urease Inhibition Assay (Berthelot Method)

This spectrophotometric assay quantifies ammonia production from the enzymatic cleavage of urea.

  • Preparation of Reagents:

    • Phosphate buffer (100 mM, pH 7.4)

    • Urease enzyme solution (from Jack Bean, specific activity to be determined)

    • Urea solution (100 mM)

    • Phenol-nitroprusside reagent

    • Alkaline hypochlorite solution

    • Test compound (this compound) and standard inhibitor (e.g., Thiourea) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution.

    • After a further 10-minute incubation at 37°C, measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Preparation of Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Carbonic anhydrase (e.g., human carbonic anhydrase II) solution.

    • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile.

    • Test compound (this compound) and standard inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 120 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the carbonic anhydrase solution and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA solution.

    • Monitor the formation of p-nitrophenolate by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 or Kᵢ value by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate the generalized workflow for enzyme inhibition screening and a conceptual signaling pathway for urease inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) mix_reagents Mix Reagents in 96-well Plate prep_inhibitor->mix_reagents prep_enzyme Prepare Enzyme Solution (e.g., Urease) prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution (e.g., Urea) prep_substrate->mix_reagents incubation Incubation mix_reagents->incubation read_plate Measure Activity (Spectrophotometry) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Generalized workflow for in vitro enzyme inhibition screening.

Urease_Inhibition_Pathway Urea Urea Urease Urease (Enzyme) Urea->Urease Substrate Binding Ammonia Ammonia + CO2 Urease->Ammonia Catalysis Inhibitor This compound (Inhibitor) Inhibitor->Urease Inhibition

Caption: Conceptual pathway of urease inhibition by this compound.

Comparative Guide to the Biological Target Validation of 1-(2-Bromophenyl)-2-thiourea and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of thiourea derivatives, with a focus on 1-(2-Bromophenyl)-2-thiourea and its analogs. It includes supporting experimental data from various studies to aid in the validation of their biological targets.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antibacterial, antifungal, and enzyme inhibitory properties. The thiourea scaffold, characterized by the N-C(S)-N core, allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies and target specificities. This guide will delve into the biological target validation studies of these compounds, providing a comparative analysis of their performance and detailed experimental methodologies.

Comparison of Biological Activities

While specific biological target validation studies for this compound are not extensively documented in publicly available literature, the activities of closely related thiourea derivatives provide valuable insights into its potential therapeutic applications. The primary areas where thiourea derivatives have shown significant promise are in anticancer and antitubercular research.

Anticancer Activity

Numerous thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Various Thiourea Derivatives

Compound/AlternativeCell LineIC50 (µM)Biological Target/MechanismReference
Optically active thiourea (IVe)EAC10-24DNA damaging activity[1]
Optically active thiourea (IVf)EAC10-24DNA damaging activity[1]
Optically active thiourea (IVh)EAC10-24DNA damaging activity[1]
Thiazole based thiourea (12)Breast Cancer0.10 ± 0.01Not specified
Podophyllotoxin–thiourea (4a)DU-145<10Not specified[2]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)NCI-H4601.86VEGFR2, VEGFR3, PDGFRβ inhibition[3]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)Colo-2059.92VEGFR2, VEGFR3, PDGFRβ inhibition[4][3]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)HCT1166.42VEGFR2, VEGFR3, PDGFRβ inhibition[4][3]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)MDA-MB-2318.21VEGFR2, VEGFR3, PDGFRβ inhibition[4][3]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)MCF-79.19VEGFR2, VEGFR3, PDGFRβ inhibition[4][3]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)HepG26.21VEGFR2, VEGFR3, PDGFRβ inhibition[4][3]
3,5-bis(trifluoromethyl)phenyl thiourea (10e)PLC/PRF/57.82VEGFR2, VEGFR3, PDGFRβ inhibition[4][3]
Antitubercular Activity

A notable analog, 1-(2-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, has been identified as part of a series of halogenated copper (II) complexes with potential antitubercular capabilities. The mechanism of action for many antitubercular thiourea derivatives involves the inhibition of the enoyl acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis in the bacterial cell wall.

Table 2: Comparative Antitubercular Activity of Thiourea Derivatives

Compound/AlternativeTarget OrganismMIC (µg/mL)Biological TargetReference
Thiourea-based derivativeMycobacterium tuberculosis0.78InhA[5]
Thiourea-based derivativeMycobacterium tuberculosis1.56InhA[5]
Di-triclosan derivative (11)Mycobacterium bovis12.9 (MIC99)InhA[6]
Isoxyl (4,4'-diisoamyloxydiphenylthiourea)Mycobacterium tuberculosis3Δ9-stearoyl desaturase (DesA3)[7]
Enzyme Inhibition

Thiourea derivatives are known to inhibit a variety of enzymes. This inhibitory activity is a key aspect of their therapeutic potential.

Table 3: Comparative Enzyme Inhibition Profile of Thiourea Derivatives

Compound/AlternativeEnzymeIC50 (µM)Inhibition TypeReference
Indole–thiourea derivative (4b)Tyrosinase5.9 ± 2.47Competitive[8]
Bis-thiourea derivative (4)Tyrosinase- (More potent than kojic acid)-[9][10]
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3)TyrosinaseKi = 119.22Competitive[11]
N-monoarylacetothiourea (b19)Urease (H. pylori)0.16 ± 0.05-[12]
Alkyl chain-linked thiourea (3c)Urease (Jack bean)10.65 ± 0.45-[13]
Arylthiourea (LaSMMed 124)Urease (Jack bean)464-[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of thiourea derivative activities are provided below.

Mycobacterium tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[15]

  • Preparation of Mycobacterial Suspension: A stock culture of M. tuberculosis H37Rv is thawed and adjusted to a concentration of 2 x 10^7 CFU/mL in Middlebrook 7H9 broth supplemented with OADC and Tween 80. This is then diluted to a final concentration of 1 x 10^5 CFU/mL for the assay.[15]

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate to achieve a range of final concentrations.[15]

  • Inoculation and Incubation: 50 µL of the prepared mycobacterial suspension is added to each well containing the diluted compound. The plate is sealed and incubated at 37°C for 5 days.[15]

  • Addition of Alamar Blue: After the incubation period, 10 µL of Alamar blue reagent is added to a control well to check for bacterial growth (a color change from blue to pink indicates growth). If growth is observed, Alamar blue is added to all wells.[15]

  • MIC Determination: The plate is re-incubated, and the MIC is determined as the lowest concentration of the compound that prevents the color change of the Alamar blue reagent.[15]

Enzyme Inhibition Assay: Tyrosinase

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[8][11]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer (pH 6.8), L-tyrosine (substrate), and the test compound at various concentrations.[8]

  • Enzyme Addition: The reaction is initiated by adding a solution of mushroom tyrosinase to each well.[8]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes).[8]

  • Absorbance Measurement: The formation of dopachrome, the product of the enzymatic reaction, is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).[16]

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.[8] The type of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots.[11]

Enzyme Inhibition Assay: Urease

This assay determines the inhibitory effect of a compound on the enzyme urease, which is a virulence factor in some bacteria.[12][14]

  • Reaction Setup: In a 96-well plate, a mixture of the test compound, a buffer solution (e.g., phosphate buffer), and a solution of Jack bean urease is prepared.[12][13]

  • Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea.[12][13]

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-50 minutes).[12][13]

  • Ammonia Detection: The amount of ammonia produced from the hydrolysis of urea is quantified using the indophenol method. This involves adding a phenol reagent and an alkali reagent, followed by another incubation period to allow for color development.[12][13]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 625 nm).[14]

  • Calculation of Inhibition: The percentage of urease inhibition is calculated, and the IC50 value is determined.[12]

Visualizations

General Workflow for Biological Target Validation

The following diagram illustrates a typical workflow for the validation of a biological target for a novel compound like this compound.

G cluster_1 In Vitro Target Validation A Compound Synthesis & Characterization (this compound) B Virtual Screening / Docking (Identify Potential Targets) A->B C Initial Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) A->C D Enzyme Inhibition Assays (e.g., InhA, Tyrosinase, Urease) C->D E Cell-based Assays (e.g., MABA for TB) C->E F Determine IC50 / MIC D->F E->F G Kinetic Studies (Determine Inhibition Type) F->G H Cellular Mechanism (e.g., DNA damage, Apoptosis) F->H I Target Engagement Assays F->I J Animal Models of Disease (e.g., TB infection model) I->J K Efficacy & Toxicity Studies J->K

Caption: Workflow for Biological Target Validation.

Signaling Pathway Inhibition by Thiourea Derivatives

This diagram illustrates a simplified signaling pathway that can be targeted by thiourea derivatives, such as the inhibition of Receptor Tyrosine Kinases (RTKs) like VEGFR2.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR2) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation P2 Transcription Factors P1->P2 Resp Proliferation, Angiogenesis, Survival P2->Resp Ligand Growth Factor (e.g., VEGF) Ligand->RTK Thiourea Thiourea Derivative (e.g., Compound 10e) Thiourea->RTK Inhibition

Caption: Inhibition of RTK Signaling by Thioureas.

References

Safety Operating Guide

Proper Disposal of 1-(2-Bromophenyl)-2-thiourea: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Bromophenyl)-2-thiourea, a compound requiring careful handling due to its toxicological profile. The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this chemical waste safely and in compliance with regulations.

Immediate Safety and Handling Protocols

This compound is classified as acutely toxic if swallowed.[1][2] Therefore, stringent safety measures are imperative during handling and disposal. All procedures involving this compound should be conducted within a chemical fume hood.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile rubber is recommended).[1] Avoid dust formation and ingestion.[1][2] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1][2] Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Segregation

  • Solid Waste: Collect un-used or contaminated this compound powder in a dedicated, clearly labeled, and sealed container. This includes any grossly contaminated items such as weighing paper or spatulas.

  • Contaminated Lab Supplies: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected in a designated, sealed, and labeled container for halogenated organic waste.[3] Do not mix with non-halogenated waste.[3]

Step 2: Spill Management

In the event of a small spill, evacuate non-essential personnel from the immediate area.[1][2] With appropriate PPE, cover the spill with an absorbent material. Small spills can be treated with sodium thiosulfate before absorption.[3] Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[1][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 3: Decontamination

  • Glassware and Equipment: All non-disposable glassware and equipment that have been in contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone) in a fume hood. Collect the rinse solvent as hazardous waste. Following the solvent rinse, wash with soap and water.

  • Work Surfaces: Decontaminate the work area within the fume hood by wiping with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Step 4: Packaging and Labeling for Disposal

  • Ensure all waste containers are in good condition, compatible with the waste, and tightly sealed to prevent leaks.

  • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

Step 5: Final Disposal

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[4] Such facilities are equipped with advanced emission control systems to prevent the release of harmful byproducts.[4]

Quantitative Data and Hazard Summary

ParameterInformationSource
Acute Toxicity Oral: Category 3, Toxic if swallowed.[1]
Physical State Solid, Off-white powder.[1][2]
Personal Protective Equipment Lab coat, safety goggles, chemical-resistant gloves (nitrile rubber).[1]
Primary Disposal Route Incineration at a licensed hazardous waste facility.[4]
Spill Cleanup Absorb and collect in a sealed container for hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Collection & Disposal A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Waste Generated? C->D E Segregate Waste Streams D->E Yes F Solid Waste (Pure compound, contaminated solids) E->F G Liquid Waste (Contaminated solvents, aqueous solutions) E->G H Sharps/Labware (Contaminated glassware, needles) E->H I Package in Labeled, Sealed Containers J Store in Designated Satellite Accumulation Area I->J K Contact EHS for Waste Pickup J->K L Transport by Licensed Hazardous Waste Vendor K->L M Final Disposal: High-Temperature Incineration L->M

Caption: Disposal Decision Workflow for this compound.

Disclaimer: This document provides guidance based on available safety data for related compounds and general principles of hazardous waste management. It is not a substitute for a site-specific risk assessment and consultation with your institution's Environmental Health and Safety department and a licensed hazardous waste disposal contractor. Always refer to the specific Safety Data Sheet for this compound and comply with all applicable regulations.

References

Personal protective equipment for handling 1-(2-Bromophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 1-(2-Bromophenyl)-2-thiourea (CAS Number: 5391-30-0), including personal protective equipment (PPE), handling procedures, and disposal plans.[1]

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.To prevent eye contact which can cause serious irritation.[6]
Hand Protection Impervious gloves (e.g., Nitrile rubber).To prevent skin contact, which may cause irritation or allergic reactions.[4][6]
Skin and Body Protection Lab coat or other protective clothing to prevent skin exposure.To minimize skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.To avoid inhalation of dust, which may be harmful.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.

  • Handling Practices: Avoid generating dust.[5] Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Spill and Emergency Procedures:

  • Spill Cleanup: In case of a spill, evacuate the area.[7] Wear appropriate PPE.[7] If it is a solid, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[7]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[2][3]

    • If on Skin: Wash with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.[6]

    • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • If Inhaled: Move the person to fresh air.[3]

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste.[7] Consult with your institution's environmental health and safety office and follow all local, state, and federal regulations for chemical waste disposal.[2][7] Do not allow the chemical to enter drains or waterways.

Quantitative Data

The following table summarizes available toxicity data for a closely related compound, (4-Bromophenyl)thiourea, which can serve as a reference for assessing the potential toxicity of this compound.

CompoundCAS NumberToxicity Data
(4-Bromophenyl)thiourea2646-30-2Acute Oral Toxicity (Rat): LDLo: 50 mg/kg[2]

LDLo (Lowest published lethal dose)

Experimental Protocol: Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of o-bromoaniline with benzoyl isothiocyanate, followed by hydrolysis.[8]

Materials:

  • o-Bromoaniline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide (aqueous solution)

  • Ice

Procedure:

  • Prepare benzoyl isothiocyanate in situ by reacting benzoyl chloride with ammonium thiocyanate in acetone.

  • Filter the resulting solution to remove ammonium chloride.

  • Add o-bromoaniline to the filtrate.

  • Reflux the reaction mixture for approximately 2 hours.

  • Pour the cooled reaction mixture into ice water to precipitate the intermediate, N-benzoyl-N'-(2-bromophenyl)thiourea.

  • Collect the precipitate by filtration.

  • Hydrolyze the intermediate by heating it in an aqueous solution of sodium hydroxide.

  • Allow the solution to stand at room temperature for crystallization to occur.

  • Collect the resulting colorless crystals of this compound.

Visualizations

The following diagrams illustrate the recommended workflow for safely handling this compound and a logical representation of the synthesis process.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound Carefully prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

SynthesisWorkflow Synthesis Workflow of this compound cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_benzoyl Benzoyl Chloride + Ammonium Thiocyanate reaction_mix Mix Reagents in Acetone reagent_benzoyl->reaction_mix reagent_aniline o-Bromoaniline reagent_aniline->reaction_mix reaction_reflux Reflux reaction_mix->reaction_reflux workup_precipitate Precipitate in Ice Water reaction_reflux->workup_precipitate workup_filter Filter Intermediate workup_precipitate->workup_filter workup_hydrolyze Hydrolyze with NaOH workup_filter->workup_hydrolyze workup_crystallize Crystallize Final Product workup_hydrolyze->workup_crystallize

Caption: A logical diagram illustrating the synthesis steps for this compound.

References

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Retrosynthesis Analysis

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1-(2-Bromophenyl)-2-thiourea

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